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Foundational

The Microbial Metabolism of 2,3-Dihydroxypropanoate: A Technical Guide for Researchers

Abstract 2,3-Dihydroxypropanoate, a three-carbon dihydroxy acid, represents a key metabolic intermediate at the crossroads of various microbial catabolic and anabolic pathways. While not as extensively characterized as o...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

2,3-Dihydroxypropanoate, a three-carbon dihydroxy acid, represents a key metabolic intermediate at the crossroads of various microbial catabolic and anabolic pathways. While not as extensively characterized as other central metabolites, its structural similarity to glycerol and glycerate positions it as a significant, yet often overlooked, player in carbon metabolism. This technical guide provides a comprehensive overview of the putative metabolic pathway of 2,3-dihydroxypropanoate in microbial systems, drawing upon established knowledge of the glycerate pathway and related metabolic routes. We will delve into the core enzymatic reactions, the genetic determinants, and the regulatory mechanisms that likely govern its flux. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the elucidation and characterization of this pathway, catering to researchers, scientists, and drug development professionals seeking to explore and exploit this area of microbial biochemistry.

Introduction: The Significance of 2,3-Dihydroxypropanoate in Microbial Metabolism

Microbial metabolic networks are intricate webs of biochemical reactions that enable microorganisms to thrive in diverse environments by efficiently utilizing a wide array of carbon sources. While glycolysis and the tricarboxylic acid (TCA) cycle form the central backbone of carbon metabolism, numerous feeder and branching pathways are crucial for the assimilation of less common substrates. 2,3-Dihydroxypropanoate is one such molecule, emerging as an intermediate in the degradation of various compounds and holding potential as a building block for bio-based chemicals. Understanding its metabolic fate is pivotal for applications in metabolic engineering, synthetic biology, and the discovery of novel enzyme functions. This guide will synthesize current knowledge to present a coherent model of 2,3-dihydroxypropanoate metabolism and provide the practical tools to investigate it.

The Putative Metabolic Pathway of 2,3-Dihydroxypropanoate

Based on the well-characterized glycerate pathway and enzymatic activities on analogous structures like 2,3-dihydroxypropane-1-sulfonate (DHPS), a plausible metabolic route for 2,3-dihydroxypropanoate can be proposed. The pathway likely involves an initial oxidation step followed by entry into the central glycerate pathway.

The core of this metabolic route is the Glycerate Pathway , a sequence of reactions that channels various C2 and C3 compounds into central carbon metabolism.[1][2][3][4] In the context of 2,3-dihydroxypropanoate, the pathway is hypothesized to proceed as follows:

  • Oxidation to 2-Hydroxy-3-oxopropanoate: The metabolism is likely initiated by an NAD(P)+-dependent dehydrogenase that oxidizes the secondary alcohol of 2,3-dihydroxypropanoate to a ketone, yielding 2-hydroxy-3-oxopropanoate (also known as tartronate-semialdehyde). This is analogous to the action of DHPS-3-dehydrogenase on DHPS.[5][6][7]

  • Reduction to D-Glycerate: The resulting 2-hydroxy-3-oxopropanoate is then reduced to D-glycerate by the enzyme 2-hydroxy-3-oxopropionate reductase (also known as tartronate-semialdehyde reductase), utilizing NADH or NADPH as the electron donor.[8][9][10][11]

  • Phosphorylation to 2-Phosphoglycerate: Finally, D-glycerate is phosphorylated by glycerate kinase to produce 2-phosphoglycerate, a key intermediate of the Embden-Meyerhof-Parnas (EMP) pathway (glycolysis).[12][13][14][15][16][17][18][19] This step directly connects the catabolism of 2,3-dihydroxypropanoate to central carbon metabolism.

It is important to note that some bacteria may possess alternative entry points or variations of this pathway. For instance, the initial oxidation could potentially occur at the C3 position, leading to different intermediates.

Key Enzymes and Genetic Determinants

The following table summarizes the key enzymes proposed to be involved in the metabolic pathway of 2,3-dihydroxypropanoate.

EnzymeEC NumberGene (Example)Reaction
2,3-Dihydroxypropanoate Dehydrogenase (putative)N/AhpsN homolog2,3-Dihydroxypropanoate + NAD(P)+ ⇌ 2-Hydroxy-3-oxopropanoate + NAD(P)H + H+
2-Hydroxy-3-oxopropionate Reductase1.1.1.60garR, glxR2-Hydroxy-3-oxopropanoate + NAD(P)H + H+ ⇌ D-Glycerate + NAD(P)+
Glycerate Kinase2.7.1.31 / 2.7.1.-garK, glxKD-Glycerate + ATP ⇌ 2-Phosphoglycerate + ADP

Note: The gene for 2,3-dihydroxypropanoate dehydrogenase is currently putative and likely a homolog of known dihydroxyalkane dehydrogenases.

Visualization of the Metabolic Pathway

Metabolic_Pathway_of_2_3_Dihydroxypropanoate cluster_pathway Putative 2,3-Dihydroxypropanoate Catabolic Pathway M1 2,3-Dihydroxypropanoate M2 2-Hydroxy-3-oxopropanoate (Tartronate-semialdehyde) M1->M2 2,3-Dihydroxypropanoate Dehydrogenase (putative) M3 D-Glycerate M2->M3 2-Hydroxy-3-oxopropionate Reductase M4 2-Phosphoglycerate M3->M4 Glycerate Kinase M5 Glycolysis M4->M5

Caption: Putative metabolic pathway of 2,3-dihydroxypropanoate in microbial systems.

Experimental Protocols for Pathway Elucidation and Characterization

The following protocols provide a framework for investigating the metabolic pathway of 2,3-dihydroxypropanoate. These are designed to be self-validating, with each step providing a clear, measurable outcome.

Quantification of 2,3-Dihydroxypropanoate and Metabolites by High-Performance Liquid Chromatography (HPLC)

Principle: This method allows for the separation and quantification of 2,3-dihydroxypropanoate and its key metabolic intermediates from microbial culture supernatants or cell lysates.

Instrumentation and Reagents:

  • HPLC system with a UV or Refractive Index (RI) detector

  • Aminex HPX-87H column (or equivalent ion-exclusion column)

  • Mobile Phase: 5 mM Sulfuric Acid

  • Standards: 2,3-Dihydroxypropanoic acid, D-Glyceric acid, Pyruvic acid

  • 0.22 µm syringe filters

Protocol:

  • Sample Preparation:

    • Centrifuge microbial culture at 10,000 x g for 10 minutes to pellet cells.

    • Collect the supernatant and filter through a 0.22 µm syringe filter.

    • For intracellular metabolite analysis, quench metabolism rapidly (e.g., with cold methanol) and perform cell lysis (e.g., bead beating or sonication), followed by centrifugation to remove cell debris.

  • Chromatographic Conditions:

    • Column Temperature: 60°C

    • Flow Rate: 0.6 mL/min

    • Injection Volume: 20 µL

    • Detection: UV at 210 nm or RI detector.

  • Standard Curve Generation:

    • Prepare a series of standards of known concentrations for each analyte.

    • Inject each standard and record the peak area.

    • Plot a calibration curve of peak area versus concentration.

  • Sample Analysis and Quantification:

    • Inject the prepared samples.

    • Identify and quantify the analytes by comparing their retention times and peak areas to the standard curves.

Enzyme Assay for 2,3-Dihydroxypropanoate Dehydrogenase (Putative)

Principle: This spectrophotometric assay measures the NAD(P)+-dependent oxidation of 2,3-dihydroxypropanoate by monitoring the increase in absorbance at 340 nm due to the formation of NAD(P)H.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • Substrate: 100 mM 2,3-Dihydroxypropanoate

  • Cofactor: 10 mM NAD+ or NADP+

  • Enzyme source: Crude cell extract or purified enzyme

Protocol:

  • Reaction Mixture Preparation (in a 1 mL cuvette):

    • 850 µL Assay Buffer

    • 100 µL Substrate solution

    • 50 µL Cofactor solution

  • Assay Procedure:

    • Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).

    • Initiate the reaction by adding 10-50 µL of the enzyme source.

    • Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.

  • Calculation of Enzyme Activity:

    • Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve.

    • Use the molar extinction coefficient of NAD(P)H at 340 nm (6220 M⁻¹cm⁻¹) to convert the rate to µmol/min (Units).

    • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NAD(P)H per minute under the specified conditions.

Visualization of Experimental Workflow

Experimental_Workflow cluster_workflow Workflow for Characterizing 2,3-Dihydroxypropanoate Metabolism A Microbial Culture (with 2,3-dihydroxypropanoate) B Sample Preparation (Centrifugation, Filtration) A->B D Cell Lysis (for Enzyme Assays) A->D C HPLC Analysis (Quantification of Substrate and Products) B->C F Data Analysis and Pathway Reconstruction C->F E Enzyme Assays (Dehydrogenase, Reductase, Kinase) D->E E->F

Caption: Experimental workflow for the elucidation of the 2,3-dihydroxypropanoate metabolic pathway.

Data Presentation: Quantitative Insights

The following table presents hypothetical, yet plausible, kinetic parameters for the key enzymes in the proposed pathway. These values serve as a benchmark for experimental determination.

EnzymeSubstrateK_m (mM)V_max (U/mg)
2,3-Dihydroxypropanoate Dehydrogenase2,3-Dihydroxypropanoate0.5 - 51 - 10
2-Hydroxy-3-oxopropionate Reductase2-Hydroxy-3-oxopropanoate0.1 - 15 - 50
Glycerate KinaseD-Glycerate0.02 - 0.22 - 20

Conclusion and Future Directions

The metabolic pathway of 2,3-dihydroxypropanoate in microbial systems, while not fully elucidated, can be logically inferred from the well-established glycerate pathway. This guide provides a robust framework for its investigation, from the initial hypothesis of the metabolic route to detailed experimental protocols for its validation. The enzymes involved represent potential targets for metabolic engineering to produce value-added chemicals from renewable feedstocks. Future research should focus on the isolation and characterization of the putative 2,3-dihydroxypropanoate dehydrogenase, the elucidation of the regulatory networks governing this pathway, and the exploration of its diversity across different microbial species. Such endeavors will undoubtedly deepen our understanding of microbial carbon metabolism and unlock new opportunities in biotechnology.

References

  • Gotto, A.M. and Kornberg, H.L. (1961). The metabolism of C2 compounds in micro-organisms. 7. Preparation and properties of crystalline tartronic semialdehyde reductase. Biochem. J. 81, 273-284. [Link]

  • Ornston, M. K., & Ornston, L. N. (1969). Two Forms of d-Glycerate Kinase in Escherichia coli. Journal of Bacteriology, 97(3), 1227–1233. [Link]

  • Mayer, J., Huhn, T., Denger, K., Hollemeyer, K., & Cook, A. M. (2010). 2,3-Dihydroxypropane-1-sulfonate degraded by Cupriavidus pinatubonensis JMP134: purification of dihydroxypropanesulfonate 3-dehydrogenase. Microbiology, 156(Pt 5), 1544–1553. [Link]

  • Chen, X., Liu, L., Gao, X., Dai, X., Han, Y., Chen, Q., Tang, K., & Wang, G. (2021). Metabolism of chiral sulfonate compound 2,3-dihydroxypropane-1-sulfonate (DHPS) by Roseobacter bacteria in marine environment. Environment International, 157, 106829. [Link]

  • Eisenhut, M., Hauf, W., SchEK, J., & Hagemann, M. (2006). The Plant-Like C2 Glycolate Cycle and the Bacterial-Like Glycerate Pathway Cooperate in Phosphoglycolate Metabolism in Cyanobacteria. Plant Physiology, 142(1), 233–244. [Link]

  • Yang, H., Fan, J., Chang, L., & Xian, M. (2021). Glyoxylate carboligase-based whole-cell biotransformation of formaldehyde into ethylene glycol via glycolaldehyde. Green Chemistry, 23(24), 9949-9957. [Link]

  • IUBMB. (n.d.). EC 1.1.1.60. In Enzyme Nomenclature. Retrieved from [Link]

  • Zelcbuch, L., Razo-Mejia, M., Herz, E., Yahav, S., Antonovsky, N., Kroytoro, H., ... & Milo, R. (2015). An in vivo metabolic approach for deciphering the product specificity of glycerate kinase proves that both E. coli's glycerate kinases generate 2-phosphoglycerate. PloS one, 10(3), e0122957. [Link]

  • Yabe, N., Takahashi, M., & Nakayama, T. (2020). Production of d-Glyceric acid from d-Galacturonate in Escherichia coli. Applied microbiology and biotechnology, 104(20), 8751–8760. [Link]

  • UniProt. (n.d.). Tartronate semialdehyde reductase - Serratia plymuthica S13. Retrieved from [Link]

  • Bartsch, O., Hagemann, M., & Bauwe, H. (2008). The key role of glycerate kinase in carbohydrate metabolism. Current Opinion in Plant Biology, 11(3), 264-270. [Link]

  • Igamberdiev, A. U., & Kleczkowski, L. A. (2018). The Glycerate and Phosphorylated Pathways of Serine Synthesis in Plants: The Branches of Plant Glycolysis Linking Carbon and Nitrogen Metabolism. Frontiers in plant science, 9, 249. [Link]

  • M-CSA. (n.d.). Tartronate-semialdehyde synthase. Retrieved from [Link]

  • Nemeria, N., Binshtein, E., Patel, H., Balakrishnan, A., Vered, I., Shaanan, B., ... & Jordan, F. (2012). Glyoxylate carboligase: a unique thiamin diphosphate-dependent enzyme that can cycle between the 4'-aminopyrimidinium and the 1',4'-iminopyrimidine tautomeric forms in the absence of the conserved glutamate. Biochemistry, 51(40), 7940–7952. [Link]

  • Wikipedia. (n.d.). 2-hydroxy-3-oxopropionate reductase. Retrieved from [Link]

  • Zhang, X., Wang, X., & Xian, M. (2014). Glycerol metabolism pathways of 1,3-PDO, 1,2-PDO and 2,3-BDO production. Critical reviews in biotechnology, 34(3), 232-243. [Link]

  • Tokuyama, K., Geden, S. E., & You, L. (2015). Enhancement of 3-hydroxypropionic acid production from glycerol by using a metabolic toggle switch. Microbial cell factories, 14, 163. [Link]

  • Kiana, M., Czernik, S., & Anbar, M. (2018). Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria. Frontiers in bioengineering and biotechnology, 6, 123. [Link]

  • Kehrer, T., He, M., & Schönheit, P. (2012). Glycerate kinase of the hyperthermophilic archaeon Thermoproteus tenax. BMC microbiology, 12, 18. [Link]

  • Aslan, S., Schada, von Borzyskowski, L., & Erb, T. J. (2024). Multiple levels of transcriptional regulation control glycolate metabolism in Paracoccus denitrificans. mBio, 15(7), e01034-24. [Link]

  • Blank, B., & He, H. (2024). Multiple Roles of Glycerate Kinase—From Photorespiration to Gluconeogenesis, C4 Metabolism, and Plant Immunity. International Journal of Molecular Sciences, 25(6), 3291. [Link]

  • Ulmer, A., Roy, A., & Schäfer, A. (2012). Degradation of 2,3-dihydroxybenzoate by a novel meta-cleavage pathway. Journal of bacteriology, 194(16), 4333–4342. [Link]

  • Yang, H., Fan, J., Chang, L., & Xian, M. (2021). Glyoxylate carboligase-based whole-cell biotransformation of formaldehyde into ethylene glycol via glycolaldehyde. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). The glycerate pathway (left branch) and the serine pathway (right branch). Enzymes of reactions: 1, oxalyl-CoA reductase. Retrieved from [Link]

  • ResearchGate. (n.d.). a Reaction catalyzed by tartronate semialdehyde reductase (TSR). b A.... Retrieved from [Link]

  • Técnico Lisboa. (n.d.). One-carbon assimilation via engineered glyoxylate carboligase Biotechnology. Retrieved from [Link]

  • ExplorEnz. (n.d.). EC 1.1.1.60. Retrieved from [Link]

  • Roy, A., & Schäfer, A. (2012). Degradation of 2,3-dihydroxybenzoate by a novel meta-cleavage pathway. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Biotechnological Production, Isolation and Characterisation of (2R,3S)‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate. Retrieved from [Link]

  • Ulmer, A., Roy, A., & Schäfer, A. (2012). Degradation of 2,3-Dihydroxybenzoate by a Novel meta-Cleavage Pathway. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolism of chiral sulfonate compound 2,3-dihydroxypropane-1-sulfonate (DHPS) by Roseobacter bacteria in marine environment. Retrieved from [Link]

  • ResearchGate. (n.d.). Mirror substrates specificity of a 2, 3-dihydroxypropanesulfonate degrading enzyme in sulfate-reducing bacteria. Retrieved from [Link]

  • ResearchGate. (n.d.). 2,3-Dihydroxypropane-1-sulfonate degraded by Cupriavidus pinatubonensis JMP134: Purification of dihydroxypropanesulfonate 3-dehydrogenase. Retrieved from [Link]

  • Ulmer, A., Roy, A., & Schäfer, A. (2012). Degradation of 2,3-dihydroxybenzoate by a novel meta-cleavage pathway. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic pathways of glycerol metabolism and the proposed mechanism.... Retrieved from [Link]

  • Ulmer, A., Roy, A., & Schäfer, A. (2012). Degradation of 2,3-dihydroxybenzoate by a novel meta-cleavage pathway. PubMed Central. Retrieved from [Link]

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  • Ulmer, A., Roy, A., & Schäfer, A. (2012). Degradation of 2,3-dihydroxybenzoate by a novel meta-cleavage pathway. PubMed Central. Retrieved from [Link]

  • Ulmer, A., Roy, A., & Schäfer, A. (2012). Degradation of 2,3-dihydroxybenzoate by a novel meta-cleavage pathway. PubMed. Retrieved from [Link]

  • Ulmer, A., Roy, A., & Schäfer, A. (2012). Degradation of 2,3-dihydroxybenzoate by a novel meta-cleavage pathway. PubMed Central. Retrieved from [Link]

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Exploratory

The Role of Glycerate (2,3-Dihydroxypropanoate) in Plant Photorespiration: A Core Component of Carbon Salvage

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary Photorespiration, or the C2 cycle, is an indispensable metabolic process in C3 plants, initiated by the oxygen...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Photorespiration, or the C2 cycle, is an indispensable metabolic process in C3 plants, initiated by the oxygenase activity of RuBisCO. While often viewed as a wasteful process that releases previously fixed CO₂, it serves the critical function of salvaging carbon from the toxic byproduct, 2-phosphoglycolate (2-PG). This guide provides a detailed examination of the photorespiratory pathway, with a specific focus on the pivotal role of its terminal intermediate, glycerate (also known as 2,3-dihydroxypropanoate). We will explore the multi-organelle journey of carbon through the C2 cycle, culminating in the conversion of glycerate to 3-phosphoglycerate (3-PGA) within the chloroplast, a reaction that completes the carbon recovery loop. This final step, catalyzed by glycerate kinase (GK), is essential for reintegrating salvaged carbon back into the Calvin-Benson cycle, thereby maintaining photosynthetic efficiency. This document will dissect the biochemical mechanisms, regulatory nuances, and key experimental methodologies pertinent to understanding glycerate's function, providing researchers with a comprehensive resource for future investigations and biotechnological applications.

Introduction to Plant Photorespiration: The Inevitable C2 Cycle

In the presence of current atmospheric oxygen levels, the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) not only catalyzes the carboxylation of Ribulose-1,5-bisphosphate (RuBP) for carbon fixation but also an oxygenation reaction.[1] This oxygenase activity, which accounts for a significant portion of RuBisCO reactions, produces one molecule of the Calvin-Benson cycle intermediate 3-PGA and one molecule of a two-carbon compound, 2-phosphoglycolate (2-PG).[2][3] The accumulation of 2-PG is toxic to the cell as it inhibits key enzymes in photosynthetic carbon fixation, such as triose-phosphate isomerase.[2][4]

Consequently, plants have evolved the photorespiratory pathway, also known as the C2 cycle, as an essential metabolic repair system.[5][6] This intricate pathway salvages the carbon from 2-PG, converting two molecules of 2-PG into one molecule of 3-PGA, which can re-enter the Calvin-Benson cycle.[2][7] This process, however, comes at a significant energetic cost, involving the loss of one molecule of CO₂ and one molecule of ammonia (NH₃) for every two molecules of 2-PG processed, and consumes ATP and reducing power.[1][8] The entire cycle is a complex, cooperative process orchestrated across three distinct cellular organelles: the chloroplast, the peroxisome, and the mitochondrion.[5][9]

The Multi-Organelle Pathway of Carbon Salvage

The journey of carbon recovery begins in the chloroplast and traverses through the peroxisome and mitochondrion before returning to the chloroplast.

  • Chloroplast: The process starts with the dephosphorylation of the toxic 2-PG by 2-phosphoglycolate phosphatase (PGLP) to form glycolate.[6][10] This glycolate is then exported from the chloroplast to the peroxisome.

  • Peroxisome: Inside the peroxisome, glycolate is oxidized by glycolate oxidase (GOX) to produce glyoxylate and hydrogen peroxide (H₂O₂). The H₂O₂ is detoxified by catalase. Glyoxylate is then aminated in a reaction catalyzed by aminotransferases to form the amino acid glycine.[3]

  • Mitochondrion: Glycine is transported into the mitochondria, where the key decarboxylation and deamination step of the photorespiratory cycle occurs. The glycine decarboxylase complex (GDC) converts two molecules of glycine into one molecule of serine, releasing CO₂ and NH₃ in the process.[5][9] This is the primary source of CO₂ loss during photorespiration.

  • Return to the Peroxisome: The newly synthesized serine travels back to the peroxisome. Here, it is deaminated to form hydroxypyruvate, a reaction catalyzed by an aminotransferase. Hydroxypyruvate is then reduced to glycerate by hydroxypyruvate reductase (HPR), utilizing NADH.[11][12]

The diagram below illustrates the flow of metabolites through the different organelles in the core photorespiratory pathway.

Photorespiration_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion RuBP RuBP PGA_chloro 3-PGA RuBP->PGA_chloro RuBisCO + CO₂/O₂ TwoPG 2-Phosphoglycolate RuBP->TwoPG RuBisCO + O₂ CalvinCycle Calvin-Benson Cycle PGA_chloro->CalvinCycle Glycolate_chloro Glycolate TwoPG->Glycolate_chloro PGLP Glycolate_pero Glycolate Glycolate_chloro->Glycolate_pero Transport Glycerate_chloro Glycerate (2,3-Dihydroxypropanoate) GK Glycerate Kinase Glycerate_chloro->GK GK->PGA_chloro + ATP CalvinCycle->RuBP Glyoxylate Glyoxylate Glycolate_pero->Glyoxylate GOX Glycine_pero Glycine Glyoxylate->Glycine_pero + Amino Acid Glycine_mito 2x Glycine Glycine_pero->Glycine_mito Transport Serine_pero Serine Hydroxypyruvate Hydroxypyruvate Serine_pero->Hydroxypyruvate Aminotransferase Glycerate_pero Glycerate Hydroxypyruvate->Glycerate_pero HPR Glycerate_pero->Glycerate_chloro Transport Serine_mito Serine Glycine_mito->Serine_mito GDC CO2_release CO₂ Glycine_mito->CO2_release Serine_mito->Serine_pero Transport

Caption: The core C2 photorespiratory cycle across three organelles.

The Crucial Role of Glycerate (2,3-Dihydroxypropanoate)

Glycerate represents the final three-carbon intermediate of the photorespiratory salvage pathway before carbon is reassimilated. Its metabolism marks the transition from the recovery phase back to the primary photosynthetic carbon reduction cycle.

Formation and Transport

As described, glycerate is synthesized in the peroxisome from hydroxypyruvate via the NADH-dependent enzyme hydroxypyruvate reductase.[12] This newly formed glycerate must then be transported back into the chloroplast, the site of the Calvin-Benson cycle. This transport is mediated by specific protein transporters on the chloroplast envelope, such as the glycerate/glycolate translocator.[7][13]

The Final Step: Phosphorylation by Glycerate Kinase

Inside the chloroplast stroma, glycerate undergoes the terminal reaction of the C2 cycle: an ATP-dependent phosphorylation to form 3-phosphoglycerate (3-PGA).[13][14][15] This reaction is catalyzed by the enzyme D-GLYCERATE 3-KINASE (GK) .

Reaction: D-Glycerate + ATP → 3-Phosphoglycerate + ADP[7]

This step is of paramount importance for several reasons:

  • Carbon Recovery: It completes the salvage pathway, successfully converting 75% of the carbon that exited the Calvin-Benson cycle as 2-PG back into a usable form.[7]

  • Metabolic Link: It directly links the photorespiratory pathway back to the Calvin-Benson cycle, replenishing the pool of 3-PGA.[15]

  • Energetic Investment: This final phosphorylation requires one molecule of ATP, contributing to the overall energy cost of photorespiration.

The identification of Arabidopsis mutants lacking GK activity confirmed its essential role; these mutants are not viable in normal air but can be rescued by growth in elevated CO₂ concentrations, a characteristic phenotype of photorespiratory mutants.[13]

Glycerate Kinase: The Gatekeeper of Carbon Re-entry

Glycerate kinase is a key regulatory point in the pathway.[14][16] Plants possess different isoforms of GK, most notably a primary chloroplastic isoform and a cytosolic isoform.[11] While the chloroplastic GK is central to photorespiration, the cytosolic GK suggests that glycerate metabolism is linked to other pathways, such as gluconeogenesis and glycolysis.[13][16] The regulation of GK is complex, involving substrate availability and potentially redox regulation, indicating a sophisticated control mechanism for managing carbon flow between photorespiration and other primary metabolic routes.[7][14]

Experimental Methodologies for Studying Glycerate Metabolism

Investigating the role of glycerate and the activity of glycerate kinase requires a combination of biochemical, genetic, and analytical techniques.

Protocol: Isotope Labeling for Carbon Flux Analysis

This method is used to trace the path of carbon atoms through the photorespiratory cycle into glycerate and subsequently into 3-PGA.

Objective: To quantify the rate of carbon flow from photorespiratory intermediates to glycerate and 3-PGA.

Methodology:

  • Plant Material: Grow C3 plants (e.g., Arabidopsis thaliana) in a controlled environment chamber.

  • Labeling: Introduce a pulse of ¹³CO₂ or ¹⁴CO₂ into the sealed chamber under photorespiratory conditions (e.g., ambient O₂ and light).

  • Time-Course Sampling: Harvest leaf tissue at various time points after the introduction of the label (e.g., 0, 30, 60, 120, 300 seconds). Immediately freeze samples in liquid nitrogen to quench all metabolic activity.

  • Metabolite Extraction: Extract polar metabolites from the frozen leaf tissue using a methanol:chloroform:water extraction protocol.

  • Analysis:

    • For ¹³C labeling, analyze extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the mass isotopologue distribution in glycerate, 3-PGA, and other pathway intermediates.[17]

    • For ¹⁴C labeling, separate metabolites using chromatography (e.g., HPLC) and quantify radioactivity in each fraction using a scintillation counter.

  • Data Interpretation: Model the rate of label incorporation into each metabolite to calculate metabolic flux through the glycerate kinase step. A rapid incorporation of the label into glycerate and then 3-PGA confirms a high flux through this part of the pathway.[17]

Protocol: In Vitro Assay of Glycerate Kinase Activity

This protocol measures the specific activity of GK extracted from plant tissue.

Objective: To determine the kinetic properties (Vmax, Km) of Glycerate Kinase.

Methodology:

  • Enzyme Extraction: Homogenize fresh leaf tissue in a cold extraction buffer containing protease inhibitors and stabilizing agents (e.g., DTT, glycerol). Centrifuge to remove cell debris and, if desired, perform chloroplast isolation to specifically assay the chloroplastic isoform.

  • Assay Principle: The assay is typically coupled to a dehydrogenase reaction. The ADP produced by GK is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate, which is then reduced to lactate by lactate dehydrogenase (LDH), oxidizing NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.

  • Reaction Mixture (in a cuvette):

    • Assay Buffer (e.g., Tris-HCl, pH 7.8)

    • MgCl₂ (cofactor for kinases)

    • ATP

    • Phosphoenolpyruvate (PEP)

    • NADH

    • Coupling enzymes: Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH)

    • Plant extract (source of GK)

  • Initiation and Measurement: Start the reaction by adding the substrate, D-glycerate. Monitor the change in absorbance at 340 nm over time.

  • Calculation: Calculate enzyme activity based on the rate of NADH oxidation using the Beer-Lambert law. One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.

The workflow for these experimental approaches is visualized below.

Experimental_Workflows cluster_flux Carbon Flux Analysis Workflow cluster_enzyme Enzyme Assay Workflow labeling ¹³CO₂ Labeling of Plants sampling Time-Course Sampling (Quench Metabolism) labeling->sampling extraction Metabolite Extraction sampling->extraction lcms LC-MS/GC-MS Analysis extraction->lcms flux_calc Flux Calculation & Model Fitting lcms->flux_calc tissue Leaf Tissue Homogenization extract_prep Crude Extract Preparation (Centrifugation) tissue->extract_prep assay_mix Prepare Coupled Assay Mix (ATP, NADH, PEP, PK/LDH) extract_prep->assay_mix reaction Initiate with Glycerate & Monitor A₃₄₀ assay_mix->reaction activity_calc Calculate Specific Activity reaction->activity_calc

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Foundational

Biosynthesis Mechanisms of 2,3-Dihydroxypropanoate from Glycerol: A Technical Guide for Biomanufacturing

Target Audience: Researchers, Metabolic Engineers, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary 2,3-Dihydroxypropanoate, commonly known as glycerate or glyceric acid, is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Metabolic Engineers, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

2,3-Dihydroxypropanoate, commonly known as glycerate or glyceric acid, is a highly versatile C3 α-hydroxy acid utilized in cosmetics, biodegradable polymers, and pharmaceutical syntheses. With the exponential growth of the biodiesel industry, crude glycerol has emerged as an abundant, low-cost feedstock. Converting this surplus glycerol into enantiopure D-glycerate represents a highly atom-economical biomanufacturing strategy.

This whitepaper details the mechanistic biochemistry, strain engineering strategies, and validated downstream recovery protocols required to synthesize 2,3-dihydroxypropanoate from glycerol. By analyzing both native acetic acid bacteria pathways and engineered Escherichia coli systems, we provide a comprehensive blueprint for scaling up glycerate production.

Mechanistic Biochemistry of Glycerol Oxidation

The biological conversion of glycerol to glycerate is thermodynamically favorable ( Δr​G′=−521.9±13.8 kJ/mol)[1]. However, achieving high titers of enantiopure D-glycerate requires strict control over the oxidative cascade. There are two primary enzymatic routes exploited in industrial microbiology:

Route A: The mADH-Mediated Pathway (Acetic Acid Bacteria)

Species such as Gluconobacter frateurii and Acetobacter tropicalis naturally accumulate glycerate[2]. The core mechanism relies on a membrane-bound alcohol dehydrogenase (mADH) encoded by the adhA gene[3].

  • Mechanism: mADH catalyzes a sequential oxidation. Glycerol is first oxidized to a glyceraldehyde intermediate, which is immediately oxidized again by the same mADH complex to form 2,3-dihydroxypropanoate[2].

  • Causality for Selection: This pathway is highly efficient for mass production because the membrane-bound nature of the enzyme couples oxidation directly to the respiratory chain, driving the reaction forward without requiring cytosolic NAD+/NADH balancing.

Route B: The AldO-Mediated Pathway (Engineered E. coli)

For precise enantiocontrol, metabolic engineers utilize Alditol Oxidase (AldO) sourced from Streptomyces coelicolor[1].

  • Mechanism: AldO is an FAD-dependent oxidase that performs a direct, two-step oxidation of glycerol to D-glycerate.

  • Causality for Selection: Unlike chemical oxidation which yields a racemic mixture, AldO acts with exceptional regioselectivity and enantioselectivity, producing D-glycerate with >99% enantiomeric excess (ee)[1]. Furthermore, it bypasses the accumulation of toxic glyceraldehyde intermediates.

Pathway GLY Glycerol (C3H8O3) mADH1 mADH (adhA) Acetic Acid Bacteria GLY->mADH1 Oxidation AldO Alditol Oxidase (AldO) Streptomyces coelicolor GLY->AldO FAD-dependent two-step oxidation GLD Glyceraldehyde Intermediate mADH2 mADH (adhA) Acetic Acid Bacteria GLD->mADH2 Oxidation GLA 2,3-Dihydroxypropanoate (D-Glycerate) mADH1->GLD mADH2->GLA AldO->GLA Direct conversion (>99% ee)

Biosynthetic pathways converting glycerol to 2,3-dihydroxypropanoate via mADH and AldO enzymes.

Experimental Protocol: Engineering and Fermentation

To transition from theoretical pathways to a self-validating manufacturing process, researchers must systematically eliminate competing metabolic sinks and optimize downstream recovery.

Phase 1: Strain Engineering & Carbon Rerouting

To force glycerol to act as a precursor for glycerate rather than a general carbon source, the native assimilation pathways must be severed.

  • Knockout of glpK (Glycerol Kinase): Delete the glpK gene using CRISPR/Cas9 or lambda red recombination.

    • Causality: Glycerol kinase phosphorylates glycerol to glycerol-3-phosphate. Deleting glpK completely blocks the primary assimilation route, redirecting intracellular glycerol toward the oxidative pathway[4].

  • Knockout of glcDE (Glycerate Degradation): Delete the glcDE operon.

    • Causality: The glcDE genes encode enzymes that degrade glycerate. Removing them ensures that 2,3-dihydroxypropanoate acts as a terminal metabolic sink, allowing it to accumulate to high titers[1].

    • Validation Checkpoint: Perform metabolomic profiling of the mutant cell extract. A successful double-knockout will show a complete absence of glycerol-3-phosphate and a >20-fold upregulation in baseline glycerate accumulation[4].

Phase 2: Fed-Batch Fermentation
  • Inoculation: Cultivate the engineered strain (or wild-type A. tropicalis) in a 5L jar fermentor containing 100-200 g/L of crude glycerol.

  • Aeration Control: Maintain a high aeration rate of 2.5 vvm and an agitation speed of 500 rpm[2].

    • Causality: Both mADH and AldO are highly oxygen-dependent. AldO requires molecular oxygen to reoxidize its FAD cofactor. Insufficient aeration will immediately bottleneck the two-step oxidation.

  • Dynamic pH Control: Maintain the broth strictly at pH 6.0 using 5M NaOH.

    • Causality: The continuous production of glyceric acid rapidly drops the pH, which will inhibit cell viability. Neutralizing the acid into sodium glycerate maintains the biological catalytic rate[2].

    • Validation Checkpoint: Utilize High-Performance Liquid Chromatography (HPLC) every 12 hours. The stoichiometric disappearance of glycerol must inversely mirror the appearance of glycerate. The absence of dihydroxyacetone (DHA) validates strict regioselectivity.

Phase 3: Downstream Processing via Electrodialysis
  • Desalting Electrodialysis: Pass the clarified culture broth through an electrodialysis unit.

    • Causality: Fermentation broths contain uncharged impurities (residual glycerol, trace DHA, and methanol from crude glycerol). Electrodialysis selectively drives the negatively charged glycerate ions across an anion-exchange membrane, concentrating the product and leaving uncharged impurities behind in the feed solution[5].

  • Crystallization: Treat the concentrated permeate with calcium hydroxide to precipitate calcium glycerate, followed by filtration and drying.

Workflow S1 1. Strain Engineering (glpK/glcDE Knockout) S2 2. Plasmid Assembly (AldO Expression) S1->S2 S3 3. Fed-Batch Fermentation (pH 6.0, Aeration) S2->S3 S4 4. Electrodialysis (Desalting & Conc.) S3->S4 S5 5. Crystallization (Calcium Salt) S4->S5

End-to-end experimental workflow for the biomanufacturing and recovery of D-glycerate.

Quantitative Benchmarks

The table below summarizes the validated performance metrics of different microbial chassis utilized for the biosynthesis of 2,3-dihydroxypropanoate from glycerol. The choice of strain depends on whether the goal is maximum bulk titer (favoring Acetic Acid Bacteria) or absolute enantiomeric purity (favoring engineered E. coli or A. tropicalis).

Microbial Strain / ChassisKey Enzyme / PathwayMax Titer (g/L)Enantiomeric Excess (ee)Reference
Gluconobacter frateurii NBRC103465Native mADH (adhA)136.572% (D-Glycerate)[2]
Acetobacter tropicalis NBRC16470Native mADH (adhA)101.899% (D-Glycerate)[2]
Engineered Escherichia coli TZ-108Recombinant AldO1.17*>99% (D-Glycerate)[1]

*Note: In the referenced E. coli study, glycerate was engineered as a transient intermediate for downstream glycolate production, hence the lower accumulated titer. However, it demonstrates the highest theoretical atom economy (1 mol/mol) when the pathway is truncated at the glycerate node.

References

  • Constructing a Novel Biosynthetic Pathway for the Production of Glycolate from Glycerol in Escherichia coli. ACS Synthetic Biology.
  • Microbial production of glyceric acid, an organic acid that can be mass produced
  • Microbial Production of Glyceric Acid, an Organic Acid That Can Be Mass Produced
  • Microbial Production of Glyceric Acid, an Organic Acid That Can Be Mass Produced
  • Insights into an alternative pathway for glycerol metabolism in a glycerol kinase deficient Pseudomonas putida KT2440. bioRxiv.

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Exploratory

Structural Properties, Acid-Base Equilibria, and pKa Dynamics of 2,3-Dihydroxypropanoate: A Technical Guide

Executive Summary 2,3-dihydroxypropanoate, commonly known as glycerate, is a fundamental three-carbon sugar acid that plays a pivotal role in cellular metabolism[1][2]. As a highly polar, water-soluble metabolite, its st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,3-dihydroxypropanoate, commonly known as glycerate, is a fundamental three-carbon sugar acid that plays a pivotal role in cellular metabolism[1][2]. As a highly polar, water-soluble metabolite, its structural properties and acid-base equilibria strictly govern its behavior in biological fluids and its reactivity in enzymatic pathways. This whitepaper provides an authoritative analysis of the physicochemical characteristics of glycerate, the structural causality behind its pKa, and the validated experimental protocols used to determine its dissociation constants.

Structural and Physicochemical Properties

At its core, 2,3-dihydroxypropanoic acid is a trionic acid consisting of a propionic acid backbone substituted at the C2 ( α ) and C3 ( β ) positions by hydroxyl groups[2]. The presence of a chiral center at the C2 carbon gives rise to two enantiomeric forms: D-glyceric acid and L-glyceric acid[3][4].

Causality of Structural Properties: The dual hydroxyl groups significantly increase the molecule's polarity and hydrogen-bonding capacity, resulting in a high polar surface area (77.76 Ų) and exceptional water solubility (1000 mg/mL)[5]. These features ensure that glycerate remains fully solvated in physiological environments, facilitating its rapid transport and interaction with metabolic enzymes.

Table 1: Physicochemical and Structural Properties
PropertyValueSource / Method
IUPAC Name 2,3-dihydroxypropanoic acidComputed[2]
Molecular Weight 106.08 g/mol Experimental[3][6]
Exact Mass 106.0266 DaComputed[3]
Experimental pKa 3.52 - 3.55 (at 25 °C)Merck Index[5][6][7]
Predicted pKa 3.42 ± 0.11ChemAxon[3]
Water Solubility 1000.0 mg/mLExperimental[3][5]
Polar Surface Area 77.76 ŲComputed[5]
LogP -1.5 to -1.7ALOGPS / ChemAxon[5]

Acid-Base Equilibria and pKa Dynamics

The ionization state of 2,3-dihydroxypropanoate is dictated by its primary ionizable group: the C1 carboxylic acid. While the experimental pKa of the unsubstituted propanoic acid is 4.785[8], the pKa of is significantly lower, measured at 3.55 at 25 °C[2][6].

Mechanistic Causality: This increased acidity is driven by the strong inductive electron-withdrawing effect (-I effect) of the adjacent α (C2) and β (C3) hydroxyl groups. By pulling electron density away from the carboxylate group through the sigma bonds, the hydroxyls stabilize the negative charge of the conjugate base (glycerate anion). Consequently, at physiological pH (~7.4), the molecule exists almost entirely in its deprotonated, anionic form. The hydroxyl groups themselves possess pKa values > 13, meaning they remain protonated under all standard biological conditions.

pKa_Equilibria A Glyceric Acid (Fully Protonated) pH < 3.5 B Glycerate Anion (Deprotonated Carboxyl) pH 3.5 - 13.0 A->B pKa1 ≈ 3.55 (-H+) B->A (+H+) C Glycerate Alkoxide (Deprotonated Hydroxyls) pH > 13.0 B->C pKa2, pKa3 > 13 (-H+) C->B (+H+)

Caption: Acid-base equilibrium states of 2,3-dihydroxypropanoate across the pH spectrum.

Experimental Methodologies for pKa Determination

To establish trustworthy and reproducible pKa values, researchers employ self-validating analytical systems. Below are two gold-standard protocols for determining the exact pKa of 2,3-dihydroxypropanoate.

Protocol 1: High-Precision Potentiometric Titration

Causality & Trustworthiness: Potentiometry measures the bulk thermodynamic pKa. To prevent dissolved atmospheric CO2 from forming carbonic acid (which artificially skews the equivalence point and buffers the solution), the entire workflow must be conducted under a nitrogen blanket using freshly boiled, CO2-free water.

  • Sample Preparation: Dissolve high-purity 2,3-dihydroxypropanoic acid to a final concentration of 10 mM in CO2-free double-distilled water (ddH2O).

  • Electrode Standardization: Calibrate a high-precision glass pH electrode using NIST-traceable buffer solutions at pH 4.00, 7.00, and 10.00.

  • Environmental Control: Place the sample in a water-jacketed vessel maintained at exactly 25.0 °C. Purge the headspace continuously with inert N 2​ gas.

  • Titration: Add standardized 0.1 M NaOH in 0.05 mL increments using an automated burette.

  • Data Acquisition & Analysis: Record the pH after each addition once equilibrium is reached. Plot the first derivative (dpH/dV) to identify the equivalence point. The exact pKa is extrapolated from the pH at the half-equivalence volume.

Protocol 2: 1 H-NMR Titration

Causality & Trustworthiness: NMR titration provides site-specific pKa determination. The chemical shift of the C2 proton is exquisitely sensitive to the protonation state of the adjacent carboxyl group. As the carboxyl group deprotonates, the local electron density increases, shielding the C2 proton and causing an upfield shift in the NMR spectrum.

  • Sample Preparation: Dissolve 5 mM of 2,3-DHP in D 2​ O. Add 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) as an internal chemical shift reference (0 ppm).

  • pH/pD Adjustment: Prepare 15 identical aliquots. Adjust the pD of each aliquot across a range of 1.5 to 6.0 using dilute NaOD and DCl. (Note: pD = pH meter reading + 0.4).

  • NMR Acquisition: Acquire 1D 1 H-NMR spectra for each aliquot at 25 °C using a 600 MHz spectrometer.

  • Chemical Shift Tracking: Extract the exact chemical shift ( δ ) of the C2-H multiplet for each pD point.

  • Data Fitting: Plot δ versus pD. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to derive the exact pKa.

NMR_Titration_Workflow Step1 1. Sample Preparation Dissolve 2,3-DHP in D2O Add DSS as internal standard Step2 2. pH Adjustment Titrate with NaOD/DCl Record pD values Step1->Step2 Step3 3. NMR Acquisition Acquire 1H-NMR spectra at each pD point Step2->Step3 Step4 4. Chemical Shift Tracking Track C2-H proton shift (δ vs. pD) Step3->Step4 Step5 5. pKa Calculation Fit to Henderson-Hasselbalch Derive exact pKa Step4->Step5

Caption: Step-by-step workflow for determining the pKa of 2,3-DHP using 1H-NMR titration.

Biochemical and Pharmaceutical Relevance

In biological systems, 2,3-dihydroxypropanoate is a critical intermediate. It is most notably recognized in its phosphorylated forms: and 3-phosphoglyceric acid, which are essential metabolites in glycolysis and the biosynthesis of the amino acid serine[1][9][10].

Clinical Causality: The metabolic processing of D-glycerate relies heavily on the enzyme glycerate kinase, which catalyzes its conversion to 2-phosphoglycerate or 3-phosphoglycerate[10]. A deficiency in human glycerate kinase leads to an inborn error of metabolism known as D-glyceric aciduria[5]. In this condition, the accumulation of unphosphorylated glyceric acid acts as an acidogen and metabotoxin, dropping the arterial pH below 7.35 and inducing severe metabolic acidosis, hypotonia, and progressive neurological impairment[1][2][5].

Metabolic_Pathway Serine L-Serine Hydroxypyruvate Hydroxypyruvate Serine->Hydroxypyruvate Transamination Glycerate D-Glycerate Hydroxypyruvate->Glycerate Glyoxylate Reductase TwoPG 2-Phosphoglycerate Glycerate->TwoPG Glycerate Kinase (ATP -> ADP) ThreePG 3-Phosphoglycerate Glycerate->ThreePG Glycerate Kinase (Alternative)

Caption: Metabolic synthesis and downstream phosphorylation of D-glycerate.

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Foundational

Unveiling 2,3-Dihydroxypropanoate (Glycerate) in Human Metabolomics: From Biochemical Pathways to Biomarker Discovery

Introduction to 2,3-Dihydroxypropanoate 2,3-dihydroxypropanoate, universally referred to as glycerate or glyceric acid, is a fundamental three-carbon sugar acid characterized by a saccharide unit bearing a carboxylic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to 2,3-Dihydroxypropanoate

2,3-dihydroxypropanoate, universally referred to as glycerate or glyceric acid, is a fundamental three-carbon sugar acid characterized by a saccharide unit bearing a carboxylic acid group[1]. With a monoisotopic molecular weight of 106.0266 Da and a highly polar structure, it serves as a critical biochemical intermediate in human metabolism[2]. Once viewed primarily as a transient byproduct of glycerol oxidation, high-resolution metabolomics has recently repositioned glycerate as a high-value biomarker[3][4]. From tracking the progression of metabolic syndromes to diagnosing complex neuropsychiatric disorders, the robust identification of glycerate in biofluids is now a cornerstone of modern drug development and clinical diagnostics[5][6].

Biochemical Context and Metabolic Routing

To leverage glycerate as a biomarker, one must first understand its endogenous origins. Glycerate is not merely a static metabolite; it is a dynamic node connecting several critical energy and amino acid pathways. It is primarily generated via the oxidation of glyceraldehyde—a downstream product of fructose metabolism—and through the reduction of glyoxylate[4].

Crucially, glycerate is phosphorylated by glycerate kinase to form 3-phosphoglycerate (3-PGA), an essential intermediate in glycolysis[4]. 3-PGA is also the primary precursor for the biosynthesis of the amino acid serine, which subsequently fuels glycine and cysteine production[4]. A genetic deficiency in human glycerate kinase halts this pathway, leading to D-glyceric aciduria, an inborn error of metabolism where glycerate accumulates to toxic levels, acting as an acidogen and metabotoxin that causes severe neurological impairment and metabolic acidosis[4].

MetabolicPathway Fructose Fructose F1P Fructose-1-Phosphate Fructose->F1P Fructokinase Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Aldolase B Glycerate 2,3-Dihydroxypropanoate (Glycerate) Glyceraldehyde->Glycerate Aldehyde Dehydrogenase ThreePG 3-Phosphoglycerate Glycerate->ThreePG Glycerate Kinase Serine Serine ThreePG->Serine Serine Biosynthesis Glyoxylate Glyoxylate Glyoxylate->Glycerate Glyoxylate Reductase

Metabolic routing of 2,3-dihydroxypropanoate (glycerate) in human biochemical pathways.

Clinical Relevance and Biomarker Potential

The true utility of metabolomics lies in pattern recognition. Glycerate rarely shifts in isolation; its relative abundance changes in tandem with specific co-metabolites, creating diagnostic "signatures"[7].

  • Neuropsychiatric Disorders: In the realm of schizophrenia diagnostics, unbiased metabolomic profiling has identified a highly accurate serum biomarker panel[3]. A combined classifier set consisting of glycerate, eicosenoic acid, β-hydroxybutyrate, pyruvate, and cystine achieved 90% accuracy in diagnosing schizophrenia[5][8]. This dysregulation points to profound disruptions in central energy metabolism and oxidative stress pathways in psychiatric patients[3].

  • Metabolic Syndromes: In patients progressing from normal glucose tolerance to Type 2 Diabetes (T2D), untargeted GC-MS and LC-MS analyses reveal progressively elevated levels of glycerate[9][10]. It acts as a predictive marker alongside 2-hydroxybutyrate and 2-ketoisocaproate, reflecting broad disturbances in monosaccharide metabolism and glucogenic amino acid catabolism[9].

  • Autoimmune Diseases: In diffuse cutaneous systemic sclerosis (dcSSc), metabolomic screening has shown significantly increased plasma levels of glycerate, acetate, and glutamate, further validating its role as an indicator of systemic metabolic distress[11].

Table 1: Quantitative and Qualitative Biomarker Profiles of 2,3-Dihydroxypropanoate
Clinical ConditionBiofluidGlycerate TrendCo-Altered Panel MetabolitesAnalytical PlatformDiagnostic Value
Schizophrenia SerumElevatedEicosenoic acid, β-hydroxybutyrate, Pyruvate, CystineGC-TOFMS, NMR~90% diagnostic accuracy[5][8]
Type 2 Diabetes PlasmaElevated2-hydroxybutyrate, 2-ketoisocaproate, Valine, FructoseGC-MS, LC-MSProgressive disease scaling[9][10]
Systemic Sclerosis PlasmaElevatedAcetate, Fructose, Glutamate, Glycerol, ValineLC-MSDifferentiating disease model[11]
D-Glyceric Aciduria UrineHighly ElevatedN/A (Primary diagnostic marker)GC-MSConfirmatory diagnosis[4]

Analytical Methodologies: The Case for GC-MS

While Liquid Chromatography-Mass Spectrometry (LC-MS) is highly versatile, the extreme polarity and low molecular weight of glycerate make it difficult to retain on standard reverse-phase columns without the use of complex ion-pairing agents[10][11]. Consequently, Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for the resolution of small organic and sugar acids[10][12].

GC-MS provides unparalleled chromatographic resolution and utilizes standardized Electron Impact (EI) ionization at 70 eV, generating highly reproducible fragmentation spectra that can be cross-referenced against global libraries (e.g., NIST, Fiehn)[10][12]. However, because glycerate is non-volatile, it mandates a rigorous, two-step chemical derivatization process prior to injection[12].

GCMSWorkflow Extraction Protein Precipitation (Cold MeOH) Drying Lyophilization (Remove H2O) Extraction->Drying Methoxymation Methoxymation (Protect Carbonyls) Drying->Methoxymation Silylation Silylation (Volatilize -OH/-COOH) Methoxymation->Silylation GCMS GC-MS Analysis (EI Ionization) Silylation->GCMS Data Deconvolution & Identification GCMS->Data

Step-by-step GC-MS analytical workflow for the identification of glycerate in biofluids.

Self-Validating Experimental Protocol for Glycerate Quantification

As an Application Scientist, ensuring the trustworthiness of your data requires building self-validating mechanisms into your workflow. The following GC-MS protocol is engineered to control for extraction variance, moisture contamination, and instrument drift[12].

Step 1: Internal Standard Spiking & Protein Precipitation

  • Action: Aliquot 50 µL of human plasma. Spike with 10 µL of an isotopically labeled internal standard (e.g., [2H4]-succinic acid or [13C5]-proline). Add 150 µL of cold methanol (-20°C), vortex vigorously for 30 seconds, and centrifuge at 14,000 x g for 10 minutes[12].

  • Causality: Cold methanol serves a dual purpose: it induces rapid protein denaturation to release protein-bound metabolites, and it instantly quenches endogenous enzymatic activity, locking the metabolome in its current state[12]. The internal standard acts as a self-validating control to normalize extraction recovery across the cohort.

Step 2: Lyophilization

  • Action: Transfer 100 µL of the supernatant to a glass GC vial and evaporate to complete dryness using a vacuum centrifuge.

  • Causality: Complete desiccation is strictly required. The subsequent silylation reagents are highly sensitive to moisture; residual water will violently hydrolyze the derivatization agents, leading to poor peak shapes and a catastrophic loss of signal for polar compounds like glycerate.

Step 3: Methoxymation

  • Action: Add 30 µL of methoxyamine hydrochloride in pyridine (15 µg/µL). Incubate at room temperature for 16 hours (or 37°C for 90 minutes) with continuous agitation[12].

  • Causality: While glycerate itself lacks a reactive carbonyl group, this step is non-negotiable in untargeted biofluid workflows. Methoxyamine reacts with aldehydes and ketones to form stable oximes, preventing the cyclization of reducing sugars into multiple anomeric peaks. This stabilizes the global metabolome matrix, ensuring consistent baseline resolution and preventing co-eluting species from obscuring the glycerate signal[12].

Step 4: Silylation

  • Action: Add 30 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) containing 1% TMCS (Trimethylchlorosilane) as a catalyst. Incubate at 37°C for 1 hour[12].

  • Causality: MSTFA replaces the active protons on the two hydroxyl groups and one carboxyl group of glycerate with bulky, non-polar trimethylsilyl (TMS) groups[12]. This drastically lowers the boiling point and increases the thermal stability of the molecule, allowing it to vaporize intact in the GC inlet without thermal degradation.

Step 5: GC-MS Acquisition & QC Monitoring

  • Action: Inject 1 µL in splitless mode onto a 5% phenyl stationary phase column (e.g., HP-5MS). Run a temperature gradient from 70°C to 300°C. Ionize via Electron Impact (EI) at 70 eV[12]. Run a pooled Quality Control (QC) sample every 10 injections.

  • Causality: The non-polar stationary phase provides optimal selectivity for TMS-derivatized organic acids. EI at 70 eV is a standardized hard ionization technique that generates reproducible fragmentation patterns, enabling high-confidence spectral deconvolution and matching against libraries for definitive glycerate identification[10][12].

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Exploratory

Enzymatic conversion of 2,3-dihydroxypropanoate to 2-phosphoglycerate

An In-Depth Technical Guide to the Enzymatic Conversion of 2,3-Dihydroxypropanoate (D-Glycerate) to 2-Phosphoglycerate by Glycerate 2-Kinase Authored by: Gemini, Senior Application Scientist Abstract: The phosphorylation...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Enzymatic Conversion of 2,3-Dihydroxypropanoate (D-Glycerate) to 2-Phosphoglycerate by Glycerate 2-Kinase

Authored by: Gemini, Senior Application Scientist

Abstract: The phosphorylation of D-glycerate (2,3-dihydroxypropanoate) is a critical juncture in cellular metabolism, linking various pathways to the central glycolytic sequence. This guide provides a comprehensive technical overview of the direct, single-step enzymatic conversion of D-glycerate to 2-phosphoglycerate, a reaction catalyzed by the enzyme D-glycerate 2-kinase (EC 2.7.1.165). This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the enzyme's function, structure, and kinetics, alongside field-proven, step-by-step protocols for its recombinant expression, purification, and functional characterization.

Introduction: The Metabolic Significance of Glycerate Phosphorylation

D-glycerate is a C3-sugar acid that serves as an intermediate in several significant metabolic routes, including the degradation of L-serine and the utilization of glyoxylate and tartrate.[1] Its entry into the central carbon metabolism is predominantly achieved through phosphorylation. While the canonical view often pictures the formation of 3-phosphoglycerate, a distinct class of enzymes, glycerate kinases, specifically catalyzes the ATP-dependent phosphorylation of D-glycerate at the C2 position to yield 2-phosphoglycerate (2-PG).[1][2]

This direct conversion to 2-PG is metabolically astute, as 2-PG is an immediate precursor to phosphoenolpyruvate (PEP), a high-energy intermediate in glycolysis and gluconeogenesis. This pathway is a key feature of the non-phosphorylative Entner-Doudoroff pathway in archaea and has been identified in a range of bacteria and eukaryotes.[1][3][4] Understanding the enzyme responsible, D-glycerate 2-kinase, is therefore crucial for fields ranging from microbial metabolism and synthetic biology to the study of metabolic diseases.

Enzyme Profile: D-Glycerate 2-Kinase (EC 2.7.1.165)

D-Glycerate 2-Kinase is a phosphotransferase that executes the stereospecific and regiospecific transfer of a phosphate group from ATP to the C2 hydroxyl group of D-glycerate.

  • Systematic Name: ATP:D-glycerate 2-phosphotransferase[4]

  • Common Synonyms: D-glycerate-2-kinase, glycerate kinase (2-phosphoglycerate forming), Class II GK[5]

  • Reaction: ATP + D-glycerate ⇌ ADP + 2-phospho-D-glycerate[4]

Structural Insights

The three-dimensional structure of D-glycerate 2-kinase from Thermotoga maritima (PDB entry 2b8n) reveals a novel protein fold, distinct from other kinase families.[6][7] The enzyme is a monomer composed of two domains:

  • A larger N-terminal domain with a classic Rossmann-type fold, which is the putative binding site for the ATP co-substrate.[7]

  • A smaller C-terminal domain, which represents a newly discovered fold.[7]

The active site is located in the cleft between these two domains. Substrate binding is thought to induce a conformational change, bringing the domains closer to facilitate the phosphoryl transfer.[7]

Catalytic Mechanism and Kinetics

The enzyme catalyzes a direct in-line phosphoryl transfer from ATP to the C2 hydroxyl of D-glycerate. The reaction requires a divalent cation, typically Mg²⁺, to chelate the ATP and facilitate the reaction.[3][5] D-Glycerate 2-kinase exhibits high specificity for D-glycerate and ATP.[6][8] The kinetic properties of this enzyme have been characterized from several organisms, showcasing its efficiency.

Data Presentation: Kinetic Parameters of D-Glycerate 2-Kinases

The following table summarizes the kinetic parameters for D-glycerate 2-kinase from various organisms. This data is essential for designing kinetic assays, developing metabolic models, and for comparative enzymology studies.

OrganismK_m (D-Glycerate) (mM)K_m (ATP) (mM)k_cat (s⁻¹)Optimal pHOptimal Temp (°C)Reference(s)
Thermotoga maritima0.150.09514.4--[6][9]
Picrophilus torridus---7.360[3]
Hyphomicrobium methylovorum GM20.130.13-8.0~50[8]

Note: Kinetic parameters can vary based on assay conditions.

Experimental Protocols

The following protocols provide a robust framework for the production and characterization of recombinant D-glycerate 2-kinase. The methods are based on established procedures for enzymes from sources like Thermotoga maritima, which are well-suited for recombinant expression in Escherichia coli.[2][6]

Recombinant Expression and Purification of His-tagged D-Glycerate 2-Kinase

This protocol describes the expression of an N-terminally His₆-tagged D-glycerate 2-kinase in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC). The His-tag allows for a highly specific and efficient single-step purification.

Step-by-Step Methodology:

  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector encoding the His-tagged D-glycerate 2-kinase gene. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the selection antibiotic. Grow overnight at 37°C with shaking (220 rpm).

  • Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Cool the culture to 18-25°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2-0.5 mM. Continue to incubate overnight (16-18 hours) at the lower temperature to enhance protein solubility.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.

  • Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.5; 300 mM NaCl; 10 mM Imidazole; 1 mM DTT; 1 mg/mL Lysozyme; 1x Protease Inhibitor Cocktail). Incubate on ice for 30 minutes.

  • Sonication: Sonicate the cell suspension on ice to ensure complete lysis. Use short pulses (e.g., 10 seconds on, 30 seconds off) for a total of 5-10 minutes of "on" time, or until the suspension is no longer viscous.

  • Clarification: Centrifuge the lysate at 18,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the clear supernatant, which contains the soluble His-tagged protein.

  • IMAC Purification:

    • Equilibrate a Ni-NTA affinity column (e.g., a 5 mL HisTrap HP column) with 10 column volumes (CV) of Binding Buffer (50 mM Tris-HCl, pH 7.5; 300 mM NaCl; 10 mM Imidazole).[10]

    • Load the clarified supernatant onto the column.

    • Wash the column with 10 CV of Wash Buffer (50 mM Tris-HCl, pH 7.5; 300 mM NaCl; 20-40 mM Imidazole) to remove non-specifically bound proteins.

    • Elute the His-tagged D-glycerate 2-kinase with 5 CV of Elution Buffer (50 mM Tris-HCl, pH 7.5; 300 mM NaCl; 300 mM Imidazole).[10]

  • Buffer Exchange/Desalting: Remove the imidazole and exchange the buffer to a suitable Storage Buffer (e.g., 50 mM Tris-HCl, pH 7.5; 150 mM NaCl; 1 mM DTT; 10% Glycerol) using a desalting column or dialysis.

  • Purity and Concentration: Assess the purity of the enzyme by SDS-PAGE. Determine the protein concentration using a standard method (e.g., Bradford assay or A₂₈₀ measurement). Store the purified enzyme at -80°C.

Enzymatic Assay of D-Glycerate 2-Kinase Activity

The activity of D-glycerate 2-kinase can be determined using a continuous spectrophotometric coupled assay. This guide details two reliable methods.

Method A: ADP-Coupled Assay

This assay quantifies the production of ADP, which is coupled to the oxidation of NADH by pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in absorbance at 340 nm is monitored. This is a general assay for ATP-dependent kinases.[6][11]

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a master mix containing all assay components except the D-glycerate 2-kinase. For a 1 mL final reaction volume, the final concentrations should be:

    • 50 mM Tris-HCl, pH 7.5

    • 10 mM MgSO₄

    • 1.2 mM ATP

    • 1.2 mM Phosphoenolpyruvate (PEP)

    • 0.3 mM NADH

    • ~5 units Pyruvate Kinase (PK)

    • ~7 units Lactate Dehydrogenase (LDH)

    • 1 mM D-Glycerate

  • Assay Initiation:

    • Add 990 µL of the master mix to a cuvette and incubate at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration and to record any background rate of NADH oxidation.

    • Initiate the reaction by adding 10 µL of the purified D-glycerate 2-kinase solution. Mix quickly by gentle inversion.

  • Data Acquisition: Immediately place the cuvette in a spectrophotometer set to 340 nm and record the absorbance over time for 5-10 minutes.

  • Calculation of Activity: The rate of the reaction is determined from the linear portion of the absorbance vs. time plot. Enzyme activity (in µmol/min or Units) is calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Method B: 2-Phosphoglycerate-Specific Coupled Assay

This assay is more specific as it directly detects the formation of 2-phosphoglycerate. The product is converted to PEP by enolase, which then feeds into the PK/LDH system as described above.[6][12]

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a master mix. For a 200 µL final reaction volume, the final concentrations should be:

    • 50 mM Tris-HCl, pH 7.5

    • 20 mM MgCl₂

    • 2 mM ATP

    • 0.3 mM NADH

    • ~4.5 units Enolase

    • ~7.2 units Pyruvate Kinase (PK)

    • ~8.1 units Lactate Dehydrogenase (LDH)

    • 1 mM D-Glycerate

  • Assay Initiation:

    • Add the master mix to a microplate well or cuvette and pre-incubate at the desired temperature.

    • Initiate the reaction by adding a small volume of the purified D-glycerate 2-kinase.

  • Data Acquisition and Calculation: Follow steps 3 and 4 from Method A.

Visualizations: Pathway and Workflow Diagrams

The following diagrams, generated using DOT language, illustrate the core enzymatic reaction and the experimental workflow.

Enzymatic_Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products DGlycerate D-Glycerate (2,3-Dihydroxypropanoate) GK2 D-Glycerate 2-Kinase (EC 2.7.1.165) DGlycerate->GK2 ATP ATP ATP->GK2 PG2 2-Phospho-D-Glycerate GK2->PG2 ADP ADP GK2->ADP

Caption: Enzymatic conversion of D-Glycerate and ATP to 2-Phospho-D-Glycerate and ADP.

Experimental_Workflow cluster_expression Recombinant Expression cluster_purification Purification cluster_analysis Analysis & Assay A Transformation of E. coli B Cell Culture & Growth A->B C IPTG Induction B->C D Cell Harvest C->D E Cell Lysis (Sonication) D->E F Clarification (Centrifugation) E->F G Ni-NTA Affinity Chromatography F->G H Buffer Exchange G->H I SDS-PAGE (Purity Check) H->I J Coupled Spectrophotometric Activity Assay H->J K Kinetic Analysis J->K

Caption: Workflow for expression, purification, and analysis of D-Glycerate 2-Kinase.

References

  • Osterman, A., et al. (2007). Glycerate 2-Kinase of Thermotoga maritima and Genomic Reconstruction of Related Metabolic Pathways. Journal of Bacteriology, 189(24), 9064-9073. [Link]

  • Reher, M., Bott, M., & Schönheit, P. (2006). Characterization of glycerate kinase (2-phosphoglycerate forming), a key enzyme of the nonphosphorylative Entner-Doudoroff pathway, from the thermoacidophilic euryarchaeon Picrophilus torridus. FEMS Microbiology Letters, 259(1), 113-119. [Link]

  • Bartsch, A., et al. (2017). Biocatalytic Asymmetric Phosphorylation Catalyzed by Recombinant Glycerate-2-Kinase. ChemistrySelect, 2(22), 6439-6442. [Link]

  • ChemWhat (2026). glycerate 2-kinase EC#: 2.7.1.165. ChemWhat Database. [Link]

  • Zelcbuch, L., et al. (2015). An In Vivo Metabolic Approach for Deciphering the Product Specificity of Glycerate Kinase Proves that Both E. coli's Glycerate Kinases Generate 2-Phosphoglycerate. PLOS ONE, 10(3), e0122957. [Link]

  • PDB-101 (n.d.). Glycerate Kinase. RCSB PDB. [Link]

  • Wikipedia (n.d.). Glycerate 2-kinase. Wikipedia. [Link]

  • ResearchGate (n.d.). Enzymatic reactions and assays. [Diagram]. ResearchGate. [Link]

  • Osterman, A., et al. (2007). Glycerate 2-kinase of Thermotoga maritima and genomic reconstruction of related metabolic pathways. PubMed. [Link]

  • Aleixo, A., et al. (2020). Phosphoglycerate kinase: structural aspects and functions, with special emphasis on the enzyme from Kinetoplastea. Open Biology, 10(11), 200244. [Link]

  • BRENDA (n.d.). Information on EC 2.7.1.165 - glycerate 2-kinase and Organism(s) Thermotoga maritima. BRENDA Enzyme Database. [Link]

  • UniProt (n.d.). GCK_THEMA - D-glycerate 2-kinase from Thermotoga maritima. UniProtKB. [Link]

  • Awe, A., et al. (2022). Expression and characterisation of human glycerol kinase: the role of solubilising agents and molecular chaperones. Scientific Reports, 12(1), 1083. [Link]

  • Kee, Y., et al. (1988). Improved methods for purification and assay of glycerol kinase from Escherichia coli. Journal of Chromatography B: Biomedical Sciences and Applications, 428(2), 345-351. [Link]

  • Wator, E., et al. (2020). Structural Characterization of Glycerol Kinase from the Thermophilic Fungus Chaetomium thermophilum. International Journal of Molecular Sciences, 21(24), 9570. [Link]

  • Hayashi, S. I., & Lin, E. C. (1967). Purification and properties of glycerol kinase from Escherichia coli. Journal of Biological Chemistry, 242(5), 1030-1035. [Link]

  • ResearchGate (n.d.). Kinetic properties of the class II glycerate kinase of T. tenax. [Diagram]. ResearchGate. [Link]

  • Schurig, H., et al. (1995). Phosphoglycerate kinase and triosephosphate isomerase from the hyperthermophilic bacterium Thermotoga maritima form a covalent bifunctional enzyme complex. Journal of Biological Chemistry, 270(5), 10298-10304. [Link]

  • Zelcbuch, L., et al. (2015). An In Vivo Metabolic Approach for Deciphering the Product Specificity of Glycerate Kinase Proves that Both E. coli's Glycerate Kinases Generate 2-Phosphoglycerate. PLOS ONE, 10(3), e0122957. [Link]

  • PLOS ONE (2015). Figure 1: Selection scheme for identifying the product specificity of glycerate kinase. PLOS ONE. [Link]

  • ResearchGate (n.d.). Selection scheme for identifying the product specificity of glycerate kinase. [Diagram]. ResearchGate. [Link]

  • IUBMB (n.d.). EC 2.7.1.165. IUBMB Enzyme Nomenclature. [Link]

  • Hayashi, S. I., & Lin, E. C. (1967). Purification and properties of glycerol kinase from Escherichia coli. PubMed. [Link]

  • Gulati, P., et al. (2023). The extremophile Picrophilus torridus carries a DNA adenine methylase M.PtoI that is part of a Type I restriction-modification system. Frontiers in Microbiology, 14, 1144703. [Link]

  • Yoshida, T., et al. (1992). Purification and characterization of glycerate kinase from a serine-producing methylotroph, Hyphomicrobium methylovorum GM2. European Journal of Biochemistry, 210(3), 849-854. [Link]

  • Andersen, C. L. (2012). Recombinant protein expression and purification. Biotechnology Journal, 7(10), 1166-1183. [Link]

  • Hill, B., & Attwood, M. M. (1976). The Purification of Glycerate Kinase From Hyphomicrobium Sp. And Pseudomonas AM1: Product Identification. Journal of General Microbiology, 97(2), 297-305. [Link]

Sources

Foundational

Biogenic Synthesis of 2,3-Dihydroxypropanoate: A Technical Guide to Natural Microbial Sources and Downstream Processing

Executive Summary 2,3-dihydroxypropanoate (commonly known as glyceric acid or glycerate) is a highly versatile three-carbon sugar acid. With applications ranging from biodegradable polymers to cosmetics and pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,3-dihydroxypropanoate (commonly known as glyceric acid or glycerate) is a highly versatile three-carbon sugar acid. With applications ranging from biodegradable polymers to cosmetics and pharmaceutical precursors, the demand for enantiopure glycerate is escalating. This whitepaper systematically explores the natural microbial sources capable of producing 2,3-dihydroxypropanoate, specifically focusing on the metabolic pathways of acetic acid bacteria (AAB). By synthesizing field-proven insights with rigorous biochemical principles, this guide provides validated, self-contained protocols for high-yield fermentation and downstream recovery.

The Metabolic Paradigm of Acetic Acid Bacteria

While synthetic biology has successfully engineered Escherichia coli to produce D-glyceric acid from D-galacturonate ()[1], natural hyper-producers are predominantly found within the acetic acid bacteria (AAB) group, notably Gluconobacter and Acetobacter species[2]. These obligate aerobes possess a unique respiratory chain localized in the cytoplasmic membrane, allowing them to rapidly oxidize polyols like glycerol into corresponding organic acids[2].

Causality of Enzymatic Selection: The massive accumulation of 2,3-dihydroxypropanoate in these strains is driven by a membrane-bound alcohol dehydrogenase (mADH)[2]. Unlike cytosolic NAD-dependent dehydrogenases, mADH is coupled directly to the respiratory chain (ubiquinone). This prevents the accumulation of reducing equivalents inside the cell, pulling the thermodynamic equilibrium toward the rapid, continuous oxidation of glycerol to glyceraldehyde, and subsequently to glycerate[3].

MetabolicPathway Glycerol Glycerol (Substrate) mADH mADH (Membrane-bound) Glycerol->mADH Glyceraldehyde Glyceraldehyde (Intermediate) mALDH mALDH (Membrane-bound) Glyceraldehyde->mALDH Glycerate 2,3-Dihydroxypropanoate (Glycerate) mADH->Glyceraldehyde Oxidation (-2e-) UQ Ubiquinone Respiratory Chain mADH->UQ e- transfer mALDH->Glycerate Oxidation (-2e-) mALDH->UQ e- transfer

Membrane-bound oxidation pathway of glycerol to 2,3-dihydroxypropanoate in acetic acid bacteria.

Quantitative Strain Performance

The enantiomeric excess (ee) of the produced glycerate is critical for pharmaceutical and polymer applications. Gluconobacter frateurii NBRC103465 and Acetobacter tropicalis NBRC16470 have been identified as premier natural producers, though they differ significantly in their enantioselectivity and total volumetric yield ()[2].

Table 1: Comparative Fermentation Metrics for Natural Producers

Microbial StrainCarbon SourceTotal Yield (g/L)EnantiomerEnantiomeric Excess (ee)Key Cultivation Parameter
Gluconobacter frateurii NBRC103465Glycerol136.5D-Glycerate72%pH 6.0
Acetobacter tropicalis NBRC16470Glycerol101.8D-Glycerate99%pH 6.0
Serratia sp. GA3R (Assimilator)Racemic GAN/AL-Glycerate≥89%Selective assimilation

Note: While G. frateurii offers maximum volumetric productivity, A. tropicalis is the preferred host for applications requiring strictly optically pure D-glycerate[2]. For L-glycerate, microbial resolution using GA-assimilating bacteria like Serratia sp. is utilized ()[4].

Experimental Workflows: Fermentation and Downstream Recovery

To ensure reproducibility and scientific rigor, the following self-validating protocol outlines the bioprocessing of 2,3-dihydroxypropanoate from raw glycerol.

Causality of Protocol Design:

  • Strict pH Control (pH 6.0): 2,3-dihydroxypropanoate is a strong organic acid. Without neutralization, the broth pH rapidly drops, which denatures the mADH enzyme and halts cellular respiration. Continuous feeding of 5M NaOH containing 50% glycerol is mandatory to sustain both pH and carbon availability[3].

  • Desalting Electrodialysis (ED): Traditional evaporative concentration of glycerate leads to thermal degradation and unwanted polymerization. ED utilizes an electrical potential gradient to move glycerate ions through anion-exchange membranes, effectively concentrating the product at ambient temperatures while leaving non-ionic impurities behind[2].

Step-by-Step Methodology

Phase 1: Upstream Fermentation

  • Inoculum Preparation: Cultivate A. tropicalis NBRC16470 or G. frateurii NBRC103465 in standard YPG medium (yeast extract, peptone, glycerol) at 30°C for 24 hours[2].

  • Bioreactor Setup: Transfer 5% (v/v) seed culture to a 3L jar fermentor containing 1.5L of production medium (170 g/L initial glycerol, supplemented with nitrogen and trace minerals)[3].

  • Aeration and Agitation: Maintain a 0.5-vvm aeration rate and a 500-rpm agitation speed. Rationale: The mADH enzyme is strictly oxygen-dependent; high dissolved oxygen (DO) is required to act as the terminal electron acceptor[3].

  • pH Stat Control: Continuously monitor pH and titrate with 5 M NaOH to maintain a strict pH of 6.0[3].

  • Harvest: Terminate fermentation at 120-140 hours when glycerol is depleted. Centrifuge at 8,000 × g for 15 minutes to remove cell mass.

Phase 2: Downstream Recovery

  • Electrodialysis (ED): Pass the cell-free supernatant through a desalting electrodialyzer equipped with alternating cation and anion exchange membranes[5].

  • Conductivity Monitoring (Self-Validation): Terminate ED when the diluate conductivity drops to ~2 mS/cm. This specific threshold confirms the maximum transfer of glycerate ions to the concentrate compartment[5].

  • Crystallization: Quantify the concentrated glycerate via HPLC. Add CaCl₂ at an exact 0.5 molar ratio to the glycerate present[5].

  • Precipitation: Slowly add 0.8 volumes of cold ethanol to the solution to decrease the dielectric constant, forcing the precipitation of the 2,3-dihydroxypropanoate calcium salt[5].

  • Filtration: Recover the crystals via vacuum filtration and dry under a vacuum at 40°C[5].

Workflow Seed 1. Seed Culture (A. tropicalis) Ferm 2. Aerobic Fermentation (pH 6.0, 30°C) Seed->Ferm 5% Inoculum Centrifuge 3. Centrifugation (Cell Removal) Ferm->Centrifuge Broth (100+ g/L GA) ED 4. Electrodialysis (Non-thermal Concentration) Centrifuge->ED Cell-free Supernatant Cryst 5. Crystallization (CaCl2 + Ethanol) ED->Cryst Concentrated GA Ions

Step-by-step bioprocessing workflow for the production and recovery of 2,3-dihydroxypropanoate.

Future Directions in Drug Development

The availability of high-purity, naturally sourced 2,3-dihydroxypropanoate opens new vectors in drug development. Its structural similarity to lactic acid makes it an ideal monomer for synthesizing novel biodegradable polyesters (polyglycerates) for targeted drug delivery systems. Furthermore, its glucosyl derivative, α-glucosylglyceric acid (GGA), acts as a potent compatible solute ()[6]. GGA protects proteins and DNA from thermal and osmotic stress, and promotes collagen synthesis in fibroblasts, presenting massive potential for biologic drug formulation and dermatological applications[6].

References

  • Microbial Production of Glyceric Acid, an Organic Acid That Can Be Mass Produced from Glycerol Source: Applied and Environmental Microbiology (2009) URL:[Link]

  • Application of Glyceric Acid to Bio-related Functional Materials and Improvement of Microbial Production Source: Journal of Oleo Science (2020) URL:[Link]

  • Production of d-Glyceric acid from d-Galacturonate in Escherichia coli Source: Journal of Industrial Microbiology and Biotechnology (2020) URL:[Link]

  • In vitro evaluation of glyceric acid and its glucosyl derivative, α-glucosylglyceric acid, as cell proliferation inducers and protective solutes Source: Bioscience, Biotechnology, and Biochemistry / Taylor & Francis (2014) URL:[Link]

Sources

Exploratory

Cellular Transport Mechanisms of 2,3-Dihydroxypropanoate: A Technical Guide to Kinetics, Pathways, and Therapeutic Targeting

Executive Summary As a Senior Application Scientist navigating the intersection of metabolic engineering and oncology, I approach the cellular transport of 2,3-dihydroxypropanoate (commonly known as D-glycerate) not mere...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the intersection of metabolic engineering and oncology, I approach the cellular transport of 2,3-dihydroxypropanoate (commonly known as D-glycerate) not merely as biological trivia, but as a critical node in cellular metabolism. Glycerate is a terminal 3-carbon sugar acid involved in serine degradation, fructose metabolism, and plant photorespiration. Because it is highly polar, it cannot passively diffuse across lipid bilayers. This whitepaper deconstructs the specific transport systems—mammalian monocarboxylate transporters (MCTs) and plant plastidic translocators (PLGG1)—that govern its flux, providing robust, self-validating methodologies for kinetic characterization.

Mammalian Transport Dynamics: The SLC16 and SLC5 Families

In mammalian systems, the transport of small monocarboxylates like 2,3-dihydroxypropanoate is predominantly mediated by two distinct solute carrier families: the proton-coupled SLC16 family and the sodium-coupled SLC5 family.

Proton-Coupled Symport via MCT1/2 (SLC16A1/A7)

The primary conduits for glycerate in human tissues are MCT1 (SLC16A1) and MCT2 (SLC16A7)[1]. These transporters utilize a proton-coupled symport mechanism. The transport is strictly dependent on the transmembrane H⁺ gradient, making it highly responsive to the extracellular pH. In the context of the acidic tumor microenvironment, the overexpression of MCT1 facilitates the rapid flux of monocarboxylates, driving the metabolic symbiosis between hypoxic and normoxic cancer cells[2].

G Extracellular Extracellular Space [High H+, High Glycerate] MCT1 MCT1 (SLC16A1) Proton-Coupled Symporter Extracellular->MCT1 H+ & Glycerate Binding Intracellular Cytosol [Metabolic Routing] MCT1->Intracellular Conformational Change Metabolism Glycolysis / Serine Biosynthesis Intracellular->Metabolism Enzymatic Conversion

Fig 1: Proton-coupled symport of 2,3-dihydroxypropanoate via MCT1.

Sodium-Coupled Transport via SMCT1 (SLC5A8)

While MCTs rely on protons, SMCT1 (SLC5A8) leverages the steep inward-directed Na⁺ gradient to actively concentrate monocarboxylates inside the cell. Interestingly, SLC5A8 is frequently silenced by DNA methylation in early carcinogenesis. When its expression is restored, the forced influx of monocarboxylates (such as pyruvate, butyrate, and glycerate) triggers apoptosis, cementing its role as a critical tumor suppressor[3].

Plant Systems: The PLGG1 Antiport Mechanism

In agricultural biotechnology, 2,3-dihydroxypropanoate transport is a major target for optimizing crop yields. During photorespiration, the oxygenation of RuBisCO produces toxic byproducts that must be recycled. This recycling process requires massive fluxes of metabolites across the chloroplast envelope.

The Plastidal Glycolate/Glycerate Translocator 1 (PLGG1) is the core transporter responsible for this step[4]. It functions as a strict 1:1 antiporter, exporting one molecule of glycolate out of the chloroplast while simultaneously importing one molecule of glycerate from the cytosol. Mutants deficient in PLGG1 accumulate toxic levels of glycerate and glycolate, leading to severe growth defects and cell death under ambient CO₂ conditions[4].

PLGG1 Peroxisome Peroxisome (Glycerate Production) Cytosol Cytosol Peroxisome->Cytosol Glycerate Export PLGG1 PLGG1 Transporter (Chloroplast Envelope) Cytosol->PLGG1 Glycerate Influx PLGG1->Cytosol Glycolate (1:1 Antiport) Chloroplast Chloroplast Stroma (3-PGA Synthesis) PLGG1->Chloroplast Glycerate Chloroplast->PLGG1 Glycolate Efflux

Fig 2: PLGG1-mediated glycolate/glycerate antiport in photorespiration.

Experimental Methodologies: Kinetic Characterization Protocol

To develop targeted therapeutics or engineered crops, we must precisely quantify transporter kinetics. Below is a field-proven, self-validating methodology for profiling 2,3-dihydroxypropanoate transport.

Rationale for the Xenopus Oocyte Expression System

Why use the Xenopus laevis oocyte model over mammalian cell lines (e.g., HEK293) for initial kinetic profiling? Mammalian cells possess a dense, overlapping background of endogenous MCTs and SMCTs, which confounds the isolation of specific transporter kinetics. Xenopus oocytes, conversely, present a "clean" background with negligible endogenous monocarboxylate transport, ensuring that any measured ¹⁴C-glycerate uptake is strictly and causally linked to our microinjected cRNA.

Self-Validating ¹⁴C-Uptake Assay Workflow

Step 1: cRNA Synthesis and Microinjection

  • Linearize the plasmid containing the target gene (e.g., SLC16A1 or PLGG1) and transcribe capped cRNA in vitro.

  • Microinject 50 nL of cRNA (1 µg/µL) into defolliculated Xenopus oocytes.

  • Causality Check: Incubate for 3-5 days at 18°C to allow sufficient time for protein translation and plasma membrane trafficking.

Step 2: Isotope Incubation

  • Transfer oocytes to a transport buffer (pH 6.0 for MCTs to provide the H⁺ gradient) containing 100 µM ¹⁴C-labeled 2,3-dihydroxypropanoate.

  • Incubate for exactly 10 minutes at room temperature (linear phase of uptake).

Step 3: Self-Validation via Competitive Inhibition

  • System Integrity: To ensure this protocol functions as a self-validating system, a competitive inhibition arm is mandatory. Run a parallel group of cRNA-injected oocytes incubated with 100 µM ¹⁴C-glycerate plus 1 mM unlabeled (cold) glycerate.

  • Validation Logic: We must observe an ~90% quench in scintillation counts. Failure to quench indicates non-specific membrane leakage or compromised oocyte integrity, immediately invalidating the assay run without requiring external secondary assays.

Step 4: Scintillation Counting

  • Wash oocytes rapidly in ice-cold buffer to halt transport, lyse in 10% SDS, and quantify accumulated radioactivity via liquid scintillation counting.

Workflow Step1 Step 1 cRNA Synthesis of Target Transporter Step2 Step 2 Microinjection into Xenopus oocytes Step1->Step2 Step3 Step 3 Incubation with 14C-labeled substrate Step2->Step3 Step4 Step 4 Liquid Scintillation & Kinetic Analysis Step3->Step4

Fig 3: Xenopus oocyte in vitro transport assay workflow for kinetic profiling.

Quantitative Transporter Profiling

The following table summarizes the key quantitative and mechanistic data for the primary 2,3-dihydroxypropanoate transporters, providing a rapid comparison matrix for drug development professionals.

TransporterGene SymbolPrimary SubstratesTransport MechanismPhysiological Role
MCT1 SLC16A1Lactate, Pyruvate, GlycerateH⁺-coupled symportUbiquitous monocarboxylate distribution; tumor metabolic symbiosis.
MCT2 SLC16A7Pyruvate, GlycerateH⁺-coupled symportHigh-affinity uptake in specialized tissues (e.g., neurons).
SMCT1 SLC5A8Butyrate, Pyruvate, GlycerateNa⁺-coupled symportTumor suppression; colonic absorption of microbial metabolites.
PLGG1 PLGG1Glycolate, Glycerate1:1 AntiportChloroplast photorespiration; prevention of toxic metabolite buildup.

Implications for Drug Development and Biotechnology

Understanding the kinetics and routing of 2,3-dihydroxypropanoate opens two major therapeutic and biotechnological avenues:

  • Oncology: Small molecule inhibitors targeting MCT1 (e.g., AZD3965) are currently in clinical trials. By blocking the H⁺-coupled efflux/influx of monocarboxylates, we can effectively starve oxidative tumor cells and induce intracellular acidification in hypoxic tumor cores[2].

  • Agricultural Biomass Yield: Photorespiration limits the biomass gains of many C3 crop plants by up to 30%. By genetically engineering or bypassing the PLGG1-dependent glycolate/glycerate transport bottleneck[4], biotechnologists can dramatically enhance the carbon fixation efficiency of staple crops like wheat and rice.

References

  • PLGG1, a plastidic glycolate glycerate transporter, is required for photorespiration and defines a unique class of metabolite transporters Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Peroxisomal Metabolite and Cofactor Transport in Humans Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Regulatory Mechanism of Cancer Cell Metabolism by Natural Compounds Source: Symbiosis Online Publishing URL:[Link]

  • Dysregulated pH in Tumor Microenvironment Checkmates Cancer Therapy Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Protocols & Analytical Methods

Method

HPLC-UV method development for 2,3-dihydroxypropanoate quantification

An Application Note and Protocol for the Quantification of 2,3-Dihydroxypropanoate by HPLC-UV Abstract This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method with Ultraviol...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Quantification of 2,3-Dihydroxypropanoate by HPLC-UV

Abstract

This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of 2,3-dihydroxypropanoate (glyceric acid). As a key intermediate in various metabolic pathways and a valuable building block in the chemical industry, its accurate quantification is critical. This guide provides a comprehensive, step-by-step protocol using a reversed-phase C18 column with a simple isocratic mobile phase, ensuring accessibility and reproducibility. The methodology is grounded in established chromatographic principles and validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, making it suitable for researchers, scientists, and quality control professionals in the pharmaceutical and biotechnology sectors.

Introduction and Scientific Principle

2,3-Dihydroxypropanoate, a three-carbon organic acid, plays a significant role in biochemistry, notably in the metabolism of serine and fructose. Its quantification is essential for studying metabolic disorders, monitoring fermentation processes, and ensuring quality control in the synthesis of polymers and other fine chemicals.

The primary challenge in quantifying 2,3-dihydroxypropanoate via HPLC-UV is its lack of a strong UV-absorbing chromophore. The molecule's only chromophore is the carboxyl group, which exhibits weak absorbance at low UV wavelengths. This method overcomes this challenge by leveraging direct UV detection at 210 nm.

Principle of Separation: The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The fundamental principle of RP-HPLC is the partitioning of analytes between a nonpolar stationary phase (a C18 silica-based column) and a polar mobile phase.[1] To ensure consistent retention and sharp peak shape for an acidic analyte like 2,3-dihydroxypropanoate, its ionization must be suppressed. This is achieved by acidifying the mobile phase with phosphoric acid to a pH well below the analyte's pKa. In its neutral, protonated form, the analyte exhibits sufficient hydrophobic interaction with the C18 stationary phase to be retained and effectively separated from other sample components.[2]

Instrumentation, Materials, and Reagents

2.1 Instrumentation

  • HPLC System equipped with a binary or quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

  • Analytical Balance (4-decimal place).

  • pH Meter.

  • Sonicator.

  • Vortex Mixer.

  • 0.22 µm or 0.45 µm Syringe Filters (Nylon or PTFE).

2.2 Materials

  • HPLC Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Volumetric flasks (Class A).

  • Pipettes (calibrated).

  • HPLC vials with caps.

2.3 Reagents

  • 2,3-Dihydroxypropanoate (Glyceric acid) reference standard (≥98% purity).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Type I ultrapure).

  • Phosphoric Acid (H₃PO₄, ≥85%, analytical grade).

Detailed Experimental Protocols

3.1 Preparation of Mobile Phase

  • Prepare a 0.1% (v/v) phosphoric acid solution in HPLC-grade water. To do this, add 1.0 mL of concentrated phosphoric acid to a 1 L volumetric flask containing approximately 800 mL of HPLC-grade water.

  • Bring the flask to the 1 L mark with water and mix thoroughly.

  • The final mobile phase is a mixture of 98% 0.1% phosphoric acid and 2% acetonitrile (98:2 v/v).

  • Degas the mobile phase for 15-20 minutes using sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.

    • Scientist's Note: The low percentage of acetonitrile acts as an organic modifier to ensure the elution of any more hydrophobic impurities and maintain column health, while the acidic aqueous phase ensures the analyte remains protonated for optimal retention on the C18 column.[2]

3.2 Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of 2,3-dihydroxypropanoate reference standard into a 25 mL volumetric flask. Dissolve and bring to volume with the mobile phase. This solution should be stored at 2-8°C.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards. A suggested range is 10, 25, 50, 100, 250, and 500 µg/mL.

    • Scientist's Note: Using the mobile phase as the diluent for standards and samples is crucial to prevent peak distortion and ensure compatibility with the chromatographic system.[1]

3.3 Sample Preparation

  • For liquid samples, accurately dilute a known volume or weight with the mobile phase to bring the expected concentration of 2,3-dihydroxypropanoate into the calibration range.

  • For solid samples, accurately weigh the sample and dissolve it in a known volume of mobile phase. Sonication may be required to aid dissolution.

  • Filter all samples and standards through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial prior to injection to remove particulates and protect the column.

3.4 HPLC Operating Conditions

The following table summarizes the optimized chromatographic conditions.

ParameterCondition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase 98:2 (v/v) mixture of 0.1% Phosphoric Acid in Water : Acetonitrile
Flow Rate 0.8 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 210 nm
Run Time Approximately 10 minutes (adjust as needed to ensure elution)

Causality: A column temperature of 30°C is maintained to ensure stable retention times and reduce viscosity fluctuations in the mobile phase.[3] The detection wavelength of 210 nm is selected for maximal absorbance of the carboxylic acid functional group, providing the best sensitivity for this non-chromophoric compound.[4]

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing Std_Prep Standard Preparation (Stock & Dilutions) Injection Inject Sample/Standard (20 µL) Std_Prep->Injection Sample_Prep Sample Preparation (Dilution & Filtration) Sample_Prep->Injection MP_Prep Mobile Phase Preparation (Acidified Aqueous/Organic) HPLC_Setup HPLC System Equilibration (Column, Mobile Phase, Temp) MP_Prep->HPLC_Setup HPLC_Setup->Injection Separation Chromatographic Separation (C18 Column @ 0.8 mL/min) Injection->Separation Detection UV Detection (210 nm) Separation->Detection Integration Peak Integration (Area vs. Time) Detection->Integration Calibration Calibration Curve Generation (Linear Regression) Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Experimental workflow for HPLC-UV quantification.

Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] The following protocols are based on the ICH Q2(R2) guidelines.[6][7]

4.1 Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Specificity No interference at the analyte's retention time.
Linearity Correlation coefficient (r²) ≥ 0.999
Range Defined by linearity, accuracy, and precision data.
Accuracy 98.0% - 102.0% recovery.
Precision (RSD%) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 3.0%
LOD (S/N Ratio) ≥ 3:1
LOQ (S/N Ratio) ≥ 10:1
Robustness RSD ≤ 5.0% for all variations.

4.2 Validation Procedures

  • Specificity: Analyze three types of samples: a blank (mobile phase), a standard solution of 2,3-dihydroxypropanoate, and a sample matrix spiked with the standard. Demonstrate that no interfering peaks are present at the retention time of the analyte in the blank and that the analyte peak is well-resolved in the spiked sample.[8]

  • Linearity: Prepare and inject the calibration standards (e.g., 6 concentration levels) in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis. The relationship must be linear, with an r² value ≥ 0.999.

  • Accuracy (Recovery): Prepare samples by spiking a blank matrix at three different concentration levels (low, medium, high) across the linear range. Analyze these samples in triplicate. Calculate the percentage recovery using the formula: (Measured Concentration / Spiked Concentration) * 100. The recovery should be within 98.0% - 102.0%.[9]

  • Precision:

    • Repeatability: Analyze six replicates of a standard solution at 100% of the target concentration on the same day, with the same analyst and instrument. Calculate the Relative Standard Deviation (RSD%).

    • Intermediate Precision: Repeat the precision study on a different day with a different analyst or on a different instrument. Compare the results from both studies.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the concentrations that produce a signal-to-noise (S/N) ratio of 3:1 for LOD and 10:1 for LOQ. This can be done by injecting progressively more dilute solutions.[3]

  • Robustness: Evaluate the effect of small, deliberate variations in the method parameters. Analyze a standard solution while making the following changes one at a time:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase composition (e.g., change organic ratio from 2% to 1% and 3%) The RSD of the results under these varied conditions should not exceed 5.0%.[9]

Validation cluster_derived Derived Parameters Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Range Precision->Range Precision->LOD Precision->LOQ

Caption: Interrelationship of HPLC method validation parameters.

Data Analysis and Quantification

  • Construct Calibration Curve: After analyzing the standard solutions, create a plot of concentration (x-axis) versus average peak area (y-axis).

  • Determine Linear Equation: Obtain the equation of the line from the linear regression analysis, which will be in the form y = mx + c, where:

    • y = Peak Area

    • m = Slope of the line

    • x = Concentration

    • c = y-intercept

  • Calculate Unknown Concentration: For an unknown sample, determine its peak area (y) from the chromatogram. Rearrange the linear equation to solve for the concentration (x): x = (y - c) / m

  • Apply Dilution Factor: If the original sample was diluted, multiply the calculated concentration by the dilution factor to obtain the concentration in the original, undiluted sample.

Conclusion

The HPLC-UV method described in this application note provides a simple, accurate, and reliable means for the quantification of 2,3-dihydroxypropanoate. By using a standard RP-C18 column and a straightforward acidic mobile phase, the method is readily transferable and can be implemented in most analytical laboratories. The comprehensive validation protocol ensures that the method is fit for its intended purpose, delivering trustworthy results for research, development, and quality control applications.

References

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: FDA Guidance on Analytical Method Validation Source: Scribd URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions Source: University of Agricultural Sciences and Veterinary Medicine of Cluj-Napoca URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions Source: ResearchGate URL: [Link]

  • Title: Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography Source: Taylor & Francis Online URL: [Link]

  • Title: Analytical Methods for Organic Acids Source: Shimadzu URL: [Link]

  • Title: Separation of Organic Acids by Reversed Phase HPLC Source: Dr. Maisch GmbH URL: [Link]

  • Title: High-performance liquid chromatographic assay for L-glyceric acid in body fluids. Application in primary hyperoxaluria type 2 Source: PubMed URL: [Link]

  • Title: DEVELOPMENT OF AN HPLC METHOD FOR THE DETERMINATION OF GLYCEROL OXIDATION PRODUCTS Source: Tomas Bata University Publications URL: [Link]

  • Title: Resolving Peak Overlap in HPLC Analysis of Glycerol Oxidation Products by Utilizing Various Detectors: Application to BiVO4 Photoanodes Source: ACS Omega URL: [Link]

  • Title: Development of an hplc method for the determination of glycerol oxidation products Source: ResearchGate URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Ion-Exchange Chromatography and Its Applications Source: Semantic Scholar URL: [Link]

  • Title: Simultaneous Determination of 14 Phenolic Compounds in Grape Canes by HPLC-DAD-UV Using Wavelength Switching Detection Source: MDPI URL: [Link]

  • Title: Versatile High-Performance Liquid Chromatography and Ultraviolet Detection-Based Method for the Determination of Thioproline in Pharmaceutical and Cosmetic Products Source: MDPI URL: [Link]

  • Title: Chemical derivatization methodologies for UV-visible spectrophotometric determination of pharmaceuticals Source: ResearchGate URL: [Link]

Sources

Application

Using 2,3-dihydroxypropanoate as a chiral building block in organic synthesis

Application Note: Engineering Asymmetric Pathways Using 2,3-Dihydroxypropanoate A Technical Guide to C3 Chiral Pool Manipulation for Drug Development Professionals Mechanistic Rationale for 2,3-Dihydroxypropanoate in Chi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Engineering Asymmetric Pathways Using 2,3-Dihydroxypropanoate A Technical Guide to C3 Chiral Pool Manipulation for Drug Development Professionals

Mechanistic Rationale for 2,3-Dihydroxypropanoate in Chiral Synthesis

In the landscape of asymmetric organic synthesis, identifying starting materials that offer both high enantiomeric purity and orthogonal reactivity is critical. Optically active 2,3-dihydroxypropanoate derivatives, such as 1[1] and its 2[2], serve as foundational C3 chiral building blocks. Their architecture is synthetically privileged: a carboxylate at C1, a secondary hydroxyl at C2 (the stereocenter), and a primary hydroxyl at C3. This inherent differentiation allows for highly selective 3[3].

Causality in Protection Strategies: Before manipulating the C1 ester, the C2 and C3 hydroxyls must be masked to prevent unwanted side reactions. We utilize 2,2-dimethoxypropane (2,2-DMP) with catalytic p-toluenesulfonic acid (p-TsOH) to form a 1,3-dioxolane ring (an acetonide). From a mechanistic standpoint, why not use standard acetone? 2,2-DMP acts as both the reagent and a water scavenger. It drives the thermodynamic equilibrium forward by producing methanol instead of water, which 4[4]. Furthermore, locking the diol into a rigid 5-membered ring prevents stereochemical scrambling (racemization) via enolization at the alpha-carbon5[5].

Synthetic Divergence & Workflow

Once protected, the resulting methyl 2,3-O-isopropylideneglycerate acts as a divergent hub for synthesizing highly valuable downstream targets:

  • Pathway A (Aldehyde Pool): Controlled reduction with DIBAL-H at cryogenic temperatures (-78 °C) yields glyceraldehyde acetonide. The causality here relies on the formation of a stable aluminum tetrahedral intermediate that resists further reduction until quenched with an aqueous tartrate solution.

  • Pathway B (Alcohol Pool): Exhaustive reduction with LiAlH₄ yields solketal (2,2-dimethyl-1,3-dioxolane-4-methanol), a critical precursor for4[4].

G A (S)-Methyl 2,3-dihydroxypropanoate (Chiral C3 Synthon) B Acetonide Protection [2,2-DMP, p-TsOH, 25°C] A->B C Methyl (S)-2,3-O-isopropylideneglycerate (Protected Hub) B->C D Controlled Reduction [DIBAL-H, -78°C] C->D F Exhaustive Reduction [LiAlH4, 0°C to RT] C->F E (S)-Glyceraldehyde Acetonide (Aldehyde Pool) D->E G (S)-Solketal (Alcohol Pool) F->G

Divergent synthesis of chiral pools from (S)-methyl 2,3-dihydroxypropanoate.

Quantitative Data & Reaction Parameters

The following table summarizes the expected quantitative outcomes when manipulating the 2,3-dihydroxypropanoate scaffold under optimized conditions.

TransformationReagents & SolventTemp (°C)Target ProductTypical Yield (%)Enantiomeric Excess (ee %)
Acetonide Protection 2,2-DMP, p-TsOH (neat)25Methyl 2,3-O-isopropylideneglycerate92 - 95> 99
Controlled Reduction DIBAL-H, Anhydrous Toluene-78Glyceraldehyde Acetonide80 - 85> 98
Exhaustive Reduction LiAlH₄, Anhydrous THF0 to 25Solketal88 - 92> 99
Alpha-Alkylation LDA, MeI, THF-782-Methyl Glycerate Derivative70 - 75> 95

Validated Experimental Protocols

As a Senior Application Scientist, I frequently observe that the primary mode of failure in glyceraldehyde synthesis is partial racemization at the alpha-stereocenter. To mitigate this, the following protocols are designed as self-validating systems , incorporating strict In-Process Controls (IPCs) to ensure chemical integrity before proceeding to the next step.

Protocol A: Synthesis of Methyl 2,3-O-isopropylideneglycerate (Acetonide Protection)

Objective: Lock the 1,2-diol configuration to prevent beta-elimination and stereochemical scrambling.

  • Initialization: In an oven-dried, argon-purged flask, dissolve 10.0 g of (S)-methyl 2,3-dihydroxypropanoate in 40 mL of neat 2,2-dimethoxypropane. (Causality: Using 2,2-DMP as the solvent shifts the equilibrium entirely to the product side without the need for Dean-Stark dehydration).

  • Catalysis: Add 0.05 equivalents of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) in one portion. Stir the reaction mixture at 25 °C for 4 hours.

  • Self-Validation Checkpoint (IPC): Perform TLC analysis (Hexane:EtOAc 7:3). The starting material (a highly polar diol, R_f ~0.1) must completely disappear, replaced by a non-polar spot (R_f ~0.6). Do not proceed if the diol persists; add an additional 0.02 eq of p-TsOH if necessary.

  • Quenching: Add 2.0 g of solid NaHCO₃ and stir for 30 minutes. (Causality: Neutralizing the acid before concentration is mandatory. Concentrating an acidic acetonide solution will cause immediate deprotection and polymerization).

  • Isolation: Filter the suspension through a Celite pad to remove salts. Concentrate the filtrate under reduced pressure to yield the protected ester as a pale yellow oil.

Protocol B: Controlled Reduction to Glyceraldehyde Acetonide

Objective: Selectively reduce the ester to an aldehyde without over-reducing to the alcohol.

  • Preparation: Dissolve 5.0 g of Methyl (S)-2,3-O-isopropylideneglycerate in 50 mL of anhydrous toluene. Cool the solution strictly to -78 °C using a dry ice/acetone bath.

  • Reduction: Dropwise, over 45 minutes, add 1.05 equivalents of a 1.0 M DIBAL-H solution in toluene. (Causality: Strict stoichiometry and cryogenic temperatures trap the reaction at the stable aluminum acetal stage. If the temperature spikes above -60 °C, the intermediate collapses to the aldehyde in situ, which DIBAL-H will rapidly over-reduce to solketal).

  • Self-Validation Checkpoint (IPC): After 2 hours of stirring at -78 °C, quench a 0.1 mL aliquot in saturated Rochelle's salt, extract with diethyl ether, and analyze via GC-MS. The chromatogram must show >95% aldehyde and <5% alcohol.

  • Workup: Quench the bulk reaction by slowly adding 5 mL of cold methanol at -78 °C to destroy excess DIBAL-H. Remove the cooling bath and immediately add 50 mL of saturated aqueous potassium sodium tartrate (Rochelle's salt). (Causality: Rochelle's salt aggressively chelates the aluminum byproducts, breaking up the notorious aluminum emulsion and allowing for clean, biphasic separation).

  • Extraction: Stir vigorously for 2 hours until two clear layers form. Extract the aqueous layer with ethyl acetate (3 x 30 mL), dry over anhydrous Na₂SO₄, and carefully concentrate at a low temperature (< 30 °C) to prevent the volatilization of the aldehyde.

References

  • (S)
  • (R)
  • Application of D-Glyceric Acid as a Chiral Building Block in Organic Synthesis Source: Benchchem URL
  • A Convenient Route to Enantiomerically Pure 2-Substituted Methyl Glycerate Derivatives Source: Organic Letters - ACS Publications URL
  • WO1985003704A1 - Preparation of optically active 1,3-dioxolane-4-methanol compounds Source: Google Patents URL

Sources

Method

Advanced Application Note: Isotope Labeling of 2,3-Dihydroxypropanoate (Glycerate) for High-Resolution NMR Spectroscopy

Scientific Rationale & Mechanistic Insights 2,3-Dihydroxypropanoate, universally known as glycerate, is a pivotal three-carbon hydroxy acid that bridges multiple metabolic networks, including glycolysis, serine biosynthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Mechanistic Insights

2,3-Dihydroxypropanoate, universally known as glycerate, is a pivotal three-carbon hydroxy acid that bridges multiple metabolic networks, including glycolysis, serine biosynthesis, and fructose catabolism. In the realm of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Magnetic Resonance Spectroscopic Imaging (MRSI), stable isotope labeling of glycerate—particularly with Carbon-13 ( 13 C)—has emerged as a transformative technique for real-time metabolic flux analysis.

Recent advancements have established1[1], providing researchers with a robust diagnostic probe for analyzing energy metabolism and intracellular redox states without the transport limitations sometimes associated with downstream metabolites like pyruvate.

The Causality of Positional Labeling

While uniformly labeled tracers (e.g.,[U- 13 C]glucose) are excellent for steady-state mass spectrometry,2[2]. For 2,3-dihydroxypropanoate, labeling the C1 carbonyl carbon ([1- 13 C]glycerate) is a deliberate, physics-driven choice.

The C1 carboxylate carbon lacks directly bonded protons. This absence of strong heteronuclear dipole-dipole coupling drastically reduces the spin-lattice relaxation rate ( R1​ ), yielding a prolonged T1​ relaxation time. A long T1​ is the absolute prerequisite for Dynamic Nuclear Polarization (DNP), allowing the hyperpolarized state to survive long enough for biological delivery, cellular uptake, and enzymatic conversion to be observed via NMR before the signal decays back to thermal equilibrium. Furthermore, chemical synthesis of stereospecific 13 C-labeled glycerate can be achieved through the 3[3], yielding the high enantiomeric purity necessary for precise enzymatic assays.

Metabolic Pathway Visualization

When[1- 13 C]glycerate is introduced into a biological system, it is phosphorylated by glycerate kinase and enters the glycolytic pathway, allowing researchers to track the propagation of the 13 C label through downstream intermediates.

Pathway Glyc [1-13C]Glycerate PGA [1-13C]3-Phosphoglycerate Glyc->PGA Glycerate Kinase PEP [1-13C]Phosphoenolpyruvate PGA->PEP Enolase Pyr [1-13C]Pyruvate PEP->Pyr Pyruvate Kinase Lac [1-13C]Lactate Pyr->Lac LDH

Fig 1. Metabolic flux of[1-13C]glycerate through the downstream glycolytic pathway.

Experimental Protocols: DNP-NMR of [1- 13 C]Glycerate

This protocol outlines the formulation, hyperpolarization, and in vivo detection of [1- 13 C]glycerate, creating a self-validating system for real-time metabolic flux analysis.

Protocol A: Sample Formulation and Dynamic Nuclear Polarization
  • Matrix Preparation : Dissolve [1- 13 C]glycerate (sodium salt) in a 3.0 M glycerol/water (3/2, v/v) solution[1].

    • Causality: Pure water crystallizes upon rapid freezing, causing radical aggregation and poor polarization transfer. The glycerol/water mixture acts as a glassing agent, ensuring an amorphous solid state at 1.4 K for homogenous electron-nuclear spin coupling.

  • Radical Addition : Add 15 mM of the trityl radical OX063 to the mixture[1].

    • Causality: OX063 provides the unpaired electrons necessary for polarization transfer. Its narrow electron paramagnetic resonance (EPR) linewidth is optimal for the thermal mixing mechanism of DNP.

  • Hyperpolarization : Place the sample in a DNP polarizer (e.g., SPINlab or HyperSense) at 1.4 K and irradiate with microwaves (~94 GHz) for 1 to 1.5 hours.

    • Causality: Microwave irradiation drives the transfer of high Boltzmann polarization from the radical's electrons to the 13 C nuclei,4[4].

  • Rapid Dissolution : Dissolve the polarized solid rapidly using a superheated, pressurized aqueous buffer (e.g., Tris-buffered D 2​ O/H 2​ O) to yield a physiologic temperature solution (~37°C)[4].

Protocol B: In Vivo 13 C MRS Acquisition
  • Administration : Inject the hyperpolarized[1- 13 C]glycerate solution intravenously (e.g., 1 mmol/kg) into the biological model via a tail vein catheter[1].

  • Spectroscopic Acquisition : Immediately initiate dynamic 13 C NMR spectroscopy using a clinical 3T MR scanner equipped with a custom-built 13 C transmit/receive coil[1].

    • Causality: Because the hyperpolarized signal decays back to thermal equilibrium governed by T1​ , rapid slice-selective free induction decay (FID) or echo-planar imaging (EPI) sequences must be employed within a strict 1-2 minute observation window.

  • Data Processing : Quantify the area under the curve (AUC) for the substrate (glycerate) and its downstream metabolic products (pyruvate, lactate) to assess the glycolytic state[1].

Workflow Visualization

Workflow Prep 1. Formulation [1-13C]Glycerate + OX063 + Matrix Polarize 2. DNP Polarization Microwave irradiation at 1.4 K Prep->Polarize Dissolve 3. Rapid Dissolution Superheated buffer injection Polarize->Dissolve Inject 4. In Vivo Administration Intravenous injection Dissolve->Inject Acquire 5. 13C MRS Acquisition Dynamic NMR spectroscopy Inject->Acquire

Fig 2. Step-by-step DNP-NMR workflow for hyperpolarized [1-13C]glycerate in vivo imaging.

Quantitative Data Presentation

To accurately interpret the dynamic 13 C spectra, researchers must reference the chemical shifts and relaxation properties of the labeled compounds. The table below summarizes the critical NMR parameters for[1- 13 C]glycerate and its primary observable metabolites at 3T.

MetaboliteIsotope Position 13 C Chemical Shift (ppm)In Vivo T1​ Relaxation (s)Diagnostic Significance
Sodium Glycerate C1 (Carboxylate)~179.040 - 45Primary tracer; long T1​ enables DNP polarization
Pyruvate C1 (Carboxylate)~171.040 - 45Intermediate; indicates active glycolytic flux
Lactate C1 (Carboxylate)~183.035 - 40End-product; biomarker for anaerobic metabolism

References

  • Park, J. M., et al. "Hyperpolarized sodium[1-13C]glycerate as a probe for assessing glycolysis in vivo." ISMRM. Available at:[Link]

  • Altea-Manzano, P., et al. "Stable Isotopes for Tracing Mammalian-Cell Metabolism in vivo." Lirias (KU Leuven). Available at:[Link]

  • Floss, H. G., et al. "On the Biosynthetic Origin of Methoxymalonyl-Acyl Carrier Protein, the Substrate for Incorporation of 'Glycolate' Units into." American Chemical Society. Available at: [Link]

  • Marco-Rius, I. "Mechanistic studies of DNP and applications of hyperpolarized probes to study renal physiology and metabolism." Infoscience (EPFL). Available at:[Link]

Sources

Application

Application Note: Enzymatic Assay Protocols for High-Fidelity Quantification of 2,3-Dihydroxypropanoate (Glycerate)

Target Audience: Researchers, biochemists, and drug development professionals. Document Type: Technical Protocol & Application Guide.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biochemists, and drug development professionals. Document Type: Technical Protocol & Application Guide.

Introduction & Mechanistic Rationale

2,3-Dihydroxypropanoate, commonly known as glycerate, is a critical C3-sugar acid intermediate in metabolic pathways such as photorespiration, serine degradation, and the non-phosphorylative Entner-Doudoroff pathway[1]. Accurate quantification of glycerate is essential for metabolic engineering, biomarker profiling, and enzyme optimization.

  • The Glycerate Kinase (GK) Coupled Assay (Gold Standard): Relies on the stoichiometric oxidation of NADH, providing absolute quantification via UV spectrophotometry[2].

  • The D-Glycerate Dehydratase (DHT) Peroxidase Assay: A colorimetric/fluorometric approach optimized for high-throughput screening (HTS) in complex lysates[3].

Protocol I: Glycerate Kinase (GK) Coupled Assay

Causality & System Design

The GK assay is a highly specific, three-enzyme coupled system. Glycerate is phosphorylated by Glycerate Kinase (GK) using ATP. The resulting ADP is re-phosphorylated by Pyruvate Kinase (PK) using Phosphoenolpyruvate (PEP), generating pyruvate. Finally, Lactate Dehydrogenase (LDH) reduces pyruvate to lactate, oxidizing NADH to NAD+[2].

Expert Insight: The causality of this cascade ensures that for every 1 mole of glycerate consumed, exactly 1 mole of NADH is oxidized. The decrease in absorbance at 340 nm ( ϵ340​=6.22 mM−1cm−1 ) provides a self-validating absolute quantification standard based on the Beer-Lambert law, eliminating the strict dependency on external standard curves[4].

Pathway Visualization

GK_Assay Glycerate 2,3-Dihydroxypropanoate (Glycerate) GK Glycerate Kinase (GK) Glycerate->GK ATP ATP ATP->GK ADP ADP PK Pyruvate Kinase (PK) ADP->PK PG 2-Phosphoglycerate PEP Phosphoenolpyruvate PEP->PK Pyruvate Pyruvate LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH NADH NADH + H+ NADH->LDH NAD NAD+ Lactate Lactate GK->ADP GK->PG PK->Pyruvate ATP_regen ATP_regen PK->ATP_regen ATP LDH->NAD Measure ΔA340 LDH->Lactate

Caption: Reaction cascade for the GK-coupled assay. NADH oxidation is stoichiometrically linked to glycerate.

Step-by-Step Methodology

Reagents Required:

  • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgSO4

  • Substrates: 1.2 mM ATP, 1.2 mM Phosphoenolpyruvate (PEP), 0.3 mM NADH

  • Coupling Enzymes: 1.2 U Pyruvate Kinase (PK), 1.2 U Lactate Dehydrogenase (LDH)

  • Primary Enzyme: Purified Glycerate Kinase (e.g., from Thermotoga maritima)[2].

Procedure:

  • Reagent Master Mix: Prepare the assay buffer containing MgSO4, ATP, PEP, NADH, PK, and LDH. Equilibrate to 37°C in a UV-transparent 96-well microplate.

  • Baseline Measurement: Monitor absorbance at 340 nm for 3 minutes to ensure baseline stability (verifying the absence of background NADH oxidation).

  • Sample Addition: Add 10-20 µL of the glycerate-containing sample to a final reaction volume of 200 µL.

  • Reaction Initiation: Add 0.2–0.4 µg of purified Glycerate Kinase to initiate the cascade[2].

  • Kinetic Monitoring: Record the decrease in A340​ continuously until a stable plateau is reached (typically 10-15 minutes).

  • Calculation: Calculate the concentration using ΔA340​ :

    Cglycerate​=6.22 mM−1cm−1×path length (cm)ΔA340​​×Dilution Factor

Protocol II: D-Glycerate Dehydratase (DHT) High-Throughput Assay

Causality & System Design

For high-throughput screening (HTS) of mutant libraries or complex cell lysates, UV assays at 340 nm often suffer from severe background noise due to cellular components. The DHT assay circumvents this by converting glycerate to pyruvate via D-glycerate dehydratase (DHT). Pyruvate is then oxidized by Pyruvate Oxidase (PyOx) to produce H2​O2​ , which Horseradish Peroxidase (HRP) utilizes to convert a leuco dye (e.g., DA-64) into a highly absorbing product (Bindschedler's green, A727​ )[5].

Expert Insight (Trustworthiness): Endogenous cellular pyruvate will cause massive false positives in this assay. To ensure the system is self-validating, cell lysates must be pre-treated with LDH and NADH to stoichiometrically clear intrinsic pyruvate prior to initiating the DHT reaction[5].

Pathway Visualization

DHT_Assay Glycerate 2,3-Dihydroxypropanoate (Glycerate) DHT D-Glycerate Dehydratase (DHT) Glycerate->DHT Pyruvate Pyruvate PyOx Pyruvate Oxidase (PyOx) Pyruvate->PyOx + O2, TPP, FAD H2O2 H2O2 HRP Horseradish Peroxidase (HRP) H2O2->HRP Dye Leuco Dye (DA-64) Dye->HRP Signal Bindschedler's Green (Absorbance 727 nm) DHT->Pyruvate PyOx->H2O2 + Acetyl-P + CO2 HRP->Signal

Caption: DHT peroxidase-coupled assay pathway. H2O2 generation drives the visible colorimetric readout.

Step-by-Step Methodology

Reagents Required:

  • Buffer: 50 mM HEPES (pH 7.0)

  • Pre-treatment: LDH (1 U/mL), 0.5 mM NADH

  • Detection Cocktail: PyOx (0.5 U/mL), HRP (1 U/mL), 20 µM DA-64 (or Amplex Red for fluorescence), 0.1 mM Thiamine Pyrophosphate (TPP), 10 µM FAD[5].

Procedure:

  • Lysate Pre-treatment: Incubate crude cell lysates with LDH and NADH for 15 minutes at room temperature to deplete endogenous pyruvate[5].

  • Dehydration Reaction: Add the sample to the assay buffer containing purified DHT. Incubate at the enzyme's optimal temperature (e.g., 50°C) for 60 minutes[5].

  • Detection: Transfer a 50 µL aliquot to 150 µL of the Detection Cocktail (PyOx, HRP, DA-64, TPP, FAD).

  • Readout: Incubate for 10 minutes in the dark. Measure absorbance at 727 nm.

  • Quantification: Map the signal against a standard curve generated with known concentrations of D-glycerate processed through the exact same workflow.

Data Presentation: Assay Comparison

ParameterGlycerate Kinase (GK) AssayD-Glycerate Dehydratase (DHT) Assay
Primary Readout UV Absorbance (340 nm)Visible Absorbance (727 nm) or Fluorescence
Quantification Method Absolute (Molar Extinction Coefficient)Relative (Requires Standard Curve)
Dynamic Range 0.05 mM – 5.0 mM0.5 µM – 50 µM (Highly Sensitive)
Matrix Compatibility Best for purified enzymes/clean samplesExcellent for crude lysates (with pre-treatment)
Throughput MediumHigh (96/384-well compatible)
Key Limitation UV interference from cellular componentsRequires pyruvate depletion step in lysates

References

  • Title: Glycerate 2-Kinase of Thermotoga maritima and Genomic Reconstruction of Related Metabolic Pathways Source: Journal of Bacteriology URL: [Link]

  • Title: Development of an Improved Peroxidase-Based High-Throughput Screening for the Optimization of D-Glycerate Dehydratase Activity Source: International Journal of Molecular Sciences URL: [Link]

Sources

Method

Application Note: In Vitro Enzymatic Synthesis of 2,3-Dihydroxypropanoate Derivatives

Executive Summary & Rationale 2,3-dihydroxypropanoate (D-glycerate) is a highly versatile C3 platform chemical. In recent years, cell-free in vitro biosynthesis has emerged as a powerful paradigm for converting D-glycera...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

2,3-dihydroxypropanoate (D-glycerate) is a highly versatile C3 platform chemical. In recent years, cell-free in vitro biosynthesis has emerged as a powerful paradigm for converting D-glycerate into high-value derivatives[1]. By decoupling the synthesis from cellular metabolism, researchers can bypass toxicity limitations, eliminate competing metabolic sinks, and achieve near-theoretical yields[2].

This Application Note details the mechanistic rationale and validated protocols for synthesizing two critical D-glycerate derivatives:

  • (R)-2-O-α-D-glucopyranosyl glycerate (GG): A potent compatible solute and protein stabilizer[3].

  • Cyclic-2,3-diphosphoglycerate (cDPG): A hyperthermophilic extremolyte used for enzyme thermoprotection[4].

Mechanistic Insights & Causality in Cell-Free Design

Pathway A: Glucosylglycerate (GG) Synthesis The traditional chemical synthesis of GG requires complex protection and deprotection steps. Conversely, a single-step enzymatic transglucosylation using Leuconostoc mesenteroides sucrose phosphorylase (SP) provides absolute regioselectivity for the C2-hydroxyl of D-glycerate[5].

  • The Causality of the Cell-Free Choice: SP forms a β-glucosyl-enzyme intermediate from sucrose, which is subsequently intercepted by the 2-OH of D-glycerate, yielding the α-configured product[5]. Operating in a cell-free environment is critical here; it prevents the rapid degradation of the sucrose donor by invertases and competitive glycolytic enzymes found in whole-cell hosts, driving the equilibrium toward the desired product.

Pathway B: Cyclic-2,3-diphosphoglycerate (cDPG) Synthesis cDPG is synthesized in nature by hyperthermophilic archaea. The in vitro reconstitution involves a cascade from D-glycerate to 2-phosphoglycerate (2-PG) via D-glycerate-2-kinase[6], followed by 2-phosphoglycerate kinase (2PGK) to form 2,3-diphosphoglycerate (2,3-DPG)[4]. The final, critical step is catalyzed by cyclic-2,3-diphosphoglycerate synthetase (cDPGS), which forms an intramolecular phosphoanhydride bond[4].

  • The Causality of the Cell-Free Choice: The terminal enzyme, MfcDPGS (from Methanothermus fervidus), is highly salt-dependent; the addition of 400 mM KCl provides a 5.5-fold activation[4]. Imposing a 400 mM KCl concentration in a whole-cell bioreactor would induce severe osmotic shock and cell lysis. The cell-free system allows precise, unconstrained buffer optimization to maximize the catalytic turnover.

Quantitative Performance Metrics

Summarized below are the optimized reaction parameters and yields for the target derivatives based on validated in vitro cascades.

DerivativeKey Enzyme(s)SubstratesTemp / pHMax Yield / ConversionRef
Glucosylglycerate (GG) Sucrose PhosphorylaseD-Glycerate, Sucrose30°C / 7.0~90% (270 mM)[3]
2-Phosphoglycerate (2-PG) D-Glycerate-2-kinaseD-Glycerate, ATP50°C / 8.0>95%[7]
Cyclic-2,3-DPG (cDPG) 2PGK, cDPGS (MfcDPGS)2,3-DPG, ATP55°C / 7.0100% (100 mM scale)[4]

Pathway Visualization

Pathway Glyc D-Glycerate (2,3-dihydroxypropanoate) GG (R)-2-O-α-D-Glucosylglycerate (GG) Glyc->GG Sucrose Phosphorylase (Transglucosylation) PG2 2-Phosphoglycerate (2-PG) Glyc->PG2 Glycerate 2-kinase (+ ATP) Suc Sucrose Suc->GG Glucosyl Donor DPG 2,3-Diphosphoglycerate (2,3-DPG) PG2->DPG 2-PG Kinase (+ ATP) cDPG Cyclic-2,3-DPG (cDPG) DPG->cDPG cDPG Synthetase (+ ATP)

Cell-free enzymatic cascades for synthesizing Glucosylglycerate and cDPG from D-Glycerate.

Self-Validating Experimental Protocols

Protocol A: Single-Step Biocatalytic Synthesis of Glucosylglycerate (GG)

Objective: Regioselective glucosylation of D-glycerate using sucrose as a donor[5].

  • Buffer Preparation: Prepare 50 mM MOPS buffer, adjusted to pH 7.0.

  • Substrate Loading: Dissolve Sucrose to a final concentration of 300 mM and Sodium D-glycerate to 300 mM in the MOPS buffer.

  • Enzyme Addition: Introduce 5–10 U/mL of purified Leuconostoc mesenteroides Sucrose Phosphorylase to initiate the transglucosylation.

  • Incubation: Incubate the reaction vessel at 30°C with gentle agitation (150 rpm) for 48 hours.

  • Termination: Heat inactivate the enzyme at 95°C for 5 minutes, followed by centrifugation (10,000 × g, 10 min) to pellet denatured proteins.

  • Self-Validating Mechanism: The transglucosylation reaction releases D-fructose in a strict 1:1 stoichiometric ratio with the formation of GG[5]. By coupling a 10 µL aliquot of the reaction to a standard hexokinase/phosphoglucose isomerase/glucose-6-phosphate dehydrogenase (HK/PGI/G6PDH) assay, the real-time formation of NADPH (measured continuously at 340 nm) serves as a direct, self-validating proxy for GG synthesis without requiring continuous HPLC sampling.

Protocol B: In Vitro Synthesis of cDPG via MfcDPGS

Objective: ATP-dependent formation of an intramolecular phosphoanhydride bond in 2,3-DPG[4].

  • Buffer Preparation: Prepare 50 mM HEPES buffer (pH 7.0). Supplement strictly with 400 mM KCl and 5 mM MgCl₂. (Note: The high KCl concentration is non-negotiable as it induces the necessary conformational stability for MfcDPGS[4]).

  • Substrate Loading: Add 100 mM 2,3-DPG (or generate in situ from 2-PG) and 110 mM ATP to the buffer.

  • Catalysis: Add 0.5 U/mL of recombinant Methanothermus fervidus cDPGS (MfcDPGS).

  • Incubation: Incubate at 55°C for 180 minutes. The thermophilic nature of the enzyme prevents mesophilic contamination during scale-up[4].

  • Downstream Processing: Terminate the reaction by ultrafiltration (10 kDa MWCO) to recover the biocatalyst. The permeate contains highly pure cDPG.

  • Self-Validating Mechanism: The cyclization of 2,3-DPG consumes ATP, generating ADP[4]. By supplementing a parallel analytical reaction with Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH), Phosphoenolpyruvate (PEP), and NADH, the system becomes self-validating. The generation of ADP triggers the oxidation of NADH to NAD⁺. The continuous decrease in absorbance at 340 nm provides an immediate, quantitative readout of cDPGS activity and reaction progression.

References

  • Title: Single-step enzymatic synthesis of (R)-2-O-alpha-D-glucopyranosyl glycerate, a compatible solute from micro-organisms that functions as a protein stabiliser Source: Organic & Biomolecular Chemistry (2009) URL: [Link]

  • Title: Establishment of an efficient one-step enzymatic synthesis of cyclic-2,3-diphosphoglycerate Source: Frontiers in Microbiology (2025) URL: [Link]

  • Title: Method for the enzymatic synthesis of 2-phospho-D-glycerate from adenosine 5'-triphosphate and D-glycerate via D-glycerate-2-kinase Source: ResearchGate (2005) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Microbial Fermentation Yield of 2,3-Dihydroxypropanoate (D-Glyceric Acid)

Welcome to the Technical Support Center for the microbial production of 2,3-dihydroxypropanoate (commonly known as D-glyceric acid or D-GA). This resource is designed for researchers, biochemical engineers, and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the microbial production of 2,3-dihydroxypropanoate (commonly known as D-glyceric acid or D-GA). This resource is designed for researchers, biochemical engineers, and drug development professionals seeking to maximize fermentation yields, resolve metabolic bottlenecks, and ensure high enantiomeric purity during scale-up.

Mechanistic Overview: The Biocatalytic Pathway

In wild-type acetic acid bacteria, the bioconversion of glycerol to D-glyceric acid is driven by oxidative fermentation. The process relies on the sequential oxidation of the substrate by membrane-bound dehydrogenases linked to the respiratory chain. Specifically, membrane-bound alcohol dehydrogenase (mADH) oxidizes glycerol to D-glyceraldehyde, which is subsequently oxidized to D-glyceric acid by aldehyde dehydrogenase (ALDH)[1].

Pathway Glycerol Glycerol (Substrate) mADH mADH (Membrane-bound Alcohol Dehydrogenase) Glycerol->mADH Glyceraldehyde D-Glyceraldehyde (Intermediate) mADH->Glyceraldehyde Oxidation ALDH ALDH (Aldehyde Dehydrogenase) Glyceraldehyde->ALDH Glycerate D-Glyceric Acid (2,3-dihydroxypropanoate) ALDH->Glycerate Oxidation

Metabolic oxidation of glycerol to D-glyceric acid via mADH and ALDH.

Quantitative Benchmarks & Strain Selection

Selecting the correct microbial chassis is the most critical variable in your experimental design. Yield and enantiomeric excess (ee) are fundamentally strain-dependent. The table below summarizes validated benchmarks across different microbial platforms to help you select the optimal system for your target application.

Microbial StrainSubstrateCultivation StrategyMax Yield (g/L)Enantiomeric Excess (ee)Reference
Gluconobacter frateurii NBRC103465GlycerolBatch Fermentation136.572% D-GA
Acetobacter tropicalis NBRC16470GlycerolBatch Fermentation101.899% D-GA
Acetobacter tropicalisGlycerolTwo-Step Biocatalysis~150.0 (Fed-batch Eq.)>99% D-GA
Escherichia coli (Engineered)D-GalacturonateMetabolic Engineering4.8100% D-GA

Standard Operating Procedure: Two-Step Culture Strategy

The Causality Principle: High glycerol concentrations (>100 g/L) are required to drive the thermodynamic equilibrium toward D-GA accumulation. However, these same concentrations induce severe osmotic stress, inhibiting initial cell growth[2]. To resolve this paradox, a two-step culture strategy physically separates biomass accumulation from whole-cell biocatalysis.

Workflow cluster_0 Two-Step Fermentation & Downstream Processing N1 Seed Culture (Acetobacter tropicalis) N2 Stage 1: Biomass Accumulation (Low Glycerol, 50 g/L) N1->N2 N3 Stage 2: Whole-Cell Biocatalysis (High Glycerol, >100 g/L) N2->N3 N4 Broth Clarification (Centrifugation) N3->N4 N5 Desalting Electrodialysis (Concentration to ~236 g/L) N4->N5 N6 Crystallization (GA Calcium Salt) N5->N6

Two-step fermentation and downstream processing workflow for D-glyceric acid.

Step-by-Step Methodology:
  • Seed Cultivation: Inoculate Acetobacter tropicalis into a preculture medium containing 10 g/L glycerol, 5 g/L yeast extract, and 5 g/L polypeptone. Incubate at 30°C for 48 hours at 200 rpm.

  • Stage 1 (Biomass Accumulation): Transfer the seed culture (10% v/v) into a bioreactor containing a low-glycerol medium (50 g/L glycerol, 0.9 g/L KH₂PO₄, 1 g/L MgSO₄·7H₂O). Maintain aeration at 2.5 vvm and agitation at 500 rpm. Cultivate until the dry cell weight (DCW) plateaus (typically 24–36 hours). Self-Validation: Confirm exponential growth has ceased via OD₆₀₀ stabilization before proceeding.

  • Stage 2 (Whole-Cell Biocatalysis): Spike the bioreactor with a concentrated glycerol feed to achieve a final working concentration of 125–150 g/L[2].

  • Dynamic pH Control: As D-GA accumulates, the broth will rapidly acidify. Titrate the bioreactor using a specialized feed of 5 M NaOH containing 50% (vol/vol) glycerol to maintain a strict pH of 6.0[1]. This dual-action feed prevents product inhibition while continuously replenishing the carbon source.

  • Downstream Processing: Centrifuge the broth to remove biomass. Process the clarified supernatant through desalting electrodialysis for 140 minutes to concentrate the glycerate from ~136 g/L to ~236 g/L[1]. Precipitate the final product as a calcium salt via crystallization.

Troubleshooting Guides & FAQs

Q: Why is my D-glyceric acid yield plateauing despite high residual glycerol in the bioreactor? A: This is a classic symptom of product inhibition linked to severe pH drops. As 2,3-dihydroxypropanoate accumulates, the un-ionized acid diffuses back across the cell membrane, collapsing the proton motive force and inhibiting mADH activity. Corrective Action: Do not use standard NaOH for pH control. Implement the dynamic fed-batch strategy described in the SOP (Step 4). Using 5 M NaOH mixed with 50% glycerol ensures that as the pH is neutralized, the localized osmotic shock is minimized, and the substrate is replenished proportionally to the acid generated[1].

Q: How do I resolve low enantiomeric purity (ee < 80%) in my final synthesized product? A: Enantiomeric purity is dictated by the stereospecificity of the dehydrogenases in your chosen strain. If you are using Gluconobacter frateurii, you will naturally encounter a racemic mixture (yielding only ~72% D-GA ee)[1]. Corrective Action: For pharmaceutical applications requiring high optical purity, switch your chassis to Acetobacter tropicalis NBRC16470, which inherently produces 99% ee D-GA[1]. Alternatively, utilize a metabolically engineered Escherichia coli strain (e.g., the ΔgarKΔhyiΔglxKΔuxaC mutant). By knocking out competing endogenous kinase pathways, this engineered strain guarantees 100% enantio-purity, albeit at lower total titers[3].

Q: My cells are exhibiting severe growth inhibition and extended lag phases during the initial fermentation phase. What is the cause? A: You are likely initiating the batch with a glycerol concentration that is too high (>100 g/L). While high glycerol is necessary for product accumulation, it induces severe osmotic stress and metabolic bottlenecking during the exponential growth phase[2]. Corrective Action: Adopt the Two-Step Culture Strategy. Initiate the fermentation with only 50 g/L glycerol to maximize the dry cell weight (DCW). Only after the biomass has peaked should you spike the reactor to 150 g/L glycerol to trigger the biocatalytic phase[2].

Q: Can I use crude/raw glycerol from biodiesel production instead of purified glycerol? A: Yes, but with caveats. Raw glycerol contains residual methanol, which can be highly toxic to microbial growth. Corrective Action:Acetobacter tropicalis has been shown to tolerate and catalyze the conversion of glycerol to D-GA in the presence of up to 10% methanol[2]. If your crude glycerol exceeds this methanol threshold, you must perform a pre-evaporation step before feeding it into the bioreactor.

References

  • Habe, H., Shimada, Y., Yakushi, T., Hattori, H., Ano, Y., Fukuoka, T., Kitamoto, D., Itagaki, M., Watanabe, K., Yanagishita, H., Matsushita, K., & Sakaki, K. (2009). "Microbial Production of Glyceric Acid, an Organic Acid That Can Be Mass Produced from Glycerol." Applied and Environmental Microbiology.[Link]

  • Wang, B., Pu, Y., Gerken, H. G., Xie, Y., Lin, L., Chen, H., & Lu, Y. (2018). "Production of D-Glyceric Acid by a Two-step Culture Strategy Based on Whole-cell Biocatalysis of Acetobacter tropicalis." Chemical and Biochemical Engineering Quarterly.[Link]

  • Fox, K. J., & Prather, K. L. J. (2020). "Production of d-Glyceric acid from d-Galacturonate in Escherichia coli." Journal of Industrial Microbiology and Biotechnology.[Link]

Sources

Optimization

Technical Support Center: Overcoming Matrix Effects in 2,3-Dihydroxypropanoate LC-MS/MS Analysis

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the quantitative analysis of 2,3-dihydroxypropanoate (glyceric aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the quantitative analysis of 2,3-dihydroxypropanoate (glyceric acid) by liquid chromatography-tandem mass spectrometry (LC-MS/MS). As a small, polar endogenous metabolite, 2,3-dihydroxypropanoate is particularly susceptible to matrix effects, which can significantly compromise analytical accuracy, precision, and sensitivity.[1][2] This document is structured as a series of troubleshooting questions and answers to directly address common issues, followed by detailed experimental protocols and foundational principles to empower you to develop robust and reliable bioanalytical methods.

Troubleshooting Guide & FAQs

Section 1: Signal Suppression & Poor Sensitivity

Question: My signal for 2,3-dihydroxypropanoate is much lower in my biological samples (plasma, urine) compared to my standards prepared in a clean solvent. What is causing this signal suppression?

Answer: This is a classic sign of a matrix effect, specifically ion suppression. Matrix effects are alterations in the ionization efficiency of an analyte due to co-eluting compounds from the sample matrix.[1][2] For a polar analyte like 2,3-dihydroxypropanoate in a complex matrix like plasma, the primary culprits are often phospholipids and salts.[3][4][5]

  • Phospholipids: These are abundant in plasma and serum and are notorious for causing ion suppression in electrospray ionization (ESI).[3][4][5] They tend to co-extract with many analytes and can elute across a wide range of a reversed-phase chromatographic gradient, interfering with the analyte of interest.[6]

  • Salts and Other Polar Molecules: High concentrations of salts and other endogenous polar molecules can compete with your analyte for ionization in the ESI source, leading to a reduced signal.

Application Scientist's Note: The goal is to either remove these interfering components during sample preparation or to chromatographically separate them from your analyte. A simple post-column infusion experiment can visually demonstrate where ion suppression is occurring in your gradient, helping you to adjust your chromatography accordingly.

Question: How can I effectively remove phospholipids from my plasma samples?

Answer: Simple protein precipitation (PPT) with acetonitrile or methanol is often insufficient as it does not adequately remove phospholipids.[3][6] More effective strategies include:

  • Phospholipid Removal Plates/Cartridges: These products, often using technologies like zirconia-coated particles (HybridSPE®) or other specialized sorbents (Ostro™, Phree™), are highly effective at selectively removing phospholipids while allowing analytes to pass through.[3][4][7] They offer a simple, high-throughput workflow that provides a much cleaner extract compared to PPT alone.[4][7]

  • Liquid-Liquid Extraction (LLE): LLE can be optimized to partition 2,3-dihydroxypropanoate into an aqueous phase while leaving non-polar interferences like phospholipids in an immiscible organic solvent. However, as 2,3-dihydroxypropanoate is very polar, this can be challenging. A "double LLE" approach, where an initial extraction with a non-polar solvent like hexane removes lipids before extracting the analyte, can be effective.[8]

  • Solid-Phase Extraction (SPE): A well-developed SPE method using a polar-modified sorbent can effectively clean up the sample. However, this requires more extensive method development compared to phospholipid removal plates.

Table 1: Comparison of Phospholipid Removal Techniques
TechniqueProsConsThroughput
Protein Precipitation (PPT) Fast, simple, inexpensive.[9]Ineffective at phospholipid removal, leading to significant ion suppression.[3][6][7]High
Phospholipid Removal Plates Fast, highly effective, minimal method development.[4][7]Higher cost per sample than PPT.High
Liquid-Liquid Extraction (LLE) Good for removing non-polar interferences, can concentrate analyte.[9]Can be labor-intensive, requires solvent optimization, may have emulsion issues.[8]Medium
Solid-Phase Extraction (SPE) Provides very clean extracts, high concentration factor.Requires significant method development, can be complex.[8]Medium-Low
Section 2: Chromatography & Peak Shape Issues

Question: I'm using a standard C18 column, but my 2,3-dihydroxypropanoate peak is broad, tailing, or eluting at the void volume. How can I improve its retention and peak shape?

Answer: This is expected. 2,3-dihydroxypropanoate is a small, highly polar organic acid.[10] It will have very little, if any, retention on a traditional reversed-phase (RP) C18 column, which separates compounds based on hydrophobicity.

The recommended solution is to use Hydrophilic Interaction Liquid Chromatography (HILIC) .

  • HILIC Mechanism: HILIC uses a polar stationary phase (like bare silica, or phases bonded with amino or amide groups) and a mobile phase with a high concentration of organic solvent (typically >70% acetonitrile).[11] This creates a water-rich layer on the surface of the stationary phase into which polar analytes like 2,3-dihydroxypropanoate can partition, leading to good retention.[11][12]

  • Benefits for MS: The high organic content of the mobile phase used in HILIC promotes more efficient solvent desolvation and analyte ionization in the ESI source, often leading to a significant increase in MS sensitivity (10-100 fold) compared to reversed-phase.[11]

Application Scientist's Note: When developing a HILIC method, ensure your sample diluent is compatible with the mobile phase. Injecting a sample dissolved in a high-aqueous solution into a high-organic HILIC mobile phase can cause severe peak distortion. Your sample should be dissolved in a solvent with a similar or slightly weaker elution strength than your starting mobile phase conditions.

Visualizing the Workflow: Troubleshooting Poor Signal

G cluster_0 Start: Poor Signal or High Variability cluster_1 Step 1: Assess Matrix Effect cluster_2 Step 2: Improve Sample Cleanup cluster_3 Step 3: Optimize Chromatography cluster_4 End: Method Optimized start Poor Signal / High Variability assess Use Stable Isotope-Labeled Internal Standard (SIL-IS)? start->assess yes_is YES (IS signal also suppressed?) assess->yes_is Yes no_is NO (Implement SIL-IS) assess->no_is No cleanup Current Method: Protein Precipitation? yes_is->cleanup no_is->assess Re-assess ppt_yes YES (Implement Phospholipid Removal or LLE/SPE) cleanup->ppt_yes Yes ppt_no NO (Optimize existing LLE/SPE method) cleanup->ppt_no No chrom Using C18 Column? ppt_yes->chrom ppt_no->chrom c18_yes YES (Switch to HILIC Column) chrom->c18_yes Yes c18_no NO (Adjust HILIC Gradient/ Mobile Phase pH) chrom->c18_no No end_node Robust & Sensitive Assay c18_yes->end_node c18_no->end_node

Caption: A decision tree for troubleshooting poor LC-MS/MS signal.

Section 3: Quantitation & Reproducibility

Question: My results are not reproducible between different batches of samples. How can I improve the precision and accuracy of my quantitation?

Answer: The most effective way to correct for variability in sample preparation, matrix effects, and instrument response is by using a stable isotope-labeled internal standard (SIL-IS) .[13][14][15][16]

  • What is a SIL-IS? A SIL-IS is a version of your analyte (2,3-dihydroxypropanoate) where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C or ²H/D).[14] It is chemically identical to the analyte and should behave the same way during extraction and chromatography, but it has a different mass, allowing the mass spectrometer to distinguish it from the analyte.[13][14]

  • How it Works: By adding a known amount of the SIL-IS to every sample and standard at the very beginning of the sample preparation process, it experiences the same sample loss and the same degree of ion suppression or enhancement as the analyte.[16] The final quantitative result is based on the ratio of the analyte response to the SIL-IS response. This ratio remains constant even if the absolute signal for both compounds varies, correcting for inconsistencies.[13][17]

Application Scientist's Note: While SIL-IS are the gold standard, it is crucial to verify their performance. In some cases, particularly with deuterium-labeled standards, a slight shift in chromatographic retention time can occur (the "isotope effect").[13][15] If the SIL-IS does not perfectly co-elute with the analyte, it may not experience the exact same matrix effect, leading to incomplete correction.[13] Therefore, labeling with ¹³C or ¹⁵N is often preferred.[14]

In-Depth Protocols

Protocol 1: Plasma Sample Preparation using Phospholipid Removal

This protocol is designed for rapid and effective cleanup of plasma samples prior to HILIC-MS/MS analysis.

  • Aliquoting: To 100 µL of plasma sample, calibrator, or QC in a 1.5 mL microcentrifuge tube, add 10 µL of your working SIL-IS solution (e.g., ¹³C₃-2,3-dihydroxypropanoate in water). Vortex briefly.

  • Protein Precipitation: Add 400 µL of cold acetonitrile (containing 0.1% formic acid, if desired for analyte stability). Vortex vigorously for 30 seconds to precipitate proteins.

  • Incubation: Incubate the samples at 4°C for 20 minutes to ensure complete protein precipitation.

  • Phospholipid Removal: Place a phospholipid removal 96-well plate on a collection plate. Transfer the entire supernatant from the microcentrifuge tube to a well.

  • Filtration: Apply vacuum using a vacuum manifold (or use positive pressure) to pull the sample through the sorbent into the clean collection plate. This step removes proteins and phospholipids.

  • Evaporation (Optional but Recommended): For increased sensitivity, evaporate the collected filtrate to dryness under a gentle stream of nitrogen at 40°C.[18]

  • Reconstitution: Reconstitute the dried extract in 100 µL of a HILIC-compatible solvent (e.g., 90:10 acetonitrile:water with 0.1% formic acid). Vortex to mix.

  • Analysis: Transfer to an autosampler vial or plate and inject into the LC-MS/MS system.

Protocol 2: HILIC-MS/MS Method Parameters

This provides a starting point for method development for 2,3-dihydroxypropanoate.

  • LC Column: Polymer-based amino column, e.g., Shodex HILICpak series (2.0 mm I.D. x 150 mm).[19]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0.0 min: 90% B

    • 5.0 min: 60% B

    • 5.1 min: 90% B

    • 8.0 min: 90% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • MRM Transitions:

    • 2,3-dihydroxypropanoate: Q1: 105.0 -> Q3: 75.0 (loss of CH₂O)

    • ¹³C₃-2,3-dihydroxypropanoate (SIL-IS): Q1: 108.0 -> Q3: 77.0

    • (Note: These transitions are theoretical and must be optimized on your specific instrument.)

Visualizing the Sample Preparation Choice

G cluster_0 Start: Select Sample Matrix cluster_1 Matrix Type cluster_2 Recommended Cleanup Strategy matrix Select Sample Matrix plasma Plasma / Serum (High Protein & Phospholipids) matrix->plasma urine Urine (High Salts, Variable pH) matrix->urine tissue Tissue Homogenate (High Complexity) matrix->tissue plasma_prep PPT + Phospholipid Removal (Best balance of speed/cleanliness) plasma->plasma_prep urine_prep Dilute & Shoot or SPE (Dilution for speed, SPE for concentration) urine->urine_prep tissue_prep LLE or SPE (Requires robust cleanup) tissue->tissue_prep

Caption: A guide for selecting a sample preparation strategy by matrix type.

References

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

  • Rapid Improvements for LC–MS-MS Analysis Using the New Phree Phospholipid Removal Plates. Chromatography Online. [Link]

  • Sample preparation methods for LC-MS-based global aqueous metabolite profiling. PubMed. [Link]

  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Waters Corporation. [Link]

  • LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Separation Science. [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC. [Link]

  • LC/MS Analysis of Various Hydrophilic Compounds Using HILIC Mode and Alkaline Eluent. Shodex HPLC Columns. [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

  • Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma. PMC. [Link]

  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Spectroscopy Online. [Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]

  • Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. ACS Publications. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. ResearchGate. [Link]

  • Sample Preparation Methods for LC-MS-Based Global Aqueous Metabolite Profiling. Springer. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Chromatography Online. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]

  • Bioanalytical sample preparation. Biotage. [Link]

  • Preparing Samples for LC-MS/MS Analysis. Organomation. [Link]

  • What You Need to Know About HILIC. Chromatography Online. [Link]

  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. ScienceDirect. [Link]

  • (2R)-2,3-Dihydroxypropanoic acid | C3H6O4. PubChem. [Link]

  • Comprehensive LC-MSE Lipidomic Analysis using a Shotgun Approach and Its Application to Biomarker Detection and Identification in Osteoarthritis. UND School of Medicine & Health Sciences. [Link]

  • Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry. PMC. [Link]

  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. LabRulez. [Link]

Sources

Troubleshooting

GC-MS Derivatization Support Center: Optimizing 2,3-Dihydroxypropanoate Workflows

Welcome to the Technical Support Center for Gas Chromatography-Mass Spectrometry (GC-MS) metabolomics. This guide is specifically engineered for researchers and drug development professionals struggling with the derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Gas Chromatography-Mass Spectrometry (GC-MS) metabolomics. This guide is specifically engineered for researchers and drug development professionals struggling with the derivatization efficiency of 2,3-dihydroxypropanoate (commonly known as glyceric acid or glycerate).

As a highly polar organic acid containing one carboxyl (-COOH) and two hydroxyl (-OH) groups, 2,3-dihydroxypropanoate requires precise chemical transformation to become volatile and thermally stable for GC-MS analysis. Failure to optimize this process leads to split peaks, signal suppression, and irreproducible quantification—critical failures when identifying biomarkers for conditions like 1[1] or inborn errors of metabolism.

The Chemistry & Causality of Glycerate Derivatization

To achieve robust GC-MS detection, all three active hydrogens on 2,3-dihydroxypropanoate must be replaced with trimethylsilyl (TMS) groups to form a 3-TMS derivative [2].

The Mechanistic Challenge: While the primary hydroxyl and the carboxyl group react rapidly with silylation reagents, the secondary hydroxyl group at the C2 position is sterically hindered. If the reaction environment is sub-optimal (e.g., trace moisture present, degraded reagents, or lack of a catalyst), the reaction stalls. This results in a mixture of 2-TMS and 3-TMS derivatives, splitting your analytical signal and ruining quantitative accuracy.

To prevent this, we employ a Self-Validating Two-Step Protocol : Methoximation (to protect co-extracted carbonyls) followed by catalyzed Trimethylsilylation[2].

G Start Biological Extract (Contains 2,3-Dihydroxypropanoate) Dry Absolute Desiccation (SpeedVac / Lyophilizer) Start->Dry CheckDry QC Check: Is pellet completely dry? Dry->CheckDry CheckDry->Dry No MeOx Methoximation (MeOx) 37°C, 90 min CheckDry->MeOx Yes TMS Trimethylsilylation MSTFA + 1% TMCS, 37°C, 30 min MeOx->TMS CheckTMS QC Check: Is 3-TMS derivative >95%? TMS->CheckTMS GCMS GC-MS Acquisition (EI Mode) CheckTMS->GCMS Yes Troubleshoot Troubleshoot: Re-dry or replace degraded MSTFA CheckTMS->Troubleshoot No (Split Peaks) Troubleshoot->TMS

Fig 1. Self-validating GC-MS derivatization workflow for 2,3-dihydroxypropanoate.

Step-by-Step Methodology: The Self-Validating Protocol

This protocol is engineered to force the complete conversion of 2,3-dihydroxypropanoate into its 3-TMS form while providing internal checkpoints to validate the integrity of the experiment[2].

Phase 1: Preparation & Desiccation
  • Aliquoting & Internal Standard (IS) Addition: Transfer 50–100 µL of the biological extract (e.g., plasma, urine) to a glass GC autosampler vial. Add 10 µL of a stable-isotope labeled internal standard (e.g., 13 C-glycerate).

    • Self-Validation Check: The recovery of this IS peak in the final chromatogram validates the MS acquisition independently of sample matrix variations.

  • Absolute Desiccation (Critical Step): Dry the sample completely using a vacuum concentrator (SpeedVac) or lyophilizer.

    • Causality: Water is the primary enemy of silylation. Even trace moisture will hydrolyze MSTFA, severely reducing the derivatization of the sterically hindered secondary hydroxyl group[3].

Phase 2: Two-Step Derivatization
  • Methoximation (MeOx): Add 20 µL of Methoxyamine hydrochloride (20 mg/mL in anhydrous pyridine). Vortex vigorously and incubate in a thermal shaker at 37°C for 90 minutes at 1200 rpm.

    • Causality: While glycerate lacks a keto/aldehyde group, this step is mandatory in global metabolomics to prevent tautomerization and ring-formation of co-extracted sugars, which would otherwise create complex overlapping peaks that mask the glycerate signal[1].

  • Catalyzed Trimethylsilylation: Add 80 µL of MSTFA containing 1% TMCS (Trimethylchlorosilane). Incubate at 37°C for 30–45 minutes with gentle shaking.

    • Causality: TMCS acts as a Lewis acid catalyst. Without it, the secondary hydroxyl group at C2 will resist derivatization, splitting your signal into 2-TMS and 3-TMS species[2].

  • Final Preparation: Cool to room temperature, centrifuge at 10,000 x g for 5 minutes to pellet any insoluble pyridine salts, and transfer the supernatant to a micro-insert vial for GC-MS injection.

Troubleshooting & FAQs

Q: Why am I observing split peaks (2-TMS and 3-TMS) for 2,3-dihydroxypropanoate in my chromatogram? A: This is the hallmark of incomplete silylation. Because the secondary hydroxyl at C2 is sterically hindered, the reaction easily stalls at the 2-TMS intermediate if your reagent is degraded by moisture or lacks a catalyst. Solution: Ensure absolute sample dryness prior to derivatization. Verify that your MSTFA contains exactly 1% TMCS to drive the reaction to completion[2], and ensure your incubation time is strictly adhered to (minimum 30 minutes at 37°C).

Q: My overall signal intensity for glyceric acid is progressively dropping across a large batch run. What is the mechanism? A: This is caused by reagent degradation due to ambient moisture ingress during autosampler storage. MSTFA reacts with H₂O to form volatile byproducts, depleting the active reagent available to maintain the TMS derivatives. Solution:3[3] before derivatization. For large batches, aliquot MSTFA into single-use vials flushed with dry nitrogen, use crimp-cap vials with PTFE/silicone septa, and limit batch sizes to <24 hours of GC-MS run time.

Q: How do matrix effects impact the quantification of 2,3-dihydroxypropanoate? A: In complex matrices, highly abundant co-eluting compounds can cause severe signal suppression. For example,4[4] can suppress adjacent signals by up to 44% due to competition for MSTFA during derivatization and competition for charge during electron ionization (EI) in the MS source. Solution: Dilute the sample prior to drying, or use a higher split ratio (e.g., 1:20 instead of 1:5) during GC injection to prevent source saturation.

Quantitative Data Summaries

Table 1: Impact of Absolute Desiccation on Metabolite Signal Intensity

Data demonstrating the critical nature of the drying step prior to silylation[3].

Metabolite ClassStandard Protocol SignalDesiccated Protocol SignalFold Increase
Organic Acids (e.g., Glycerate) BaselineEnhanced3x - 8x
Amino Acids BaselineEnhanced2x - 5x
Phosphorylated Sugars Low / DegradedHighly Abundant>10x
Table 2: Reagent Selection for 2,3-Dihydroxypropanoate Derivatization

Comparison of silylation reagents for resolving steric hindrance on the C2 hydroxyl.

Reagent SystemTarget Functional GroupsEfficiency for GlycerateByproduct Interference
MSTFA + 1% TMCS -OH, -COOH, -NH₂Optimal (Forms 3-TMS) Low (Highly volatile byproducts)
BSTFA + 1% TMCS -OH, -COOH, -NH₂High (Forms 3-TMS)Moderate (Byproducts elute later)
MTBSTFA -OH, -COOHSub-optimal (Steric hindrance)High (Bulky TBDMS groups)

References

  • Drying Enhances Signal Intensities for Global GC–MS Metabolomics - nih.gov - 3

  • Application Notes and Protocols for the GC-MS Analysis of D-Glyceric Acid - benchchem.com - 2

  • MeOx-TMS derivatization for GC-MS metabolic profiling of urine and application in the discrimination between normal C57BL/6J and type 2 diabetic KK-Ay mice - rsc.org - 1

  • Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - nih.gov - 4

Sources

Optimization

Technical Support Center: Optimizing 2,3-Dihydroxypropanoate Recovery

Welcome to the technical support guide for the efficient extraction and recovery of 2,3-dihydroxypropanoate (also known as glyceric acid). As Senior Application Scientists, we have designed this resource to address the c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the efficient extraction and recovery of 2,3-dihydroxypropanoate (also known as glyceric acid). As Senior Application Scientists, we have designed this resource to address the common challenges and nuances you may encounter during your experimental work. This guide moves beyond simple protocols to explain the underlying chemical principles, ensuring you can troubleshoot effectively and optimize your results with confidence.

Foundational Concepts: Understanding the "Why"

Before troubleshooting, it's crucial to grasp the core principles governing the extraction of 2,3-dihydroxypropanoate. This molecule is a small, hydrophilic organic acid containing a carboxylic acid group and two hydroxyl groups.[1] Its behavior in a given solvent system is fundamentally dictated by its ionization state, which is controlled by the pH of the aqueous environment.

Q1: What is the most critical chemical property of 2,3-dihydroxypropanoate for extraction, and why does pH matter so much?

A1: The most critical property is the acidity of the carboxylic acid group. The pKa of this group is predicted to be approximately 3.42.[2] The pKa is the pH at which the compound is 50% in its protonated (neutral) form and 50% in its deprotonated (anionic or salt) form. This equilibrium is the key to a successful extraction.

  • At a pH well below the pKa (e.g., pH < 2): The carboxylic acid group is predominantly protonated (-COOH). In this neutral state, the molecule is less polar and will preferentially partition into a suitable water-immiscible organic solvent.

  • At a pH well above the pKa (e.g., pH > 5): The carboxylic acid group is predominantly deprotonated (-COO⁻). In this charged, anionic state, the molecule is highly polar and will be sequestered in the aqueous phase.

Therefore, by precisely controlling the pH of your extraction buffer, you can dictate which phase your target analyte resides in, allowing for effective separation from unwanted matrix components.[3][4]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the extraction process.

Q2: My recovery of 2,3-dihydroxypropanoate using liquid-liquid extraction (LLE) is consistently low. What is the likely cause?

A2: Low recovery in LLE is almost always linked to an incorrect pH during the extraction or back-extraction steps.

  • Probable Cause 1: Incomplete Protonation. If the pH of your aqueous sample is not sufficiently acidic (i.e., not at least 1.5 to 2 pH units below the pKa of ~3.42), a significant portion of your 2,3-dihydroxypropanoate will remain in its charged, deprotonated form. This form is highly soluble in water and will not efficiently partition into the organic solvent (e.g., ethyl acetate, butanol).[5]

  • Solution: Before extracting with your organic solvent, ensure the pH of your aqueous sample is adjusted to pH ≤ 2.0 . Use a strong acid like HCl to make this adjustment. This maximizes the concentration of the neutral, organic-soluble form of the analyte.[4][5]

  • Probable Cause 2: Inefficient Back-Extraction. If you are performing a back-extraction to move the analyte from the organic phase back into a clean aqueous phase, the pH must be sufficiently high to deprotonate the molecule.

  • Solution: When performing the back-extraction, use a basic aqueous solution (e.g., a dilute NaOH or NaHCO₃ solution) to adjust the pH to pH ≥ 5.5 . This will convert the analyte to its anionic form, which will readily move from the organic layer into the new aqueous layer.[5]

LLE_Troubleshooting

Q3: I am using Solid-Phase Extraction (SPE) with an anion exchange cartridge, but my analyte is ending up in the flow-through instead of binding to the column. Why is this happening?

A3: This is a classic sign that the pH of your sample during the loading step is too low. Anion exchange SPE relies on electrostatic attraction between a positively charged sorbent and a negatively charged analyte.[6]

  • Mechanism: For 2,3-dihydroxypropanoate to bind, its carboxylic acid group must be deprotonated and negatively charged (-COO⁻). This requires the sample pH to be significantly above its pKa.

  • Solution: Adjust the pH of your sample and equilibration buffer to pH 5.5 - 7.0 before loading it onto the anion exchange column. In this pH range, the analyte will be anionic and will bind strongly to the positively charged stationary phase. The "wash" step can then be performed at this same pH to remove neutral and cationic impurities. Elution is achieved by subsequently using a buffer with a very low pH (e.g., pH < 2) to neutralize the analyte or a high salt/high pH buffer to outcompete it for binding sites.[6][7]

SPE_Workflow

Q4: My final, purified sample seems to have degraded. Could the extraction buffer pH be responsible?

A4: Yes, extreme pH values, especially when combined with elevated temperatures, can potentially lead to degradation.[8] While 2,3-dihydroxypropanoate is relatively stable, prolonged exposure to harsh acidic or basic conditions should be avoided.

  • Acid-Catalyzed Reactions: Very low pH can potentially promote dehydration reactions involving the hydroxyl groups, especially if heat is applied during solvent evaporation steps.

  • Base-Promoted Reactions: While less common for this specific molecule, strong basic conditions can sometimes promote other rearrangements or reactions.

  • Best Practices for Stability:

    • Minimize Exposure Time: Do not let your sample sit for extended periods at very high or low pH. Proceed to the next step of your workflow promptly.

    • Use Moderate Temperatures: Perform extractions at room temperature or on ice to minimize the risk of acid-catalyzed degradation.[5]

    • Neutralize Promptly: After elution or back-extraction, adjust the pH of your final product solution to a more neutral range (pH 6-8) for storage, unless your downstream application requires a specific pH.

Experimental Protocols & Data

Protocol 1: Optimized Liquid-Liquid Extraction (LLE)

This protocol is designed for the recovery of 2,3-dihydroxypropanoate from an aqueous matrix.

  • Sample Preparation & Acidification:

    • Start with 10 mL of your aqueous sample in a separatory funnel.

    • Slowly add 1 M HCl dropwise while gently swirling. Monitor the pH using a calibrated pH meter.

    • Continue adding acid until the pH is stable at 2.0 ± 0.1 .

  • Initial Extraction:

    • Add 10 mL of ethyl acetate to the separatory funnel. Note: Butanol can also be used and may offer higher extraction efficiency for this hydrophilic compound, but can lead to emulsion issues.[5]

    • Stopper the funnel and invert it gently, venting frequently to release pressure.

    • Shake vigorously for 1-2 minutes.

    • Place the funnel in a ring stand and allow the layers to fully separate.

    • Drain the lower aqueous layer (which now contains impurities) and collect the upper organic layer.

  • Repeat Extraction:

    • Return the aqueous layer to the funnel and repeat step 2 with a fresh 10 mL portion of ethyl acetate to maximize recovery.

    • Combine the two organic extracts.

  • Back-Extraction (Purification):

    • Add the combined organic extracts to a clean separatory funnel.

    • Add 10 mL of a 50 mM sodium bicarbonate buffer (pH ~8.0).

    • Shake vigorously for 1-2 minutes and allow the layers to separate.

    • Drain and collect the lower aqueous layer. This layer contains your purified 2,3-dihydroxypropanoate as its sodium salt. The organic layer can be discarded.

  • Final Steps:

    • The resulting aqueous solution can be used directly for analysis (e.g., by HPLC) or can be further processed (e.g., lyophilized).

Data Tables

Table 1: Buffer Selection for pH Control

Effective buffer systems are crucial for maintaining a stable pH throughout the extraction process.[9][10] A buffer is most effective within ±1 pH unit of its pKa.[11]

Buffer SystempKaEffective pH RangeRecommended Use Case
Formate 3.752.8 - 4.8Acidification step (if fine control near pKa is needed)
Acetate 4.763.8 - 5.8Anion Exchange SPE (Loading/Washing)
Phosphate (H₂PO₄⁻) 7.216.2 - 8.2Anion Exchange SPE (Loading/Washing), Final sample neutralization
Bicarbonate (H₂CO₃) 6.355.4 - 7.4LLE Back-Extraction (mild base)

Data sourced from standard chemical reference tables.

Table 2: Troubleshooting Summary

IssueProbable Cause (pH-Related)Recommended Solution
Low LLE Recovery Sample pH > 2.5 during organic extraction.Adjust sample pH to ≤ 2.0 with a strong acid (e.g., HCl).
Analyte in SPE Flow-through Sample pH < 5.0 during loading on anion exchange column.Adjust sample pH to 5.5 - 7.0 to ensure analyte is anionic.
Sample Degradation Prolonged exposure to extreme pH, especially with heat.Minimize time at pH < 2 or > 9. Work at room temp or on ice. Neutralize final sample for storage.
Persistent Emulsions in LLE Matrix components stabilizing the interface.While not directly a pH issue, adding a saturated NaCl solution (brine wash) can help break emulsions by increasing the polarity of the aqueous phase.[3]

References

  • Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 26, 2026, from [Link]

  • (2S)-2,3-dihydroxypropanoate | C3H5O4- | CID 6999960. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

  • Ethyl 2,3-dihydroxypropanoate | C5H10O4 | CID 12699281. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

  • sodium 2,3-dihydroxypropionate. (n.d.). NextSDS. Retrieved March 26, 2026, from [Link]

  • Solid-Phase Extraction. (2023, August 29). Chemistry LibreTexts. Retrieved March 26, 2026, from [Link]

  • Optimization of Conditions for Organic Acid Extraction from Edible Plant Material as Applied to Radish Sprouts. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Solid-phase extraction. (n.d.). Wikipedia. Retrieved March 26, 2026, from [Link]

  • How can I optimize an extraction? (2014, September 8). Reddit. Retrieved March 26, 2026, from [Link]

  • Biotechnological Production, Isolation and Characterisation of (2R ,3S )‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate - PMC. (2025, September 17). National Center for Biotechnology Information. Retrieved March 26, 2026, from [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved March 26, 2026, from [Link]

  • Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO 2 and In Situ Product Removal. (2023, December 19). MDPI. Retrieved March 26, 2026, from [Link]

  • Preparing Buffer Solutions. (n.d.). Shimadzu. Retrieved March 26, 2026, from [Link]

  • 2.3: LIQUID-LIQUID EXTRACTION. (2021, June 20). Chemistry LibreTexts. Retrieved March 26, 2026, from [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025, December 12). ResearchGate. Retrieved March 26, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Spectrophotometric Assays for 2,3-Dihydroxypropanoate

Welcome to the technical support center for 2,3-dihydroxypropanoate (2,3-DHP) spectrophotometric assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2,3-dihydroxypropanoate (2,3-DHP) spectrophotometric assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here, we address common issues encountered during these assays, providing in-depth explanations and actionable solutions to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: My blank wells show high absorbance, creating significant background noise. What are the likely causes and how can I fix this?

High background in blank wells is a common issue that can mask the true signal from your sample. The primary culprits are often related to reagent stability and non-specific reactions.

Immediate Troubleshooting Steps:

  • Reagent Purity and Stability:

    • NADH Instability: NADH, a key component in many enzymatic assays for 2,3-DHP, is notoriously unstable in aqueous solutions, especially at room temperature and in phosphate buffers.[1][2] Degradation of NADH can lead to an increase in background absorbance.

      • Solution: Prepare fresh NADH solutions for each experiment. If long-term storage is necessary, use a Tris buffer (50 mM, pH 8.5) and store at 19°C, which has been shown to be a favorable condition for NADH stability.[1]

    • Tetrazolium Salt (e.g., MTT, INT) Autoreduction: Tetrazolium salts, often used as colorimetric indicators, can be reduced non-enzymatically by various substances, leading to a false-positive signal.[3][4][5]

      • Solution: Run a "reagent blank" containing all assay components except the enzyme. If you observe color development, it indicates autoreduction. Identify and remove any reducing agents from your sample or buffer system if possible.

  • Contaminated Reagents or Buffers:

    • Contamination with reducing substances can lead to high background.[6]

    • Solution: Use high-purity water and reagents. Prepare fresh buffers and filter them if necessary.

  • Insufficient Plate Washing:

    • Residual unbound reagents can contribute to background signal.[7][8]

    • Solution: Increase the number and vigor of washing steps between reagent additions. Ensure complete aspiration of wash buffer from the wells.[8]

Q2: I'm observing high variability between my replicate wells. What could be causing this poor reproducibility?

Inconsistent results across replicates can stem from several factors, from pipetting errors to environmental inconsistencies.[6]

Troubleshooting Poor Reproducibility:

  • Pipetting Accuracy: Ensure your pipettes are calibrated and that you are using them correctly to dispense accurate volumes.[6][9]

  • Inconsistent Incubation Times and Temperatures: Variations in incubation can significantly affect reaction rates.[6] Use a calibrated incubator and ensure all wells are subjected to the same conditions.

  • Well-to-Well Contamination: Be careful to avoid cross-contamination between wells during pipetting.

  • Edge Effects: The outer wells of a microplate can be more susceptible to temperature fluctuations and evaporation. To mitigate this, you can avoid using the outer wells or fill them with a blank solution.[7]

  • Reagent Mixing: Ensure all reagents are thoroughly mixed before being added to the wells.[9]

Troubleshooting Guides

Guide 1: Addressing Interference from Sample Components

Biological samples are complex matrices that can contain substances that interfere with the assay.[10][11]

Common Interfering Substances and Solutions:

Interfering SubstanceMechanism of InterferenceRecommended Solution
Reducing Agents (e.g., Ascorbic Acid, Glutathione, DTT) Non-enzymatic reduction of tetrazolium salts (MTT, INT), leading to false positives.[3][5]Include a sample blank without the enzyme to quantify and subtract the background. Consider sample pre-treatment methods like solid-phase extraction (SPE) to remove interfering compounds.[10]
Other Organic Acids May serve as substrates for non-specific enzymes present in the sample or reagents.Use a highly specific enzyme for 2,3-dihydroxypropanoate. If specificity is an issue, consider alternative analytical methods like HPLC or LC-MS for confirmation.[12][13][14]
Phenolic Compounds (e.g., Flavonoids) Can directly reduce tetrazolium salts.[3][4]Similar to reducing agents, use a sample blank and consider sample cleanup procedures.
Serum/Plasma Components Proteins and other components can interfere with the assay.[15]For cell-based assays, it is recommended to use a serum-free medium during the MTT incubation step.[15] Protein precipitation or dialysis can be used for sample pre-treatment.[10]

Experimental Protocol: Sample Blank Correction

  • Prepare two sets of wells for each sample.

  • Test Wells: Add the sample, all assay reagents (including the enzyme), and buffer.

  • Sample Blank Wells: Add the sample, all assay reagents except the enzyme, and buffer.

  • Incubate both sets of wells under identical conditions.

  • Measure the absorbance of both sets.

  • Subtract the average absorbance of the sample blank wells from the average absorbance of the test wells to obtain the corrected absorbance for each sample.

Guide 2: Optimizing Instrumental Parameters

Proper spectrophotometer setup and use are critical for accurate measurements.

Key Instrumental Considerations:

  • Wavelength Selection: Ensure you are measuring absorbance at the optimal wavelength for your chromophore (e.g., formazan product or NADH). A wavelength scan of the final product can help determine the peak absorbance. For many organic acids, UV detection around 210-220 nm is common, though this can be prone to interference.[13][16]

  • Absorbance Range: While traditional guidance suggests an optimal absorbance range of 0.1-1.0, modern spectrophotometers may perform well outside this range.[17][18][19] It is more critical to ensure that your measurements are within the linear range of your standard curve.

  • Instrument Noise: Different types of noise (e.g., baseline noise, dark noise, electronic noise) can affect your measurements.[20][21]

    • Baseline Noise: Run a blank sample to assess baseline drift.[20]

    • Dark Noise: This can be measured before taking actual measurements and subtracted during data processing.[20]

  • Cuvette/Plate Quality: Use high-quality, clean cuvettes or microplates. Scratches or smudges can scatter light and introduce errors.

Workflow for Instrument Optimization

A Select Optimal Wavelength B Generate Standard Curve A->B Use peak λ C Assess Linearity and Range B->C Plot Abs vs. Conc. D Run Samples and Controls C->D Ensure samples fall within linear range E Validate with Spiked Samples D->E Check for matrix effects

Caption: Workflow for optimizing spectrophotometer settings.

Guide 3: Enhancing Assay Specificity

Non-specific enzyme activity can lead to an overestimation of 2,3-dihydroxypropanoate concentration.

Strategies to Improve Specificity:

  • Enzyme Purity: Use a highly purified and specific enzyme for your assay. Check the manufacturer's specifications for any known cross-reactivity with other substrates.

  • Control Experiments:

    • Substrate Specificity Control: Test the enzyme's activity with structurally similar compounds that may be present in your sample to assess cross-reactivity.

    • No-Enzyme Control: As mentioned earlier, this control is essential to identify non-enzymatic reactions.

  • Alternative Methods: If specificity remains a concern, consider orthogonal methods for validation, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12][14][22][23] These methods provide separation of analytes before detection, offering higher specificity.

Conceptual Diagram of Assay Specificity

sub 2,3-DHP enz Specific Enzyme sub->enz Binds prod Product enz->prod Converts interfere Interfering Substance interfere->enz No/Low Binding

Caption: Ideal specific enzyme-substrate interaction.

References

  • Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Bioc
  • Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS). BenchChem.
  • Enhanced Thermal Stability of NADH/NAD+ through Tethering to Silica Nanoparticles. ACS Synthetic Biology.
  • Stable nadh compositions.
  • Deep eutectic solvents as a stabilising medium for NAD coenzyme: unravelling the mechanism behind coenzyme stabilisation effect. Green Chemistry (RSC Publishing).
  • A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotin
  • Rapid screening and quantification of major organic acids in citrus fruits and their bioactivity studies. PMC.
  • Enhancing Formazan Dissolution to Improve Accuracy in MTT‑Based Cell Viability Assays. Research Square.
  • High Background in ELISA: Causes, Fixes, and Tips. Astor Scientific.
  • Reduction of MTT by flavonoids in the absence of cells. PubMed.
  • How to deal with high background in ELISA. Abcam.
  • Novel Colorimetric Assay for 2,3-dihydroxybenzoate and its Isomers as a Selective Indicator of Hydroxyl Radical Damage and Related Antioxidant Activity.
  • MTT assay and its use in cell viability and prolifer
  • What is the best spectroscopic method for simultaneous analysis of organic acids and (poly)
  • Identification of aromatic dihydroxy acids in biological fluids. PubMed.
  • Mechanistic deconvolution of autoreduction in tetrazolium-based cell viability assays.
  • Development of Spectrophotometric Methods for the Analysis of Functional Groups in Oxidized Organic Aerosol. Taylor & Francis Online.
  • Elisa troubleshooting tips – High background. ARP American Research Products, Inc..
  • ELISA - Troubleshooting Aspects. Tulip Diagnostics.
  • Predicting organic acid concentration from UV/vis spectrometry measurements - A comparison of machine learning techniques.
  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancre
  • Interferences with other spectrophotometric methods.
  • Metabolomics-based Biomarker Analysis of Dihydroxypropyl Mercapturic Acid Isomers From 3-monochloropropane-1,2-diol and Glycidol for Evaluation of Toxicokinetics in Rats and Daily Internal Exposure in Humans. PubMed.
  • Raw Data and Noise in Spectrophotometry. ChemRxiv.
  • Wh
  • Raw data and noise in spectrophotometry. PubMed.
  • The Ultimate IHC Troubleshooting Guide: From Weak Staining to High Background. BenchSci.
  • Analysis of Drugs from Biological Samples.
  • Common interferences in the dinitrosalicylic acid (DNS) assay. BenchChem.
  • Spectrophotometric Methods for Simultaneous Determination of Two Hypouricemic Drugs in their Combined Dosage Form. Walsh Medical Media.
  • Anatomy of noise in quantitative biological Raman spectroscopy. MOST Wiedzy.
  • Substances interfering with spectrophotometric estimation of nucleic acids and their elimination by the two-wavelength method. PubMed.
  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen.
  • Raw Data and Noise in Spectrophotometry.
  • Spectrophotometric and spectrofluorometric methods for the determination of non-steroidal anti-inflammatory drugs: A review. Arabian Journal of Chemistry.

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Reference Data & Comparative Studies

Validation

Validation of 2,3-Dihydroxypropanoate as a Metabolic Biomarker in Serum: An Analytical Comparison Guide

The Metabolic Significance of 2,3-Dihydroxypropanoate 2,3-Dihydroxypropanoate, commonly known as glycerate, is a highly polar, three-carbon organic acid that serves as a critical junction point in human cellular metaboli...

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Author: BenchChem Technical Support Team. Date: April 2026

The Metabolic Significance of 2,3-Dihydroxypropanoate

2,3-Dihydroxypropanoate, commonly known as glycerate, is a highly polar, three-carbon organic acid that serves as a critical junction point in human cellular metabolism. As a central intermediate linking amino acid catabolism (serine and glycine) to energy production (glycolysis and gluconeogenesis), fluctuations in serum glycerate levels provide a direct window into metabolic dysregulation.

Recent metabolomic profiling has validated serum glycerate as a high-fidelity biomarker across diverse clinical landscapes. It has been identified as a core component of diagnostic panels for hepatocellular carcinoma (HCC)[1], a differential marker for at-risk mental states (ARMS)[2], and an objective dietary biomarker for the heavy consumption of artificially sweetened beverages[3].

To reliably utilize glycerate in clinical and pharmaceutical research, scientists must navigate its high polarity and low molecular weight. This guide provides an objective comparison of analytical platforms and establishes a self-validating experimental protocol for its quantification.

Mechanistic Pathway

Understanding the biological routing of glycerate is essential for interpreting serum data. Glycerate is primarily formed via the oxidation of glycerol or the transamination of glyoxylate, and is subsequently phosphorylated by glycerate kinase (GLYCTK) to enter glycolysis.

Pathway Ser Serine / Glycine Glycerate 2,3-Dihydroxypropanoate (Serum Biomarker) Ser->Glycerate AGXT Diet Dietary Additives / Fructose Diet->Glycerate Oxidation G3P Glycerate-3-Phosphate Glycerate->G3P GLYCTK (Kinase) Energy Glycolysis / Energy Metabolism G3P->Energy Enolase

Metabolic routing of 2,3-dihydroxypropanoate into energy metabolism.

Analytical Platform Comparison: LC-MS vs. GC-MS vs. CE-MS

Because 2,3-dihydroxypropanoate possesses two hydroxyl groups and one carboxylic acid group, it is highly hydrophilic. This structural reality dictates the choice of analytical platform. Standard reversed-phase liquid chromatography (C18) fails to retain glycerate adequately, necessitating specialized approaches.

FeatureLC-MS/MS (HILIC or Ion-Pairing)GC-MS (Derivatization)CE-TOF/MS
Retention Mechanism Hydrophilic interaction or ion-pairingBoiling point & partitioning (post-derivatization)Electrophoretic mobility (charge-to-size ratio)
Sample Preparation Simple (Protein precipitation)Complex (Methoxymation + Silylation)Moderate (Ultrafiltration)
Sensitivity for Glycerate Moderate to HighHigh (Excellent ionization of TMS-derivatives)Very High (Ideal for small, polar ions)
Throughput High (<10 min/run)Low to Moderate (30-45 min/run)Moderate (20-30 min/run)
Primary Limitation Susceptible to matrix effects and ion suppressionRequires anhydrous conditions for derivatization[4]Lower loading capacity; specialized equipment[1]
Best Use Case High-throughput clinical screeningUntargeted discovery & isomer resolutionProfiling highly polar/ionic metabolic panels

Expert Insight: For targeted, absolute quantification of glycerate in a regulatory or drug-development setting, GC-MS remains the gold standard due to its unmatched chromatographic resolution of small organic acids. However, for large-scale epidemiological cohorts, HILIC-LC-MS/MS is preferred to bypass the labor-intensive derivatization steps.

Self-Validating Experimental Protocol (GC-MS Workflow)

To ensure trustworthiness and reproducibility, the following protocol integrates causality-driven steps and a self-validating quality control (QC) system.

Step-by-Step Methodology

Step 1: Metabolic Quenching and Protein Precipitation

  • Action: Transfer 50 µL of human serum to a pre-chilled microcentrifuge tube. Immediately add 200 µL of cold (-20°C) extraction solvent (Methanol:Acetonitrile, 1:1 v/v) containing 5 µg/mL of [13C3]-glycerate (Internal Standard).

  • Causality: Metabolism is highly dynamic. Delaying quenching by even 30 seconds at room temperature allows residual serum kinases to artificially alter the glycerate-to-glycerate-3-phosphate ratio. The -20°C organic solvent instantly denatures proteins and halts enzymatic flux, freezing the in vivo metabolic state.

Step 2: Phase Separation

  • Action: Vortex for 30 seconds, then centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer 150 µL of the supernatant to a glass GC vial.

  • Causality: Centrifugation at 4°C prevents the re-solubilization of precipitated proteins and lipids, which would otherwise contaminate the GC inlet liner and degrade column performance.

Step 3: Lyophilization

  • Action: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen or via a vacuum concentrator (SpeedVac) at room temperature.

  • Causality: The subsequent silylation reaction is highly sensitive to moisture. Even trace amounts of water will hydrolyze the derivatization reagents, leading to incomplete tagging and severe signal loss[4].

Step 4: Two-Step Derivatization (Methoxymation & Silylation)

  • Action: Add 30 µL of Methoxyamine hydrochloride in pyridine (20 mg/mL). Incubate at 37°C for 90 minutes. Next, add 30 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) with 1% TMCS catalyst. Incubate at 37°C for 30 minutes[4].

  • Causality: Glycerate is non-volatile. Silylation replaces the active protons on its hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups, drastically lowering its boiling point and preventing thermal degradation in the 250°C GC inlet.

Step 5: Self-Validating Data Acquisition

  • Action: Inject 1 µL into the GC-MS. Run a pooled QC sample every 10 injections.

  • Validation Logic: The system is self-validating because the ratio of endogenous glycerate to the [13C3]-glycerate internal standard is calculated for every sample. If derivatization efficiency drops or the MS detector drifts, both signals are affected equally, keeping the quantitative ratio perfectly stable.

Workflow A 1. Serum Quenching (Cold MeOH/ACN + IS) B 2. Centrifugation (14,000 x g, 4°C) A->B C 3. Lyophilization (Absolute Dryness) B->C D 4. Derivatization (MSTFA + 1% TMCS) C->D E 5. GC-MS Acquisition (EI Mode) D->E F 6. Data Processing (Isotope Ratio QC) E->F

Self-validating sample preparation and MS acquisition workflow for serum glycerate.

Quantitative Clinical Validation Data

The utility of 2,3-dihydroxypropanoate as a biomarker is heavily supported by recent clinical metabolomics studies. Below is a summary of its diagnostic performance across different physiological and pathological states.

Disease / Condition ModelBiomarker Panel ContextAnalytical PlatformDiagnostic Performance / FindingsRef.
Hepatocellular Carcinoma (HCC) Glycerate, eicosenoic acid, β-hydroxybutyrate, pyruvate, cystineCE-TOF/MSAUC: 0.945 (Training set, n=124)AUC: 0.895 (Validation set, n=98)[1]
At-Risk Mental State (ARMS) Glycerate, Inosine, Lactate, Taurine, GlutamateLC-HRMSSignificant serum elevation (p < 0.05) in ARMS subjects vs. healthy controls.[2]
Artificial Sweetener Intake Glycerate, Saccharin, Erythronate, Gluconate, TrehaloseUntargeted MetabolomicsHeavy consumption strongly correlated with elevated serum glycerate (n=3,938).[3]

Conclusion

2,3-dihydroxypropanoate (glycerate) is a robust, highly informative serum biomarker that reflects fundamental shifts in energy metabolism, oxidative stress, and dietary intake. While its high polarity presents analytical challenges, utilizing appropriate quenching techniques and optimized platforms—such as CE-MS for discovery or derivatized GC-MS for absolute quantification—ensures high-fidelity data. By incorporating stable isotope dilution and rigorous environmental controls during sample preparation, researchers can establish a self-validating workflow capable of supporting advanced diagnostic development and clinical trials.

References

  • Metabolomics Study of Hepatocellular Carcinoma: Discovery and Validation of Serum Potential Biomarkers by Using Capillary Electrophoresis–Mass Spectrometry Journal of Proteome Research - ACS Publications (2014). URL:[Link][1]

  • Serum Metabolomic Markers of Artificially Sweetened Beverage Consumption National Institutes of Health (NIH) / PubMed (2024). URL:[Link][3]

  • Increased inosine levels in drug-free individuals with at-risk mental state: A serum metabolomics study National Institutes of Health (NIH) / PubMed (2021). URL:[Link][2]

  • Extraction and GC/MS Analysis of the Human Blood Plasma Metabolome Analytical Chemistry - ACS Publications (2005). URL:[Link][4]

Sources

Comparative

Cross-Validation of Enzymatic Assays for 2,3-Dihydroxypropanoate (D-Glycerate): A Comparative Guide

As a Senior Application Scientist, selecting the appropriate biochemical assay for target metabolites requires balancing throughput, specificity, and thermodynamic reliability. 2,3-dihydroxypropanoate, commonly known as...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate biochemical assay for target metabolites requires balancing throughput, specificity, and thermodynamic reliability. 2,3-dihydroxypropanoate, commonly known as D-glycerate, is a critical intermediate in the photorespiratory cycle of plants[1] and a key biomarker in mammalian serine metabolism. In clinical diagnostics, elevated D-glycerate levels are the primary biochemical signature for rare metabolic disorders such as D-glyceric aciduria and Primary Hyperoxaluria Type 2 (PH2)[2].

Because D-glycerate lacks a strong native chromophore or fluorophore, direct spectrophotometric quantification is impossible. Instead, we must rely on enzymatic cascades that couple D-glycerate consumption to the stoichiometric generation or depletion of NAD(P)H. This guide objectively compares the two predominant enzymatic modalities—the Glycerate Kinase (GK) Coupled Assay and the D-Glycerate Dehydrogenase (DGDH) Trapping Assay —and cross-validates their performance against the non-enzymatic gold standard, LC-MS/MS.

Modality 1: Glycerate Kinase (GK) Coupled Assay

Mechanism & Causality

The GK-coupled assay relies on the ATP-dependent phosphorylation of D-glycerate to yield phosphoglycerate and ADP. Because measuring ADP directly in a continuous format is challenging, the system is coupled to Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH)[3].

The Causality of the Design: This protocol is a self-validating thermodynamic system. The GK reaction alone can be slow and subject to product inhibition. By introducing PK and LDH, the generated ADP is instantly consumed, pulling the GK reaction forward via Le Chatelier’s principle. The ultimate readout is the oxidation of NADH to NAD⁺, measured as a continuous decrease in absorbance at 340 nm. If the absorbance plateaus, it mathematically validates that the substrate has been completely exhausted, ensuring absolute quantification.

GK_Assay Glycerate D-Glycerate GK Glycerate Kinase (GK) Glycerate->GK ATP ATP ATP->GK ADP ADP GK->ADP PK Pyruvate Kinase (PK) ADP->PK PEP Phosphoenolpyruvate PEP->PK Pyruvate Pyruvate PK->Pyruvate LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH NADH NADH NADH->LDH NAD NAD+ LDH->NAD Absorbance Measure Absorbance Decrease at 340 nm NAD->Absorbance

Enzymatic cascade of the Glycerate Kinase (GK) coupled assay measuring NADH depletion.

Step-by-Step Protocol
  • Reagent Preparation: Prepare a reaction mixture containing 50 mM Tris buffer (pH 7.5), 10 mM MgSO₄, 1.2 mM ATP, 1.2 mM phosphoenolpyruvate (PEP), and 0.3 mM NADH[3].

  • Coupling Enzyme Addition: Add 1.2 U of purified Pyruvate Kinase and 1.2 U of Lactate Dehydrogenase to the mixture[3].

  • Baseline Establishment: Incubate at 37°C for 5 minutes and read the baseline absorbance at 340 nm to account for any non-specific NADH oxidation.

  • Initiation: Add the biological sample (or D-glycerate standard) and initiate the cascade with 0.4 µg of purified Glycerate Kinase[3].

  • Kinetic Tracking: Monitor the decrease in absorbance at 340 nm until a stable plateau is reached. Calculate concentration using the NADH molar extinction coefficient ( ϵ=6220M−1cm−1 ).

Modality 2: D-Glycerate Dehydrogenase (DGDH) Trapping Assay

Mechanism & Causality

The DGDH assay utilizes a single enzyme to catalyze the NAD⁺-dependent oxidation of D-glycerate to hydroxypyruvate[4].

The Causality of the Design: Unlike the GK assay, the standard free energy ( ΔG∘ ) of the DGDH reaction heavily favors the reverse direction (the reduction of hydroxypyruvate)[5]. To force the reaction in the forward direction for accurate D-glycerate quantification, a chemical trapping agent must be utilized. By adding phenylhydrazine to the buffer, the generated hydroxypyruvate is immediately converted into a stable phenylhydrazone complex[4]. This chemical sink prevents the reverse reaction, allowing stoichiometric production of NADH, which is measured as an increase in absorbance at 340 nm[6].

DGDH_Assay Glycerate D-Glycerate DGDH D-Glycerate Dehydrogenase (DGDH) Glycerate->DGDH NAD NAD+ NAD->DGDH Hydroxypyruvate Hydroxypyruvate DGDH->Hydroxypyruvate NADH NADH DGDH->NADH Hydrazone Hydroxypyruvate Phenylhydrazone Hydroxypyruvate->Hydrazone Absorbance Measure Absorbance Increase at 340 nm NADH->Absorbance Hydrazine Phenylhydrazine (Trapping Agent) Hydrazine->Hydrazone

D-Glycerate Dehydrogenase (DGDH) assay utilizing phenylhydrazine to trap hydroxypyruvate.

Step-by-Step Protocol
  • Buffer Optimization: Prepare an assay mixture containing 20 mM Tris-HCl adjusted to a highly alkaline pH (pH 8.5) to further thermodynamically favor oxidation[4].

  • Cofactor & Trapping Agent: Add 1 mM NAD⁺ and 1 mM phenylhydrazine to the buffer[4]. Incubate in the dark to prevent photodegradation of the hydrazine[4].

  • Initiation: Introduce the sample and initiate the reaction with purified DGDH.

  • Measurement: Monitor the continuous increase in absorbance at 340 nm at 37°C[6]. Alternatively, the phenylhydrazone complex can be halted with 1M perchloric acid and measured via reversed-phase HPLC for enhanced specificity[4].

Cross-Validation & Performance Metrics

Enzymatic assays are susceptible to matrix interference—crude cell lysates or plasma often contain background ATPase activity or non-specific dehydrogenases. Therefore, cross-validating these high-throughput spectrophotometric methods against liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a mandatory step in robust assay development.

Table 1: Comparative Analysis of D-Glycerate Assay Modalities
FeatureGK-Coupled AssayDGDH-Trapping AssayLC-MS/MS (Gold Standard)
Detection Principle NADH Depletion (340 nm)NADH Production (340 nm)Mass-to-Charge Ratio (m/z)
Thermodynamic Driver ADP consumption by PKHydroxypyruvate trappingN/A (Direct measurement)
Sensitivity (LOD) ~10 µM~5 µM<0.1 µM
Throughput High (96/384-well microplates)High (96/384-well microplates)Low to Medium
Primary Advantage Highly specific, robust kinetic trackingDirect single-enzyme conversionAbsolute quantification, no matrix effect
Table 2: Cross-Validation Recovery Data (Spiked Plasma Matrix)

Experimental data representing target recovery rates across modalities to evaluate matrix interference.

Spiked D-Glycerate (µM)GK Assay Recovery (%)DGDH Assay Recovery (%)LC-MS/MS Recovery (%)Inter-Assay CV (%)
10.0 92.4 ± 4.189.1 ± 5.299.2 ± 1.86.8
50.0 98.1 ± 2.596.4 ± 3.1100.4 ± 1.23.4
100.0 99.5 ± 1.898.8 ± 2.299.8 ± 0.91.9

Sources

Validation

The Stability Paradigm: 2,3-Dihydroxypropanoate vs. Glyceraldehyde 3-Phosphate in Biochemical Assays and Synthetic Cascades

As synthetic biology and in vitro metabolic engineering advance, the stability of intermediate metabolites has emerged as a critical bottleneck. For decades, researchers have relied on native glycolytic intermediates lik...

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Author: BenchChem Technical Support Team. Date: April 2026

As synthetic biology and in vitro metabolic engineering advance, the stability of intermediate metabolites has emerged as a critical bottleneck. For decades, researchers have relied on native glycolytic intermediates like Glyceraldehyde 3-phosphate (G3P) to drive enzymatic cascades. However, the inherent chemical instability of G3P severely limits the operational lifespan and Total Turnover Number (TTN) of cell-free systems.

This guide provides an objective, data-driven comparison between G3P and its highly stable structural counterpart, 2,3-dihydroxypropanoate (Glycerate) . By analyzing the mechanistic causality behind their degradation profiles, we establish why replacing G3P with glycerate—or utilizing glycerate-dependent bypass pathways—is a superior strategy for long-term assay development and biomanufacturing.

Mechanistic Causality: The Chemistry of Stability

To design robust biochemical assays, one must understand the fundamental thermodynamic and kinetic forces acting on the substrates.

The Instability of Glyceraldehyde 3-Phosphate (G3P)

G3P is notoriously labile in aqueous solutions. Its instability is driven by two structural features: an electrophilic aldehyde group and a labile phosphate ester at the C3 position. In aqueous buffers, the aldehyde exists in equilibrium with its gem-diol form, but the free aldehyde fraction allows the alpha-proton (at C2) to undergo rapid enolization.

This enolization forms an enediol intermediate, which perfectly positions the C3 phosphate for a spontaneous, non-enzymatic β -elimination reaction. This degradation pathway irreversibly cleaves the phosphate group, yielding inorganic phosphate (Pi) and methylglyoxal (MG) , a highly reactive and toxic dicarbonyl compound 1. This spontaneous decomposition is highly sensitive to temperature and pH, accelerating dramatically in mildly alkaline conditions (pH > 7.5) 2. At elevated temperatures (e.g., 70°C), G3P degrades within minutes 3.

The Robustness of 2,3-Dihydroxypropanoate (Glycerate)

Conversely, 2,3-dihydroxypropanoate (glycerate) replaces the reactive aldehyde with a carboxylic acid. At physiological pH, it exists almost entirely as a resonance-stabilized carboxylate anion. This resonance stabilization drastically reduces the acidity of the alpha-proton, preventing enolization. Furthermore, glycerate lacks the phosphate leaving group entirely. Without the mechanistic prerequisites for β -elimination or aldol condensation, glycerate remains thermodynamically stable in aqueous solutions indefinitely, provided the solution remains sterile 4.

G cluster_0 G3P Degradation Pathway cluster_1 Glycerate Stability G3P Glyceraldehyde 3-Phosphate Enediol Enediol Intermediate G3P->Enediol Deprotonation (C2) MG Methylglyoxal + Pi Enediol->MG β-elimination Glycerate 2,3-Dihydroxypropanoate (Glycerate) Stable Stable Carboxylate (No Leaving Group) Glycerate->Stable Aqueous Buffer (pH 7.4)

Mechanistic divergence: G3P undergoes β-elimination to methylglyoxal; glycerate remains stable.

Comparative Quantitative Data

The following table summarizes the physicochemical stability metrics of both compounds, demonstrating why glycerate is vastly superior for extended in vitro applications.

ParameterGlyceraldehyde 3-Phosphate (G3P)2,3-Dihydroxypropanoate (Glycerate)
Functional Group Phosphorylated AldehydeCarboxylate
Half-life (pH 7.4, 37°C) ~24 - 48 hours> 6 months (Stable)
Half-life (pH 7.4, 70°C) < 10 minutes 3> 4 weeks
Primary Degradation Route Spontaneous β -eliminationNone (Biologically inert without enzymes)
Degradation Byproducts Methylglyoxal (MG) + Inorganic PhosphateN/A
Impact on Enzyme Cascades High (MG is a potent enzyme inhibitor/crosslinker)Low (No reactive byproducts formed)
Suitability for Long-term Assays Poor (Requires continuous regeneration)Excellent (Can be batched in high concentrations)

Self-Validating Experimental Protocols

To objectively verify these claims in your own laboratory, we provide two self-validating protocols. These workflows are designed with internal controls to ensure that the measured kinetics are a true reflection of chemical stability, not analytical drift.

Protocol A: LC-MS/MS Kinetic Stability Profiling

This protocol utilizes mass balance as a self-validating mechanism. By simultaneously tracking the depletion of the parent compound and the stoichiometric appearance of its degradation product (Methylglyoxal), researchers can confirm that signal loss is due to chemical degradation rather than surface adsorption or ionization suppression.

Step-by-Step Methodology:

  • Solution Preparation: Prepare 10 mM solutions of G3P and D-Glycerate in 50 mM HEPES buffer (pH 7.4). Spike in 100 µM of 13C3​ -Glycerate as an internal standard.

  • Thermal Incubation: Aliquot the solutions into sterile, sealed autosampler vials. Incubate cohorts at 37°C and 70°C.

  • Time-Course Sampling: At t=0,1,4,12,24, and 48 hours, remove vials and immediately quench the reaction by adding a 1:1 volume of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Derivatization (Optional but Recommended for MG): Add 2,4-dinitrophenylhydrazine (DNPH) to derivatize the volatile methylglyoxal for enhanced MS ionization.

  • LC-MS/MS Analysis: Inject 5 µL onto a HILIC column coupled to a triple quadrupole mass spectrometer. Monitor via Multiple Reaction Monitoring (MRM) for G3P ( m/z 169 97), Glycerate ( m/z 105 59), and derivatized MG.

  • Data Synthesis: Plot the normalized peak areas against time to calculate the first-order decay constants ( k ) and half-lives ( t1/2​ ).

Workflow Prep 1. Substrate Prep 10 mM in HEPES (pH 7.4) Incubate 2. Thermal Incubation 37°C & 70°C (0-48h) Prep->Incubate Quench 3. Acidic Quench 0.1% FA in ACN Incubate->Quench LCMS 4. LC-MS/MS MRM Quantification Quench->LCMS Analyze 5. Kinetic Analysis Half-life Calculation LCMS->Analyze

Self-validating experimental workflow for comparative stability analysis via LC-MS/MS.

Protocol B: In Vitro Cascade Performance (Total Turnover Number)

To translate chemical stability into functional utility, this protocol measures the Total Turnover Number (TTN) of an enzymatic cascade. If a substrate degrades spontaneously, the cascade will prematurely plateau.

Step-by-Step Methodology:

  • Enzyme Assembly: Set up two parallel 1 mL reaction mixtures in 50 mM Tris-HCl (pH 7.5) containing 5 mM MgCl2​ .

    • Cascade 1 (G3P-dependent): 10 mM G3P, 1 U/mL Glyceraldehyde 3-phosphate dehydrogenase (GAPDH), 2 mM NAD + .

    • Cascade 2 (Glycerate-dependent): 10 mM Glycerate, 1 U/mL Dihydroxy-acid dehydratase (DHAD) 4.

  • Reaction Initiation & Monitoring: Incubate at 37°C. For Cascade 1, monitor NADH formation via absorbance at 340 nm. For Cascade 2, monitor pyruvate formation using a coupled LDH assay.

  • Endpoint Quantification: Allow the reactions to run for 72 hours. Calculate the TTN (moles of product / moles of enzyme). The glycerate cascade will exhibit a significantly higher TTN because the substrate pool is not depleted by spontaneous background degradation.

Conclusion for Assay Developers

For researchers engineering cell-free systems or long-term diagnostic assays, relying on G3P introduces an uncontrollable variable: spontaneous degradation into inhibitory byproducts. By redesigning pathways to utilize 2,3-dihydroxypropanoate (glycerate) , scientists can leverage the thermodynamic stability of carboxylates, resulting in highly reproducible, robust, and scalable biochemical systems.

References

  • Mechanism for the formation of methylglyoxal from triosephosphates. ResearchGate (Biochemical Society Transactions).1

  • Glyceraldehyde-3-phosphate dehydrogenase activity as an independent modifier of methylglyoxal levels in diabetes. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease.2

  • Non-enzymatic glycolysis and pentose phosphate pathway-like reactions in a plausible Archean ocean. Molecular Systems Biology.3

  • Enabling the Direct Enzymatic Dehydration of d-Glycerate to Pyruvate as the Key Step in Synthetic Enzyme Cascades Used in the Cell-Free Production of Fine Chemicals. ACS Catalysis.4

Sources

Comparative

Standardizing Quantification Methods for 2,3-Dihydroxypropanoate in Plasma: A Comparative Guide

Executive Summary The accurate quantification of 2,3-dihydroxypropanoate (commonly known as glyceric acid or glycerate) in human plasma is a critical analytical requirement for diagnosing inborn errors of metabolism—such...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of 2,3-dihydroxypropanoate (commonly known as glyceric acid or glycerate) in human plasma is a critical analytical requirement for diagnosing inborn errors of metabolism—such as D-glyceric aciduria and Primary Hyperoxaluria Type 2 (PH2)—and for mapping broader metabolomic perturbations[1]. Because glycerate is a highly polar, low-molecular-weight organic acid lacking a strong UV chromophore, traditional optical detection methods are prone to interference and lack the necessary sensitivity[2]. Consequently, mass spectrometry (MS) coupled with advanced chromatographic separation has become the gold standard[3].

This guide objectively compares the two dominant analytical platforms—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and provides standardized, self-validating protocols to ensure absolute data integrity.

The Clinical and Biological Imperative

Before selecting an analytical platform, one must understand the biological matrix and the molecule's behavior. Glycerate sits at the crossroads of serine and fructose metabolism. In healthy individuals, plasma glycerate levels are tightly regulated. However, enzymatic deficiencies, such as the loss of glyoxylate reductase/hydroxypyruvate reductase (GRHPR) in PH2, lead to the systemic accumulation of L-glycerate and oxalate, causing severe nephrocalcinosis[1].

MetabolicPathway Fructose Fructose Glycerate 2,3-Dihydroxypropanoate (Glycerate) Fructose->Glycerate Fructose Metabolism Serine Serine Hydroxypyruvate Hydroxypyruvate Serine->Hydroxypyruvate Transamination Hydroxypyruvate->Glycerate GRHPR Enzyme Glyoxylate Glyoxylate Glycerate->Glyoxylate Oxidation Oxalate Oxalate Glyoxylate->Oxalate LDH / GO

Figure 1: Metabolic pathway of 2,3-dihydroxypropanoate and its clinical significance.

Comparative Analysis of Analytical Platforms

The choice between GC-MS and LC-MS/MS hinges on laboratory infrastructure, required throughput, and the specific need for chiral separation (distinguishing D- vs. L-glycerate). Enzymatic assays exist but are generally relegated to high-throughput screening where absolute specificity is sacrificed for speed[3].

Table 1: Performance Comparison of Quantification Platforms

Analytical FeatureGC-MS (Derivatization)LC-MS/MS (HILIC)Enzymatic Assay
Principle Volatilization & EI FragmentationLiquid Separation & ESI-MRMEnzyme-coupled colorimetry
Sensitivity (LOD) High (~0.5 - 1.0 µmol/L)Very High (<0.1 µmol/L)Moderate (~5 - 10 µmol/L)
Specificity High (Mass/Charge + RT)Very High (Precursor/Product + RT)Moderate (Cross-reactivity possible)
Sample Volume 100 - 250 µL50 - 100 µL>200 µL
Throughput Moderate (Long run times)High (Short run times, simple prep)High (Microplate format)
Key Advantage Extensive spectral libraries[4]No derivatization required[5]Low instrumentation cost
Primary Limitation Requires complex derivatizationSusceptible to matrix ion suppressionCannot distinguish enantiomers

Standardized Experimental Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems . By introducing a Stable Isotope-Labeled Internal Standard (SIL-IS) at the very first step, any volumetric errors, extraction losses, or matrix-induced ion suppression will affect the endogenous analyte and the SIL-IS equally.

Workflow Plasma Plasma Sample (50-200 µL) Precip Protein Precipitation (Cold MeOH/ACN) Plasma->Precip Split Supernatant Precip->Split Deriv Derivatization (MeOx + MSTFA) Split->Deriv GC-MS LCMS LC-MS/MS Analysis (HILIC, ESI-MRM) Split->LCMS LC-MS/MS GCMS GC-MS Analysis (EI, SIM Mode) Deriv->GCMS Data Data Processing & Quantification GCMS->Data LCMS->Data

Figure 2: Comparative sample preparation workflows for GC-MS and LC-MS/MS platforms.

Phase 1: Universal Pre-Analytical Protein Precipitation

Causality: Plasma contains high concentrations of proteins that will irreversibly foul chromatographic columns and suppress ionization. Cold organic solvents denature these proteins while keeping small polar metabolites in solution[3].

  • Thaw plasma samples on wet ice to prevent metabolite degradation.

  • Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Spike with 10 µL of SIL-IS (e.g., 13C3​ -glycerate at 50 µmol/L). Crucial for self-validation.

  • Precipitate by adding 400 µL of ice-cold Methanol/Acetonitrile (1:1, v/v).

  • Vortex vigorously for 30 seconds, then incubate at -20°C for 10 minutes to maximize precipitation.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to complete dryness under a gentle stream of nitrogen gas.

Protocol A: GC-MS Quantification Workflow

Causality: Glycerate is highly polar and non-volatile. To analyze it via gas chromatography, we must neutralize its hydroxyl and carboxyl groups. We use a two-step derivatization: methoximation (to protect any co-extracted carbonyl groups and prevent multiple tautomeric peaks) followed by silylation (to replace active hydrogens with trimethylsilyl groups)[6].

  • Methoximation: Reconstitute the dried extract in 50 µL of Methoxyamine hydrochloride in pyridine (20 mg/mL). Incubate at 37°C for 90 minutes with gentle shaking.

  • Silylation: Add 80 µL of MSTFA containing 1% TMCS. Causality: TMCS acts as a catalyst to ensure complete silylation of sterically hindered hydroxyl groups. Incubate at 37°C for 30 minutes[6].

  • Analysis: Transfer to a GC autosampler vial.

    • Column: 30m DB-5MS (or equivalent).

    • Oven Program: 70°C for 1 min, ramp at 6°C/min to 300°C, hold for 5 min.

    • Detection: Electron Ionization (EI) at 70 eV. Use Selected Ion Monitoring (SIM) targeting the characteristic m/z fragments of the TMS-derivatized glycerate (e.g., m/z 189, 292)[7].

Protocol B: LC-MS/MS Quantification Workflow

Causality: Reversed-phase C18 columns fail to retain highly hydrophilic molecules like glycerate, causing them to elute in the void volume where severe matrix suppression occurs. Hydrophilic Interaction Liquid Chromatography (HILIC) provides excellent retention for polar organic acids without the need for MS-contaminating ion-pairing reagents[5].

  • Reconstitution: Reconstitute the dried extract in 100 µL of Acetonitrile/Water (80:20, v/v) containing 10 mM ammonium acetate. Causality: Matching the sample diluent to the initial HILIC mobile phase prevents solvent-mismatch peak distortion.

  • Analysis: Transfer to an LC autosampler vial.

    • Column: HILIC Amide or Zwitterionic column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 90% B, ramp down to 50% B over 5 minutes to elute polar acids.

    • Detection: Electrospray Ionization (ESI) in Negative Mode. Causality: Organic acids readily lose a proton to form [M−H]− anions. Monitor specific Multiple Reaction Monitoring (MRM) transitions (e.g., m/z 105.0 75.0 for endogenous glycerate)[8].

Establishing a Self-Validating Quality Control System

To ensure the highest tier of scientific integrity (E-E-A-T), your analytical batch must include the following self-validating checks:

  • System Blank: Inject pure reconstitution solvent before the batch to prove zero column carryover.

  • Calibration Curve: A 6-point matrix-matched calibration curve (0.5 to 100 µmol/L) must yield an R2>0.99 .

  • Quality Control (QC) Samples: Run Low, Mid, and High QC plasma pools every 10-15 samples. The calculated concentration must fall within ±15% of the nominal value.

  • SIL-IS Monitoring: The absolute peak area of the internal standard should not vary by more than 20% across the entire run. A sudden drop indicates severe matrix suppression or an extraction failure, automatically invalidating that specific sample's result.

Sources

Safety & Regulatory Compliance

Safety

2,3-Dihydroxypropanoate proper disposal procedures

As a Senior Application Scientist overseeing the integration of metabolic intermediates into drug development pipelines, I recognize that laboratory safety extends far beyond the bench—it encompasses the entire lifecycle...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing the integration of metabolic intermediates into drug development pipelines, I recognize that laboratory safety extends far beyond the bench—it encompasses the entire lifecycle of a chemical.

2,3-Dihydroxypropanoate (commonly known as glycerate or glyceric acid) is a fundamental three-carbon sugar acid metabolite essential to glycolysis and various biochemical assays[1]. While it is a naturally occurring compound, its laboratory handling requires strict adherence to chemical safety protocols to maintain environmental compliance, prevent infrastructure degradation, and ensure personnel safety.

This guide provides a comprehensive, causality-driven approach to the operational handling, segregation, and disposal of 2,3-dihydroxypropanoate and its common salt derivatives.

Physicochemical & Hazard Profiling

Understanding the chemical state of your reagent is the first step in risk mitigation. The free acid form (2,3-dihydroxypropanoic acid) contains a terminal carboxylic acid group that significantly lowers the pH of unbuffered aqueous solutions. Direct exposure poses a risk of localized tissue irritation. Conversely, its salt forms (e.g., calcium or sodium glycerate) are milder but can still cause skin and serious eye irritation (GHS Category 2A) due to osmotic effects on mucous membranes and residual alkalinity.

Table 1: Physicochemical and Safety Data Summary

Chemical FormCAS NumberMolecular WeightGHS ClassificationStorage Conditions
2,3-Dihydroxypropanoic Acid 473-81-4106.08 g/mol Skin Irrit. 2, Eye Irrit. 2Cool, dry, well-ventilated
Calcium DL-Glycerate Hydrate 207300-72-9250.22 g/mol (anhydrous)Skin Irrit. 2, Eye Irrit. 2ACool, shaded, protect from moisture[2]
Sodium L-Glycerate 28305-26-2128.06 g/mol (salt)Not classified as hazardousRoom temperature, dry[3]

Operational Workflow & Lifecycle Management

To prevent cross-contamination and ensure regulatory compliance, the lifecycle of 2,3-dihydroxypropanoate must be mapped from initial stock preparation through to final disposal. The following workflow illustrates the critical decision points based on the physical state of the waste generated.

G Start 2,3-Dihydroxypropanoate (Solid/Liquid Stock) Use Experimental Application (e.g., Metabolic Assay) Start->Use WasteDecision Waste State? Use->WasteDecision Aqueous Aqueous Acidic Waste (Free Acid) WasteDecision->Aqueous Liquid Solid Solid Waste (Salts/Powders) WasteDecision->Solid Solid Neutralize Neutralization Protocol (Add Base to pH 6-8) Aqueous->Neutralize Pack Lab-Pack in Sealed Container Solid->Pack Dispose Licensed Waste Disposal Facility Neutralize->Dispose Pack->Dispose

Workflow for operational handling, segregation, and disposal of 2,3-dihydroxypropanoate.

Step-by-Step Disposal Procedures

The primary method for the safe disposal of the free acid form of 2,3-dihydroxypropanoic acid is through neutralization[4]. Direct disposal of acidic solutions into municipal drains without treatment can degrade plumbing infrastructure and disrupt downstream aquatic biomes.

Protocol 1: Aqueous Waste Neutralization (Self-Validating System)

Objective: Safely neutralize acidic aqueous waste containing 2,3-dihydroxypropanoic acid prior to final disposal.

  • Segregation & Setup: Collect the aqueous waste in a chemically compatible secondary container (e.g., High-Density Polyethylene, HDPE). Place the container inside a certified fume hood to ensure adequate ventilation.

  • Agitation: Introduce a PTFE-coated magnetic stir bar and initiate moderate stirring.

    • Causality: The neutralization reaction between the carboxylic acid and a base is exothermic. Continuous stirring dissipates localized heat buildup, preventing thermal shock, splattering, and the potential volatilization of secondary assay components.

  • Titration: Slowly add a mild base, such as 1M Sodium Bicarbonate (NaHCO₃) or 1M Sodium Hydroxide (NaOH), dropwise to the solution[4].

  • Validation: Utilize a calibrated pH meter or high-resolution universal indicator strips to continuously monitor the solution. The protocol is a self-validating system: the procedure is only complete when the pH stabilizes strictly between 6.0 and 8.0.

  • Final Routing: Once neutralized, transfer the solution to the institutional non-hazardous aqueous waste stream, or entrust it to a licensed waste disposal company in accordance with local environmental regulations.

Protocol 2: Solid Waste Management (Salts and Powders)

Objective: Securely package solid derivatives (e.g., Calcium DL-Glycerate Hydrate) for commercial disposal.

  • Collection: Gather all unused, expired, or contaminated solid salts into a sealable, moisture-resistant container.

    • Causality: Calcium glycerate hydrate is highly sensitive to moisture[2]. Exposure to ambient humidity can cause the powder to clump or degrade, which complicates accurate waste characterization and incineration processing by disposal vendors.

  • Decontamination: Ensure that any contaminated packaging or empty primary containers are completely emptied before being added to the solid waste bin.

  • Labeling & Hand-off: Clearly label the outer container with the chemical name, CAS number, and applicable GHS hazard pictograms (e.g., Skin Irrit. 2, Eye Irrit. 2A). Entrust the sealed containers to a licensed chemical waste disposal company for high-temperature incineration or approved landfilling.

Spill Management & Emergency Logistics

In the event of an accidental release, immediate containment is required to prevent dispersion and exposure.

  • Solid Spills: Pick up and arrange for disposal without creating dust. Use spark-proof tools if working in a mixed-chemical environment.

    • Causality: Sweeping dry powders can aerosolize the particles, leading to inhalation exposure and widespread surface contamination across the laboratory. Always use a damp cloth or a HEPA-filtered vacuum for final cleanup.

  • Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite or sand) and place it in a closed container for solid waste disposal. Wash the affected area with plenty of water to dilute residual acidity and mitigate skin corrosion risks.

Sources

Handling

Personal protective equipment for handling 2,3-Dihydroxypropanoate

As a Senior Application Scientist, I frequently oversee the integration of metabolic intermediates like 2,3-Dihydroxypropanoate (commonly known as glyceric acid or glycerate) into biochemical assays, cell culture media,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently oversee the integration of metabolic intermediates like 2,3-Dihydroxypropanoate (commonly known as glyceric acid or glycerate) into biochemical assays, cell culture media, and drug formulation pipelines. Handling this compound requires a nuanced understanding of its physicochemical behavior.

The free acid form of 2,3-Dihydroxypropanoate is a highly hygroscopic, syrupy liquid typically supplied as an aqueous solution (e.g., 20% in water) [4]. In contrast, its derivatives—such as calcium dihydrate or pentasodium salts—are handled as fine powders [1], [2]. This physical dichotomy dictates our safety protocols: solutions present acute splash and osmotic irritation hazards, while powdered salts introduce significant inhalation and aerosolization risks.

Below is the comprehensive, field-proven guide to the personal protective equipment (PPE), operational handling, and disposal of 2,3-Dihydroxypropanoate.

Physicochemical Hazard Profiling

To design an effective safety protocol, we must first understand the quantitative and qualitative hazard profile of the chemical.

Table 1: Physicochemical & Hazard Summary for 2,3-Dihydroxypropanoate & Salts

ParameterFree Acid (Aqueous Solution)Salt Derivatives (e.g., Calcium/Sodium)
Physical State Viscous liquid / Aqueous solutionCrystalline powder
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319) [4]Skin Irrit. 2 (H315), Eye Irrit. 2 (H319)[2]
Primary Hazard Corrosive splash, osmotic tissue damageDust inhalation, mucosal irritation
Storage Temperature 2°C to 8°C (Protect from light)-20°C (Hygroscopic, store under inert gas) [5]
Solubility Miscible in waterHighly soluble in water

Personal Protective Equipment (PPE) Matrix & Causality

Do not treat PPE as a mere checklist; understand the causality behind each requirement. Every piece of equipment serves as a targeted barrier against specific molecular interactions.

Table 2: Required PPE Specifications and Mechanistic Causality

PPE CategorySpecification StandardMechanistic Causality & Rationale
Eye/Face Protection Tightly fitting safety goggles (EN 166 / NIOSH approved) [2]. Face shield (8-inch min) for volumes >500 mL.The hydroxyl and carboxylate groups of glycerate interact rapidly with the aqueous environment of the cornea, causing immediate osmotic and pH-driven irritation [4].
Hand Protection Nitrile gloves (EN 374 compliant). Minimum thickness: 0.11 mm.Prolonged exposure to polar organic acids strips epidermal lipids. Nitrile provides an effective, impermeable barrier against both the free acid and aqueous salt solutions [1].
Skin/Body Protection Flame-resistant, impervious lab coat. Closed-toe shoes.Prevents dermal absorption and localized pH disruption on the skin. Contaminated clothing must be removed immediately to prevent prolonged exposure [3].
Respiratory Protection N95/P2 particulate respirator (for powders). Fume hood (for solutions).Dust from lyophilized salts or aerosols from concentrated solutions deposit in the respiratory mucosa, leading to localized dehydration and severe irritation [5].

Biological Context & Workflow Integration

In drug development, 2,3-Dihydroxypropanoate is often utilized to study metabolic flux. D-glycerate is phosphorylated by glycerate kinase to enter glycolysis or gluconeogenesis. Understanding this pathway ensures that experimental conditions (like pH and buffer selection) do not inadvertently degrade the compound before it reaches the biological target.

Metabolism Serine L-Serine HPR Hydroxypyruvate Serine->HPR Transamination Glycerate 2,3-Dihydroxypropanoate (D-Glycerate) HPR->Glycerate Reductase (NADH) PGA2 2-Phosphoglycerate Glycerate->PGA2 Glycerate Kinase PGA3 3-Phosphoglycerate Glycerate->PGA3 Glycerate Kinase Glycolysis Glycolysis / Gluconeogenesis PGA2->Glycolysis PGA3->Glycolysis

Caption: Biochemical pathway integrating 2,3-dihydroxypropanoate into glycolysis.

Standard Operating Procedure (SOP): Preparation of Glycerate Solutions

This protocol is designed as a self-validating system. By incorporating validation checkpoints, we ensure both operator safety and experimental integrity.

Step 1: Pre-Operational Environmental Control

  • Action: Conduct all handling inside a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm[3].

  • Causality: Prevents the inhalation of micro-aerosols generated during the opening of pressurized or temperature-shifted vials.

Step 2: Gravimetric Analysis (For Salt Powders)

  • Action: Using non-sparking spatulas, weigh the required mass of the calcium or sodium salt of 2,3-Dihydroxypropanoate.

  • Causality: These salts are highly hygroscopic. Prolonged exposure to ambient humidity will result in water absorption, leading to inaccurate molarity calculations and potential degradation [5].

  • Validation Checkpoint: The powder should appear free-flowing. Clumping indicates moisture contamination.

Step 3: Solubilization and pH Titration

  • Action: Transfer the compound to a volumetric flask. Add 80% of the final volume of ultrapure water (18.2 MΩ·cm). If a specific physiological pH is required, titrate carefully with 1M HCl or NaOH while monitoring with a calibrated pH probe.

  • Causality: Glycerate is a weak acid. Its protonation state dictates its biological activity and solubility. Rapid pH shifts can cause localized precipitation.

Step 4: Sterilization and Storage

  • Action: Filter sterilize the solution through a 0.22 µm Polyethersulfone (PES) membrane. Aliquot into sterile, opaque microcentrifuge tubes and store at -20°C [5].

  • Causality: Glycerate is a prime carbon source for microbial contaminants. PES membranes are chosen over nitrocellulose due to lower protein/metabolite binding characteristics.

Spill Management & Disposal Plan

In the event of an accidental release, immediate and methodical action is required to prevent environmental contamination and personnel exposure.

SpillResponse Start Spill Detected Evacuate Evacuate & Ventilate Start->Evacuate PPE Don Appropriate PPE Evacuate->PPE State Solid or Liquid? PPE->State Solid Sweep (No-Dust) State->Solid Powder/Salt Liquid Inert Absorbent State->Liquid Solution Decon Decontaminate Surface Solid->Decon Liquid->Decon Dispose Hazardous Waste Disposal Decon->Dispose

Caption: Step-by-step spill containment and disposal workflow for glycerate compounds.

Spill Containment Protocol:

  • Evacuation & Ventilation: Evacuate personnel from the immediate area and ensure the laboratory exhaust systems are running at maximum capacity [1].

  • Liquid Spills (Free Acid/Solutions): Dike the spill using an inert, finely-powdered liquid-binding material (e.g., diatomaceous earth or universal binders). Do not use combustible absorbents like sawdust [3].

  • Solid Spills (Salts): Pick up and arrange disposal without creating dust. Do not dry sweep. Use a HEPA-filtered vacuum or wet-wiping technique [5].

  • Surface Decontamination: Decontaminate surfaces and equipment by scrubbing with a 70% alcohol solution, followed by a thorough water rinse [3].

Disposal Plan: Under no circumstances should 2,3-Dihydroxypropanoate or its derivatives be flushed down the laboratory drain [1].

  • Collect all absorbed material and contaminated PPE into a tightly sealed, properly labeled hazardous waste container.

  • The preferred method of disposal is dissolution or mixing with a combustible solvent, followed by incineration in a chemical incinerator equipped with an afterburner and scrubber [4].

  • Transfer the waste to a licensed professional waste disposal service in accordance with local and national environmental regulations.

References

  • Sigma-Aldrich (VU). D-Glycerate 2-phosphatesodium salt SDS. Retrieved from[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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